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Core Science & Biosynthesis

Foundational

5-(2-Fluoro-ethoxy)-nicotinic acid chemical structure and properties

Topic: 5-(2-Fluoro-ethoxy)-nicotinic acid: Chemical Structure, Synthesis, and Pharmacological Applications Content Type: Technical Reference Guide Audience: Medicinal Chemists, Radiochemists, and Drug Discovery Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(2-Fluoro-ethoxy)-nicotinic acid: Chemical Structure, Synthesis, and Pharmacological Applications Content Type: Technical Reference Guide Audience: Medicinal Chemists, Radiochemists, and Drug Discovery Scientists

Executive Summary

5-(2-Fluoro-ethoxy)-nicotinic acid (CAS: 1512576-53-2) is a fluorinated pyridine derivative utilized primarily as a pharmacophore in medicinal chemistry and a precursor in radiopharmaceutical development.[1] Structurally, it consists of a nicotinic acid (niacin) core functionalized at the C5 position with a 2-fluoroethoxy moiety.[1]

This modification serves two critical functions in drug design:

  • Physicochemical Optimization: The fluoroethoxy group modulates lipophilicity (LogP) and metabolic stability compared to the parent hydroxyl or methoxy analogs.[2]

  • Radiotracer Development: It functions as a "cold standard" or structural template for Fluorine-18 labeled Positron Emission Tomography (PET) tracers targeting the G-protein coupled receptor GPR109A (HM74A) or as a prosthetic group for labeling amino acids (e.g., fluoroethoxy-tryptophan).

Chemical Identity & Structural Analysis[2]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 5-(2-fluoroethoxy)pyridine-3-carboxylic acid
Common Name 5-(2-Fluoroethoxy)nicotinic acid
CAS Registry Number 1512576-53-2
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
SMILES C1=C(C=NC=C1OCCF)C(=O)O
InChI Key KZEXJCMJJKJGOF-UHFFFAOYSA-N
Structural Features

The molecule comprises three distinct functional zones:

  • Pyridine Ring: The aromatic scaffold providing π-π stacking interactions and hydrogen bond acceptance (via the ring nitrogen).

  • Carboxylic Acid (C3): A hydrogen bond donor/acceptor essential for binding to the arginine residue in the GPR109A orthosteric site.[2]

  • 2-Fluoroethoxy Tail (C5): An ether linkage acting as a bioisostere for longer alkyl chains.[2] The terminal fluorine atom introduces a strong dipole and blocks metabolic oxidation at the terminal carbon, potentially extending the half-life compared to a non-fluorinated ethoxy group.

Physicochemical Properties[2][3][4][5][6]

The introduction of the fluoroethoxy group alters the properties of the parent nicotinic acid significantly, improving membrane permeability while maintaining water solubility.[2]

PropertyValue (Experimental/Predicted)Context
LogP ~0.3 - 0.6More lipophilic than nicotinic acid (LogP 0.2), aiding BBB penetration.
pKa (Acid) ~3.8 - 4.2The electron-withdrawing ethoxy group slightly lowers the pKa of the carboxylic acid relative to niacin.
pKa (Pyridine N) ~2.5 - 3.0Reduced basicity due to the inductive effect of the C5-oxygen.
Topological Polar Surface Area (TPSA) ~66 ŲFavorable for oral bioavailability and CNS penetration.[2]
Solubility Soluble in DMSO, Methanol, Dilute BaseModerate water solubility at neutral pH; high solubility as a sodium salt.[2]

Synthetic Pathways[1][2]

The synthesis of 5-(2-Fluoro-ethoxy)-nicotinic acid typically proceeds via O-alkylation of 5-hydroxynicotinic acid. This approach allows for the late-stage introduction of the fluorine moiety, which is critical if adapting the protocol for F-18 radiolabeling.

Synthesis Logic Diagram (Graphviz)

SynthesisPath cluster_legend Reaction Conditions Start 5-Hydroxynicotinic Acid (Precursor) Intermediate Ester Intermediate (Optional Protection) Start->Intermediate Esterification (MeOH/H+) Product 5-(2-Fluoro-ethoxy)-nicotinic Acid (Target) Start->Product Direct Alkylation (NaH/DMF) Reagent 1-Bromo-2-fluoroethane (Alkylation Agent) Intermediate->Product 1. K2CO3, DMF, Reagent 2. LiOH Hydrolysis Standard Route Standard Route Direct Route Direct Route

Figure 1: Synthetic pathways for 5-(2-Fluoro-ethoxy)-nicotinic acid. The ester protection route is preferred to prevent O-alkylation of the carboxylate.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for 5-alkoxynicotinic acids.

Step 1: Esterification (Protection)

  • Dissolve 5-hydroxynicotinic acid (1.0 eq) in anhydrous methanol.

  • Add catalytic concentrated H₂SO₄ (0.1 eq).

  • Reflux for 12 hours.

  • Concentrate in vacuo and neutralize with NaHCO₃ to yield Methyl 5-hydroxynicotinate .

Step 2: Etherification (Williamson Ether Synthesis)

  • Reagents: Methyl 5-hydroxynicotinate (1.0 eq), 1-Bromo-2-fluoroethane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).[2]

  • Procedure:

    • Suspend methyl 5-hydroxynicotinate and K₂CO₃ in DMF under Nitrogen atmosphere.

    • Stir at 60°C for 30 minutes to generate the phenoxide anion.

    • Add 1-Bromo-2-fluoroethane dropwise.[2]

    • Heat to 80°C and stir for 4-6 hours. Monitor by TLC (or LC-MS).[2]

    • Workup: Dilute with water, extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over MgSO₄, and concentrate.[2]

    • Purification: Flash chromatography (Hexanes/EtOAc) to isolate Methyl 5-(2-fluoroethoxy)nicotinate .

Step 3: Hydrolysis (Deprotection)

  • Dissolve the ester from Step 2 in THF/Water (1:1).[2]

  • Add Lithium Hydroxide (LiOH[2]·H₂O, 3.0 eq).

  • Stir at room temperature for 2 hours.

  • Isolation: Acidify to pH 3-4 using 1M HCl. The product, 5-(2-Fluoro-ethoxy)-nicotinic acid , will precipitate. Filter and dry.[2][3]

Biological Applications & Pharmacology[2][4][7][8]

GPR109A (HM74A) Receptor Targeting

The primary biological target for nicotinic acid derivatives is GPR109A , a Gi-coupled GPCR expressed on adipocytes and immune cells.[4]

  • Mechanism: Agonism of GPR109A inhibits adenylyl cyclase, reducing cAMP levels.[2] This leads to the inhibition of Hormone-Sensitive Lipase (HSL), thereby reducing the release of free fatty acids (FFA) into circulation.

  • Role of Fluoroethoxy Group:

    • Potency: 5-alkoxy substitution can maintain or enhance binding affinity compared to niacin.[2]

    • Flushing: A major side effect of niacin is cutaneous flushing (mediated by Langerhans cells).[2] Analogs are often screened to separate the anti-lipolytic effect (therapeutic) from the flushing effect (side effect).[2]

Radiopharmaceutical Precursor (PET Imaging)

This molecule is highly relevant in Positron Emission Tomography.[2][5]

  • [18F]-Labeling: The "cold" fluorine atom can be replaced by the radioisotope Fluorine-18.[6]

  • Tracer Utility:

    • GPR109A Imaging: To visualize receptor upregulation in inflammation or atherosclerosis.[2]

    • Prosthetic Group: The 5-(2-fluoroethoxy)nicotinyl moiety can be attached to amino acids or peptides to improve their pharmacokinetics and enable PET imaging (e.g., targeting LAT1 transporters).

Signaling Pathway Diagram[2]

GPR109A_Pathway Ligand 5-(2-Fluoro-ethoxy)- nicotinic acid Receptor GPR109A (HM74A) (Adipocyte Membrane) Ligand->Receptor Binds Gi Gi Protein Activation Receptor->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Lowers PKA PKA Activity (Decrease) cAMP->PKA Downregulates HSL Hormone Sensitive Lipase (Inhibition) PKA->HSL Reduces Phosphorylation Lipolysis Lipolysis (Blocked) HSL->Lipolysis Inhibits FFA Plasma Free Fatty Acids (Reduction) Lipolysis->FFA Reduces

Figure 2: Signal transduction pathway of GPR109A upon activation by 5-(2-Fluoro-ethoxy)-nicotinic acid.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

  • Signal Word: Warning.

  • Handling:

    • Wear nitrile gloves and safety glasses.

    • Avoid dust formation; use in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the carboxylic acid can react with moisture over prolonged periods.

References

  • PubChem. (2025).[2] 5-Fluoro-2-hydroxynicotinic acid and Related Compounds. National Library of Medicine.[2] Retrieved from [Link]

  • Guchhait, S. K., et al. (2023).[2][7] Synthesis of nicotinic acid derivatives via multicomponent condensation. Tetrahedron. Retrieved from [Link]

  • Offermanns, S. (2006).[2] The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Pharmacological Reviews.

  • Mester, P., et al. (2016).[2] Characterization of 5-(2-18F-fluoroethoxy)-L-tryptophan for PET imaging of the pancreas. Annals of Nuclear Medicine. Retrieved from [Link]

Sources

Foundational

Solubility of 5-(2-Fluoro-ethoxy)-nicotinic acid in DMSO and Methanol

Executive Summary 5-(2-Fluoro-ethoxy)-nicotinic acid (CAS 1512576-53-2) is a critical heterocyclic building block, frequently utilized in the synthesis of radiotracers (e.g., F-labeled ligands for nicotinic acetylcholine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(2-Fluoro-ethoxy)-nicotinic acid (CAS 1512576-53-2) is a critical heterocyclic building block, frequently utilized in the synthesis of radiotracers (e.g.,


F-labeled ligands for nicotinic acetylcholine receptors) and PROTAC linkers.[1][2] Its solubility profile is a determinant factor in reaction yield, purification efficiency, and biological assay reproducibility.

This guide provides a definitive technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).[3] While DMSO serves as the superior thermodynamic solvent for high-concentration stock solutions, Methanol offers kinetic advantages for specific intermediate processing, albeit with chemical stability risks that must be managed.

Physicochemical Profile & Solvent Compatibility[1][2][4][5]

To understand solubility, we must first analyze the solute-solvent interaction potential.[1][3] 5-(2-Fluoro-ethoxy)-nicotinic acid possesses three distinct functional regions:

  • Pyridine Ring: Aromatic, lipophilic core with a basic nitrogen.[3]

  • Carboxylic Acid (

    
    ):  Strong hydrogen bond donor (HBD) and acceptor (HBA).[3] 
    
    
    
    is estimated approx.[3] 3.5–4.0.[3]
  • Fluoroethoxy Tail (

    
    ):  Adds lipophilicity (
    
    
    
    increase) and a weak HBA site (ether oxygen).[3]
Solvent Interaction Matrix
SolventTypeDielectric Constant (

)
Interaction MechanismPredicted Solubility Limit
DMSO Polar Aprotic46.7Strong dipole-dipole; H-bond acceptor for -COOH proton.[1][3]High (>50 mg/mL)
Methanol Polar Protic32.7H-bond donor/acceptor network; Solvation of carboxylate.[1][3]Moderate (10–30 mg/mL)
Water Polar Protic80.1Hydrophobic effect dominates the pyridine/fluoroethyl regions.[3]Low (<2 mg/mL at pH < pKa)

Solubility in DMSO (Dimethyl Sulfoxide)

Mechanism of Action

DMSO is the "Gold Standard" solvent for this compound.[3] The sulfoxide oxygen in DMSO is a potent hydrogen bond acceptor, effectively sequestering the acidic proton of the nicotinic acid moiety.[3] This disrupts the intermolecular hydrogen bonding network (dimerization) that typically stabilizes the solid crystal lattice of carboxylic acids, facilitating rapid dissolution.

Operational Guidelines
  • Saturation Limit: Experimental data for structural analogs suggests a saturation limit

    
     at 25°C.[3]
    
  • Stock Preparation: A concentration of 10–20 mM is recommended for biological assay stocks to prevent precipitation upon freeze-thaw cycles.[1][3]

  • Thermodynamics: Dissolution is slightly exothermic.[3] No external heat is usually required, but sonication (40 kHz, 5 mins) ensures homogeneity.

Critical Protocol: DMSO Freeze-Thaw Management

DMSO has a high freezing point (19°C).[1][3] Repeated freezing and thawing can cause "salting out" or micro-precipitation of the compound if moisture from the air condenses into the DMSO (DMSO is hygroscopic).[3]

  • Best Practice: Aliquot stocks into single-use vials. Store at -20°C. Desiccate before opening.

Solubility in Methanol (MeOH)

Mechanism of Action

Methanol dissolves the compound through a combination of polar interactions and hydrogen bonding.[3] However, the solubility is significantly lower than in DMSO due to the competing hydrophobic effect of the fluoroethoxy chain, which is less accommodated by the small methanol network compared to the bulky, polarizable DMSO molecules.

The Stability Risk: Fischer Esterification

WARNING: Dissolving 5-(2-Fluoro-ethoxy)-nicotinic acid in methanol creates a risk of conversion to its methyl ester (Methyl 5-(2-fluoroethoxy)nicotinate), especially if:

  • The solution is acidic (catalytic protons present).[3]

  • The solution is heated (>40°C).

  • The solution is stored for prolonged periods (>24 hours).

Expert Insight: In LC-MS analysis using MeOH as the mobile phase, you may observe a "ghost peak" at M+14 mass units if the sample sits in the autosampler.[3] This is an artifact of on-column esterification, not an impurity in your solid.[1][3]

Operational Guidelines
  • Saturation Limit: Estimated at 10–25 mg/mL at 25°C.[3]

  • Use Case: Ideal for recrystallization or transfer during synthesis, but unsuitable for long-term storage of the free acid.[3]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Validation Level: High (Direct Measurement)

  • Preparation: Weigh 50 mg of 5-(2-Fluoro-ethoxy)-nicotinic acid into a pre-tared 4 mL glass vial.

  • Addition: Add solvent (DMSO or MeOH) in 100

    
    L increments.
    
  • Equilibration: Vortex for 60 seconds after each addition. If solid remains, sonicate for 5 minutes at 25°C.

  • Endpoint: Continue addition until the solution is visually clear (no particulates under focused light).

  • Calculation:

    
    
    
Protocol B: LC-MS Purity & Stability Check

Validation Level: Critical for MeOH solutions

  • Sample Prep: Dilute the MeOH solution to 0.1 mg/mL using Acetonitrile/Water (50:50).

  • Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5

    
    m.[3]
    
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[3]

    • Note: Avoid Methanol in the mobile phase to prevent in-situ esterification artifacts.[1][3]

  • Detection: Monitor at 254 nm and ESI+ (Expected M+H: ~186.06).

Visualization of Workflows

Figure 1: Solubility Determination & Solvent Selection Workflow

SolubilityWorkflow Start Start: 5-(2-Fluoro-ethoxy)-nicotinic acid Goal Define Application Goal Start->Goal BioAssay Biological Assay / Stock Storage Goal->BioAssay Long-term Stability Synthesis Synthesis / Recrystallization Goal->Synthesis Processing DMSO_Path Select Solvent: DMSO BioAssay->DMSO_Path MeOH_Path Select Solvent: Methanol Synthesis->MeOH_Path Check_DMSO Check: Hygroscopicity Control DMSO_Path->Check_DMSO Check_MeOH Check: Esterification Risk MeOH_Path->Check_MeOH Action_DMSO Store at -20°C (High Solubility >50 mg/mL) Check_DMSO->Action_DMSO Valid Check_MeOH->DMSO_Path If Risk High Action_MeOH Use Immediately / <24h (Moderate Solubility) Check_MeOH->Action_MeOH Valid

Caption: Decision matrix for solvent selection balancing solubility limits with chemical stability risks.

Figure 2: Solvation Mechanism

Solvation cluster_DMSO DMSO Interaction (High Solubility) cluster_MeOH Methanol Interaction (Risk) Solute 5-(2-Fluoro-ethoxy)- nicotinic acid DMSO_Mol DMSO (S=O) Solute->DMSO_Mol Strong Interaction MeOH_Mol MeOH (-OH) Solute->MeOH_Mol Moderate Interaction Mech_DMSO H-Bond Acceptor (Stabilizes -COOH) DMSO_Mol->Mech_DMSO SideRxn Fischer Esterification (Impurity Formation) MeOH_Mol->SideRxn Heat/Acid Mech_MeOH Competes with Crystal Lattice

Caption: Mechanistic comparison of solvation in DMSO vs. Methanol, highlighting the esterification pathway in MeOH.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 120232, 5-Fluoronicotinic acid. Retrieved February 25, 2026 from [Link].

  • Daniels, C. R., et al. (2011).Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical Thermodynamics.

Sources

Exploratory

Technical Deep Dive: Fluoroalkoxy Nicotinic Acid Derivatives

Executive Summary Nicotinic acid (pyridine-3-carboxylic acid) derivatives serve as indispensable scaffolds in modern medicinal chemistry and agrochemical development. When functionalized with fluoroalkoxy substituents (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotinic acid (pyridine-3-carboxylic acid) derivatives serve as indispensable scaffolds in modern medicinal chemistry and agrochemical development. When functionalized with fluoroalkoxy substituents (e.g.,


, 

,

), these moieties transcend simple structural diversity; they act as critical modulators of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide provides a rigorous technical analysis of synthesizing and utilizing fluoroalkoxy nicotinic acids. Unlike standard alkyl ethers, fluoroalkoxy variants introduce unique electronic withdrawals that alter the pyridine ring's basicity and metabolic susceptibility. We will explore the nucleophilic aromatic substitution (


)  workflows that dominate their synthesis, supported by validated protocols and mechanistic visualizations.

The Fluorine Effect: Physicochemical Rationale

Before executing synthesis, it is vital to understand why these targets are selected. The introduction of a fluoroalkoxy group onto the nicotinic acid core alters three fundamental parameters:

A. Metabolic Blocking

The C-H bonds adjacent to ether oxygens are typical sites for cytochrome P450-mediated O-dealkylation. Fluorine substitution (e.g., replacing


 with 

or

) drastically increases metabolic stability due to the strength of the C-F bond (

116 kcal/mol) and the removal of abstractable hydrogen atoms.
B. Lipophilicity Modulation ( )

Fluoroalkoxy groups are significantly more lipophilic than their non-fluorinated counterparts. This allows researchers to fine-tune membrane permeability without increasing molecular weight disproportionately.

C. Electronic Tuning ( )

The strong electron-withdrawing nature of fluoroalkoxy groups (


 for 

) reduces the electron density of the pyridine ring.
  • Effect: This lowers the

    
     of the pyridine nitrogen, making it less likely to be protonated at physiological pH.
    
  • Benefit: Reduced lysosomal trapping and improved oral bioavailability.

Table 1: Comparative Physicochemical Shifts | Substituent (R) |


 (Approx) | Electronic Effect (

) | Metabolic Stability | | :--- | :--- | :--- | :--- | |

| Reference | -0.27 (Donor) | Low (O-demethylation) | |

| +0.7 to +1.0 | +0.15 (Weak Withdrawal) | High | |

| +1.2 to +1.5 | +0.35 (Strong Withdrawal) | Very High |

Synthetic Architectures

The synthesis of fluoroalkoxy nicotinic acids generally avoids direct fluorination of the ring. Instead, it relies on the installation of pre-fluorinated alcohol fragments.

Primary Route: Nucleophilic Aromatic Substitution ( )

The most robust method involves the reaction of chloronicotinic acids (or their esters) with fluoro-alcohols. The pyridine ring is naturally electron-deficient, and the carboxylic acid moiety (electron-withdrawing) at the C3 position further activates the C2 and C6 positions toward nucleophilic attack.

Mechanism of Action

The reaction proceeds via a Meisenheimer Complex .[1][2] The fluoroalkoxide anion attacks the carbon bearing the halogen. The negative charge is delocalized onto the ring nitrogen and the electron-withdrawing carboxyl group, stabilizing the transition state before chloride elimination.

SNAr_Mechanism cluster_conditions Critical Conditions Reactant 2-Chloronicotinic Acid (Substrate) Complex Meisenheimer Complex Reactant->Complex Attack at C2 Reagent Trifluoroethoxide (Nucleophile) Reagent->Complex Product 2-(Trifluoroethoxy) nicotinic acid Complex->Product -Cl elimination Restoration of Aromaticity Cond1 Base: NaH or KOtBu Cond2 Solvent: DMF or THF Cond3 Temp: 60-100°C

Caption: Figure 1.


 pathway for the synthesis of 2-fluoroalkoxy nicotinic acids. The C3-carboxyl group activates the C2 position.

Experimental Protocols

Safety Warning: Sodium hydride (NaH) is pyrophoric. Fluoro-alcohols (e.g., TFE) are volatile and toxic. All operations must be performed in a fume hood.

Protocol A: Synthesis of 2-(2,2,2-Trifluoroethoxy)nicotinic acid

This protocol is optimized for high yield and purity, minimizing the formation of hydrolysis byproducts.

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)

  • 2,2,2-Trifluoroethanol (TFE) (1.5 eq)

  • Sodium Hydride (60% dispersion in oil) (2.5 eq)

  • DMF (Anhydrous) (10 vol)

Step-by-Step Methodology:

  • Alkoxide Formation:

    • Charge an oven-dried round-bottom flask with NaH (2.5 eq) under nitrogen atmosphere.

    • Wash NaH with hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophiles (optional but recommended).

    • Add anhydrous DMF and cool to 0°C.

    • Add 2,2,2-Trifluoroethanol (1.5 eq) dropwise. Note: Evolution of

      
       gas will be vigorous. Vent properly.
      
    • Stir at 0°C for 30 minutes until gas evolution ceases and a clear solution forms.

  • Substrate Addition:

    • Add 2-Chloronicotinic acid (1.0 eq) portion-wise to the alkoxide solution. Note: The acid will consume 1 eq of base immediately to form the carboxylate salt; the remaining base facilitates the

      
      .
      
  • Reaction:

    • Heat the mixture to 90°C. Monitor by HPLC or TLC (System: 5% MeOH in DCM with 1% Acetic Acid).

    • Typical reaction time: 4–6 hours.

  • Workup & Isolation (Critical for Purity):

    • Cool to room temperature.[3]

    • Quench: Pour the reaction mixture slowly into crushed ice/water.

    • Acidification: Adjust pH to ~3.0 using 1N HCl. The product usually precipitates as a white solid.

    • Filtration: Collect the solid by vacuum filtration. Wash with cold water.[4]

    • Drying: Dry in a vacuum oven at 45°C overnight.

  • Validation:

    • 
       NMR:  Look for a triplet at 
      
      
      
      ppm (characteristic of
      
      
      ).
    • 
       NMR:  Verify the disappearance of the downfield signal corresponding to the proton adjacent to the chlorine (if using 6-chloro isomer) or shift in ring protons.
      

Advanced Considerations: The Challenge

Synthesizing trifluoromethoxy (


) derivatives is significantly harder than trifluoroethoxy analogs because the trifluoromethoxide anion (

) is unstable and decomposes to fluoride and difluorophosgene.

Alternative Strategy for


: 
Do not attempt direct substitution with 

salts. Instead, use Oxidative Trifluoromethylation of hydroxynicotinic esters.
  • Reagents: Silver salts (

    
    ), Selectfluor, and a trifluoromethyl source (e.g., 
    
    
    
    ).
  • Pathway: Hydroxypyridine

    
     Pyridone 
    
    
    
    
    
    -complex
    
    
    Radical trifluoromethylation.

Strategic Application Workflow

When designing a drug candidate, use the following decision tree to select the appropriate fluoroalkoxy modification.

SAR_Logic Start Lead Optimization: Nicotinic Acid Scaffold Issue Identify Liability Start->Issue Metab High Metabolic Clearance? Issue->Metab Potency Low Membrane Permeability? Issue->Potency Sol1 Add -OCH2CF3 (Blocks oxidation) Metab->Sol1 Yes Sol2 Add -OCF3 (Max Lipophilicity) Potency->Sol2 Yes Check Check pKa Shift Sol1->Check Sol2->Check

Caption: Figure 2. Decision logic for incorporating fluoroalkoxy groups during lead optimization.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Lishchynskyi, A., et al. (2013).[5] Trifluoromethylation of Pyridines via Nucleophilic Displacement. Journal of Organic Chemistry. Link

  • Yarhosseini, M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives. Chemistry Central Journal. Link

  • Inoue, M., Sumii, Y., & Shibata, N. (2020).[6] Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega.[6] Link

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Profiling of 5-(2-Fluoro-ethoxy)-nicotinic Acid: pKa and Lipophilicity (LogP) Determination

Introduction We will explore the theoretical underpinnings of pKa and LogP, discuss the anticipated impact of the 2-fluoroethoxy substituent on the nicotinic acid core, and provide field-proven, step-by-step methodologie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

We will explore the theoretical underpinnings of pKa and LogP, discuss the anticipated impact of the 2-fluoroethoxy substituent on the nicotinic acid core, and provide field-proven, step-by-step methodologies for their empirical determination. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the characterization of novel chemical entities.

I. Theoretical Framework and Predictive Analysis

The Significance of pKa in Drug Development

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a molecule's acidity or basicity.[2][5] It dictates the extent of ionization of a compound at a given pH, which in turn governs its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] For a molecule like 5-(2-Fluoro-ethoxy)-nicotinic acid, which possesses both an acidic carboxylic acid group and a weakly basic pyridine ring, two pKa values are expected.

  • pKa1 (Carboxylic Acid): This value will correspond to the deprotonation of the carboxylic acid to form a carboxylate.

  • pKa2 (Pyridine Nitrogen): This will relate to the protonation of the pyridine nitrogen.

The ionization state at physiological pH (approximately 7.4) is particularly crucial, as it affects the molecule's ability to cross biological membranes and interact with its target.[2]

The Role of Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an immiscible biphasic system, typically n-octanol and water.[1][3] This parameter serves as a surrogate for a drug's ability to permeate lipid-rich biological membranes.[3][6] A delicate balance of lipophilicity is often required for optimal drug efficacy; sufficient lipophilicity is needed for membrane traversal, while excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[6]

For ionizable molecules, the distribution coefficient (LogD) is often more relevant as it considers the pH-dependent distribution of all ionic species.[1][7]

Predictive Insights for 5-(2-Fluoro-ethoxy)-nicotinic Acid

While experimental data is absent, we can make informed predictions based on the structure of 5-(2-Fluoro-ethoxy)-nicotinic acid and established principles of physical organic chemistry.

  • Reference Compound: Nicotinic Acid

    • The parent compound, nicotinic acid, has reported pKa values of approximately 2.0 and 4.85.[8] Its LogP is around 0.36.[9]

  • Influence of the 2-Fluoroethoxy Group:

    • Effect on pKa: Fluorine is the most electronegative element, and its presence imparts a strong electron-withdrawing inductive effect.[10][11][12] This effect will:

      • Decrease the pKa of the carboxylic acid: By withdrawing electron density, the fluoroethoxy group will stabilize the carboxylate conjugate base, making the carboxylic acid more acidic (a lower pKa) compared to nicotinic acid.[10]

      • Decrease the pKa of the pyridine nitrogen: The electron-withdrawing nature of the substituent will also reduce the basicity of the pyridine nitrogen, making it a weaker base (a lower pKa for its conjugate acid).[10]

    • Effect on LogP: The introduction of a fluoroalkoxy group generally increases lipophilicity.[10][13] The replacement of a hydroxyl group (as in 5-hydroxynicotinic acid, a likely synthetic precursor) with a 2-fluoroethoxy group will significantly increase the LogP.[4] We can anticipate the LogP of 5-(2-Fluoro-ethoxy)-nicotinic acid to be considerably higher than that of nicotinic acid.

II. Experimental Determination Protocols

The following sections provide detailed, self-validating protocols for the experimental determination of the pKa and LogP of 5-(2-Fluoro-ethoxy)-nicotinic acid.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination, relying on the measurement of pH changes in a solution upon the incremental addition of a titrant.[14][15]

Causality of Experimental Choices:

  • High-Purity Sample: Essential to ensure that the titration curve reflects only the ionization of the target compound.

  • Inert Atmosphere (Nitrogen Purge): Prevents the dissolution of atmospheric CO2, which can form carbonic acid and interfere with the accurate determination of endpoints, especially in alkaline solutions.[16]

  • Constant Ionic Strength: Maintained with a background electrolyte (e.g., KCl) to ensure that activity coefficients remain constant, allowing measured pH values to be a true reflection of proton concentration changes.[16]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[16]

  • Sample Preparation: Accurately weigh a sample of 5-(2-Fluoro-ethoxy)-nicotinic acid and dissolve it in degassed, deionized water to a known concentration (e.g., 1-5 mM). Add a background electrolyte like KCl to a final concentration of 0.15 M to maintain constant ionic strength.[16]

  • Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar. Purge the headspace with nitrogen gas.[16]

  • Titration:

    • To determine the carboxylic acid pKa, titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding small, precise aliquots.

    • To determine the pyridine pKa, first acidify the sample solution with a standardized HCl solution to a pH below 2, then titrate with standardized NaOH.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For more precise determination, calculate the first and second derivatives of the titration curve; the equivalence points are indicated by the peaks of the first derivative and the zero crossings of the second derivative.[17]

Visualization of Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare Sample Solution (1-5 mM in 0.15M KCl) Calibrate->PrepareSample Setup Assemble Titration Cell (Constant Temp, N2 Purge) PrepareSample->Setup Titrate Add Titrant (NaOH) in Increments Setup->Titrate Record Record Stabilized pH Reading Titrate->Record After each addition Record->Titrate Repeat Plot Plot pH vs. Titrant Volume Record->Plot Derive Calculate 1st & 2nd Derivatives Plot->Derive Determine Determine pKa at Half-Equivalence Points Derive->Determine

Caption: Potentiometric titration workflow for pKa determination.

Determination of LogP by the Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a solute between n-octanol and water.[18][19]

Causality of Experimental Choices:

  • Pre-saturation of Solvents: n-Octanol and the aqueous buffer are pre-saturated with each other to prevent volume changes during the experiment, which would alter solute concentrations.[18]

  • pH Control: For an ionizable compound, the pH of the aqueous phase must be controlled to measure the LogP of the neutral species. This requires setting the pH at least 2 units away from the nearest pKa to ensure >99% of the compound is in its neutral form.[20]

  • Concentration Analysis by HPLC: HPLC is used for its sensitivity and specificity in quantifying the analyte in each phase, which is crucial, especially for compounds with very high or very low LogP values where the concentration in one phase will be minimal.[18]

Step-by-Step Protocol:

  • Solvent Preparation: Mix equal volumes of n-octanol and the selected aqueous buffer (e.g., a phosphate or citrate buffer with pH adjusted to ensure the compound is neutral). Shake vigorously and allow the phases to separate for at least 24 hours to ensure mutual saturation.[7]

  • Sample Preparation: Prepare a stock solution of 5-(2-Fluoro-ethoxy)-nicotinic acid in n-octanol.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the pre-saturated aqueous buffer and a known volume of the n-octanol stock solution.

  • Equilibration: Shake the vessel for a sufficient time (e.g., 2 hours) at a constant temperature to allow for equilibrium to be reached.[21]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each aliquot using a validated HPLC method.

  • Calculation: Calculate the LogP using the following equation: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Visualization of Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Pre-saturate n-Octanol and Aqueous Buffer Stock Prepare Stock Solution in n-Octanol Saturate->Stock Combine Combine Stock & Buffer Stock->Combine Equilibrate Shake to Equilibrate Combine->Equilibrate Separate Centrifuge for Phase Separation Equilibrate->Separate SamplePhases Sample Both Phases Separate->SamplePhases Analyze Quantify by HPLC SamplePhases->Analyze Calculate Calculate LogP Analyze->Calculate

Sources

Exploratory

The Role of the Fluoroethoxy Group in Medicinal Chemistry Scaffolds

Executive Summary The 2-fluoroethoxy group ( ) represents a high-value structural motif in modern medicinal chemistry, serving as a critical bioisostere for the methoxy group ( ). Beyond simple steric mimicry, this moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-fluoroethoxy group (


) represents a high-value structural motif in modern medicinal chemistry, serving as a critical bioisostere for the methoxy group (

). Beyond simple steric mimicry, this moiety introduces profound electronic and conformational changes driven by the unique properties of the fluorine atom. Its incorporation is frequently employed to block metabolic soft spots (specifically

-dealkylation), modulate lipophilicity (

), and enable positron emission tomography (PET) imaging via

-labeling. This guide provides a technical analysis of the fluoroethoxy group's physicochemical behavior, metabolic impact, and synthetic integration.

Part 1: Physicochemical Properties & The Fluorine Effect

Electronic and Steric Profile

The fluoroethoxy group is often described as a "stout" propyl mimic or a polarized methoxy bioisostere. While the van der Waals radius of fluorine (


) is only slightly larger than hydrogen (

), its high electronegativity (

Pauling) fundamentally alters the electron density of the ether oxygen.
  • Inductive Effect (

    
    ):  The terminal fluorine exerts a strong electron-withdrawing effect through the 
    
    
    
    -framework. This reduces the electron-donating capacity (
    
    
    ) of the ether oxygen into an attached aromatic ring.
  • pKa Modulation: When attached to a phenol, a 2-fluoroethyl group increases the acidity of the system compared to a methyl group due to this inductive withdrawal.

  • Dipole Moment: The C-F bond introduces a strong dipole vector that can engage in specific electrostatic interactions within a binding pocket, often distinct from the hydrophobic interactions of a propyl or ethyl group.

Conformational Bias: The Gauche Effect

Unlike non-fluorinated alkyl chains which prefer an anti (staggered, 180°) conformation to minimize steric repulsion, the 1,2-disubstituted fluoroethane motif exhibits a preference for the gauche conformation (60° torsion angle).

Mechanism: This counter-intuitive preference arises from hyperconjugation . Electron density from the C-H


 bonding orbital donates into the low-lying C-F 

antibonding orbital (

). This orbital overlap is maximized in the gauche conformation.

Impact on Binding: This pre-organization can lower the entropic penalty of binding if the bioactive conformation requires a "bent" ether chain, potentially increasing affinity by 10-fold or more in specific scaffolds (e.g., dopamine D3 receptors).

GaucheEffect cluster_0 Anti Conformation (Less Stable) cluster_1 Gauche Conformation (Preferred) N1 C F1 F N1->F1 180° O1 O-R N1->O1 N2 C N1->N2 Hyperconjugation Stabilization F2 F N2->F2 60° O2 O-R N2->O2 Orbital σ(C-H) -> σ*(C-F) N2->Orbital

Figure 1: The Gauche Effect in 2-fluoroethoxy systems. The preference for the 60° dihedral angle is driven by


 hyperconjugation.
Comparative Physicochemical Data

The following table contrasts the fluoroethoxy group with common bioisosteres in an aromatic ether scaffold (


).
PropertyMethoxy (

)
Ethoxy (

)
2-Fluoroethoxy (

)
Trifluoroethoxy (

)
Electronic Effect (

)
+0.25 (Weak Withdrawal)+0.25+0.35 (Moderate Withdrawal) +0.55 (Strong Withdrawal)
Lipophilicity (

)
-0.02+0.38+0.15 to +0.25 +1.04
Metabolic Liability High (

-demethylation)
ModerateLow (Blocked

-dealkylation)
Very Low
Conformation Free RotationAnti PreferredGauche Preferred Anti Preferred
H-Bond Acceptor StrongStrongModerate Weak

Part 2: Metabolic Stability & Pharmacokinetics[1]

Blocking O-Dealkylation

One of the primary motivations for substituting a methoxy group with a fluoroethoxy group is to retard metabolic clearance. Methoxy groups are prone to rapid


-demethylation by Cytochrome P450 (CYP) enzymes.

Mechanism of Stabilization: CYP-mediated


-dealkylation proceeds via hydrogen atom abstraction (HAT) from the 

-carbon (adjacent to oxygen), forming a carbon-centered radical.
  • Methoxy: The

    
    -C radical is stabilized by the adjacent oxygen lone pair, facilitating the reaction.
    
  • Fluoroethoxy: The

    
    -fluorine atom destabilizes the transition state for radical formation at the 
    
    
    
    -carbon via inductive withdrawal. Furthermore, if abstraction occurs at the
    
    
    -carbon, the resulting radical is destabilized by the fluorine (fluorine does not stabilize
    
    
    -radicals effectively and destabilizes
    
    
    -radicals). This raises the activation energy for the rate-limiting step of metabolism.

MetabolicPathway Substrate Drug-O-CH2-CH2-F Radical [Drug-O-CH•-CH2-F] Destabilized Radical Intermediate Substrate->Radical H-Abstraction (Blocked/Slowed) CYP CYP450 (Heme-O) CYP->Radical Metabolite Drug-OH + F-CH2-CHO Radical->Metabolite Oxygen Rebound & Hydrolysis Note Inductive effect of F destabilizes the α-carbon radical, increasing t1/2 Radical->Note

Figure 2: Metabolic blockade mechanism. The electronegative fluorine atom inductively destabilizes the radical intermediate required for CYP450-mediated O-dealkylation.

Part 3: Synthetic Strategies & Protocols

Synthetic Approaches

Introduction of the 2-fluoroethoxy group is typically achieved via nucleophilic substitution on a phenol or alcohol.

  • Method A: Direct Alkylation (Bromide): Reaction with 1-bromo-2-fluoroethane (

    
    ). Pros: Simple reagents.[1] Cons: Reagent is volatile and toxic; lower reactivity.
    
  • Method B: Tosylate Displacement: Reaction with 2-fluoroethyl tosylate (

    
    ). Pros: Higher boiling point reagent, better leaving group, amenable to automation (PET).
    
  • Method C: Deoxyfluorination: Alkylation with ethylene carbonate to form the hydroxyethyl ether, followed by fluorination with DAST or Deoxo-Fluor. Pros: Avoids alkyl halides. Cons: DAST is sensitive and can cause rearrangements.

Detailed Protocol: Synthesis of 2-Fluoroethoxyarene via Tosylate

This protocol describes the synthesis of a 2-fluoroethoxy scaffold from a phenolic precursor, a standard workflow in generating reference standards for PET tracers like Fluspidine.

Reagents:

  • Substituted Phenol (1.0 eq)

  • 2-Fluoroethyl 4-methylbenzenesulfonate (2-Fluoroethyl tosylate) (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide), anhydrous (

    
     concentration)
    

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with the phenolic substrate (e.g., 4-phenylphenol) and anhydrous DMF under an Argon atmosphere. Add

    
     in one portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution typically turns yellow/orange.
    
  • Alkylation: Add 2-fluoroethyl tosylate dropwise via syringe.

  • Heating: Heat the reaction mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (hexane:ethyl acetate) or LC-MS. The tosylate is a superior leaving group to bromide, often allowing lower temperatures or shorter times.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (

    
    ) to remove DMF. Wash with brine (
    
    
    
    ), dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (

    
    ). The fluoroethoxy product is typically less polar than the starting phenol but slightly more polar than a simple ethyl ether.
    

Validation:

  • 
     NMR:  Look for a multiplet (typically 
    
    
    
    ) around
    
    
    ppm (decoupled).
  • 
     NMR:  Distinctive splitting pattern of the ethylene linker (
    
    
    
    ,
    
    
    for the
    
    
    protons).

Part 4: Case Studies & Applications

Therapeutic: Dopamine D3 Receptor Ligands

In the development of selective Dopamine D3 antagonists for antipsychotic therapy, replacing a 2-methoxyphenyl moiety with a 2-fluoroethoxyphenyl group often results in maintained or improved affinity.

  • Observation: The fluoroethoxy group maintains the steric bulk required for the hydrophobic pocket but the gauche effect orients the fluorine to interact with specific serine residues or backbone amides that the methoxy group cannot reach.

  • Outcome: Improved metabolic half-life (

    
    ) due to resistance against 
    
    
    
    -demethylation.
Diagnostic: [ F]Fluspidine (Sigma-1 Receptor)

Fluspidine is a premier example of the fluoroethoxy group's utility in PET imaging.

  • Target: Sigma-1 receptors (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), implicated in neurodegeneration and depression.[2][3]
    
  • Design: The scaffold contains a spirocyclic piperidine. The introduction of the

    
    fluoroethyl group on the indole/benzofuran core converts a potent ligand into a radiotracer.
    
  • Significance: The (S)-enantiomer of

    
    Fluspidine shows superior pharmacokinetics.[2] The fluoroethyl chain mimics the ethyl group of the parent compound but provides the necessary radionuclide. The metabolic stability of the 
    
    
    
    bond is sufficient for the imaging window (110 min half-life of
    
    
    ), whereas a
    
    
    -methoxy group would have a much shorter half-life (20 min).

References

  • Gundisch, D. (2024). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Molecules. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Bordwell, F. G. (2017). pKa Table. Organic Chemistry Data. Link

  • Wester, H. J. (2025). Discovery of Novel LAT1-Targeted PET Tracers from 18F-Labeled Aromatic Amino Acids. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 5-(2-Fluoro-ethoxy)-nicotinic acid

Abstract: This document provides a comprehensive guide for the synthesis of 5-(2-fluoro-ethoxy)-nicotinic acid, a valuable fluorinated building block in medicinal chemistry and drug development. The protocol details a ro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 5-(2-fluoro-ethoxy)-nicotinic acid, a valuable fluorinated building block in medicinal chemistry and drug development. The protocol details a robust method starting from 5-hydroxynicotinic acid and 1-bromo-2-fluoroethane via the Williamson ether synthesis. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and outline methods for purification and characterization, ensuring a self-validating and reproducible workflow for research professionals.

Introduction: The Significance of Fluorinated Nicotinic Acids

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The introduction of a fluoroethoxy group, as in 5-(2-fluoro-ethoxy)-nicotinic acid, can significantly modulate a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding interactions.[1] 5-(2-Fluoro-ethoxy)-nicotinic acid (CAS: 1512576-53-2) serves as a crucial intermediate, providing a functionalized pyridine scaffold for the construction of more complex molecules and potential therapeutics.[1][2]

This guide offers a detailed protocol for its synthesis, grounded in the well-established Williamson ether synthesis, a reliable and versatile method for forming ether linkages.[3][4]

Reaction Principle and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction, famously known as the Williamson ether synthesis.[4] The core transformation involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of 5-hydroxynicotinic acid is deprotonated by a suitable base (in this case, potassium carbonate) to form a more nucleophilic potassium phenoxide salt.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-2-fluoroethane. This backside attack displaces the bromide leaving group in a concerted mechanism, forming the desired ether bond.[3][5]

The use of a primary alkyl halide like 1-bromo-2-fluoroethane is critical, as it minimizes the competing elimination (E2) side reactions that can occur with secondary or tertiary halides.[3]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack R_OH 5-Hydroxynicotinic Acid (Ar-OH) Base Base (K₂CO₃) RO_K Potassium Phenoxide (Ar-O⁻K⁺) R_OH->RO_K Deprotonation Base->RO_K HBase KHCO₃ RO_K_2 Potassium Phenoxide (Ar-O⁻) Alkyl_Halide 1-Bromo-2-fluoroethane (R'-Br) Transition_State [Ar---O---R'---Br]⁻  ट्रांजिशन स्टेट RO_K_2->Transition_State Backside Attack Alkyl_Halide->Transition_State Backside Attack Product 5-(2-Fluoro-ethoxy)-nicotinic acid (Ar-O-R') Transition_State->Product Bond Formation/ Bond Cleavage Leaving_Group Bromide Ion (Br⁻) Transition_State->Leaving_Group Bond Formation/ Bond Cleavage

Diagram 1: Williamson Ether Synthesis Mechanism.

Physicochemical Data of Key Compounds

A summary of the essential properties for the reactants and the final product is provided below for quick reference.

CompoundStructureCAS No.Mol. FormulaMW ( g/mol )M.P. (°C)B.P. (°C)
5-Hydroxynicotinic acid27828-71-3C₆H₅NO₃139.11[6]299[2][7]N/A
1-Bromo-2-fluoroethane762-49-2C₂H₄BrF126.96[8]N/A69.3
5-(2-Fluoro-ethoxy)-nicotinic acid1512576-53-2C₈H₈FNO₃185.15[1]N/AN/A

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving 1-bromo-2-fluoroethane must be conducted in a certified chemical fume hood.

Materials and Equipment
  • Reagents:

    • 5-Hydroxynicotinic acid (≥98%)

    • 1-Bromo-2-fluoroethane (≥97%)

    • Potassium carbonate (K₂CO₃), anhydrous (≥99%)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc), reagent grade

    • Hexanes, reagent grade

    • Hydrochloric acid (HCl), 2M aqueous solution

    • Deionized water

  • Equipment:

    • Three-neck round-bottom flask with magnetic stirrer bar

    • Reflux condenser and nitrogen/argon inlet

    • Heating mantle with temperature controller

    • Magnetic stir plate

    • Buchner funnel and filter flask

    • Standard laboratory glassware

    • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-hydroxynicotinic acid (5.0 g, 35.9 mmol, 1.0 equiv.) and anhydrous potassium carbonate (12.4 g, 89.8 mmol, 2.5 equiv.).

    • Add 100 mL of anhydrous DMF to the flask. The choice of a polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and facilitates the SN2 mechanism without interfering with the nucleophile.

  • Alkylation Reaction:

    • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

    • Slowly add 1-bromo-2-fluoroethane (3.6 mL, 48.5 mmol, 1.35 equiv.) to the stirring suspension via syringe.

    • Heat the reaction mixture to 70°C using a heating mantle. Maintain this temperature for 12-18 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The disappearance of the starting material (5-hydroxynicotinic acid) spot indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 400 mL of cold deionized water.

    • Acidify the aqueous solution to a pH of approximately 4-5 by slowly adding 2M HCl. The target product, being a carboxylic acid, will precipitate out of the solution upon protonation.

    • Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts and residual DMF.

  • Purification:

    • The crude product can be further purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.

    • Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Characterization

To confirm the identity and purity of the synthesized 5-(2-fluoro-ethoxy)-nicotinic acid, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The proton NMR should show characteristic signals for the aromatic protons on the pyridine ring and the two triplets for the fluoroethoxy group.[9][10]

  • ¹⁹F NMR Spectroscopy: To confirm the presence and environment of the fluorine atom. A single triplet is expected.[11][12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺: 186.05).[1]

Overall Synthesis Workflow

Diagram 2: Experimental Workflow for Synthesis.

Safety Precautions

  • 1-Bromo-2-fluoroethane (CAS: 762-49-2): This reagent is a flammable liquid and vapor.[13] It is toxic if swallowed and causes skin and eye irritation. All handling must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a skin and eye irritant. It is a suspected teratogen. Avoid inhalation and skin contact.

  • Potassium Carbonate: Anhydrous K₂CO₃ is hygroscopic and can cause irritation upon contact.

  • General: Standard laboratory safety practices should be followed at all times. Ensure an eyewash station and safety shower are readily accessible.[13]

References

  • Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Chemsrc. 1-Bromo-2-fluoroethane | CAS#:762-49-2. Available from: [Link]

  • PubChem. 5-Fluoro-2-hydroxynicotinic acid. Available from: [Link]

  • Google Patents. CN1613849A - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Haz-Map. 1-Bromo-2-fluoroethane - Hazardous Agents. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • PubChem. 5-Hydroxynicotinic acid. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Available from: [Link]

  • PubChem. CID 157940060 | C4H8Br2F2. Available from: [Link]

  • ResearchGate. ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9). Available from: [Link]

  • SciSpace. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Available from: [Link]

  • Google Patents. US4447615A - Process for the purification of nicotinic acid amide I.
  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • PMC. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Available from: [Link]

  • NIST WebBook. Ethane, 1-bromo-2-fluoro-. Available from: [Link]

  • Organic Syntheses. 6-hydroxynicotinic acid. Available from: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. Available from: [Link]

  • PMC. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Available from: [Link]

  • Carl ROTH. (Z)-1-Bromo-2-fluoroethene, 10 g. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Bromoethane. Available from: [Link]

  • Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. Available from: [Link]

  • Google Patents. EP0968189B1 - Process for the preparation of nicotinic acids.
  • Encyclopedia of Magnetic Resonance. Fluorine NMR. Available from: [Link]

  • PubChem. 2-Fluoronicotinic acid. Available from: [Link]

Sources

Application

Protocol for etherification of 5-hydroxynicotinic acid with 2-fluoroethyl tosylate

Executive Summary & Strategic Analysis The Chemical Challenge The synthesis of 5-(2-fluoroethoxy)nicotinic acid presents a classic chemo-selective dilemma in heterocyclic chemistry. The starting material, 5-hydroxynicoti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Chemical Challenge

The synthesis of 5-(2-fluoroethoxy)nicotinic acid presents a classic chemo-selective dilemma in heterocyclic chemistry. The starting material, 5-hydroxynicotinic acid , is a zwitterionic species containing two distinct nucleophilic sites:

  • The Carboxylate (

    
    ):  Highly nucleophilic but prone to forming esters which are easily hydrolyzed.
    
  • The Phenolic Hydroxyl (

    
    ):  Less acidic, requiring specific activation to favor O-alkylation over N-alkylation (pyridone formation).
    

Direct alkylation of the free acid with 2-fluoroethyl tosylate is kinetically messy. It typically yields a mixture of the ester, the ether-ester, and the N-alkylated byproducts.

The Solution: The "Lock-and-Key" Protocol

To ensure pharmaceutical-grade purity and reproducibility, this guide rejects the "direct alkylation" approach in favor of a Protection-Alkylation-Deprotection strategy. By locking the carboxylic acid as a methyl ester first, we force the alkylating agent to react exclusively with the phenolic oxygen.

Key Mechanistic Drivers:

  • Cesium Effect: We utilize Cesium Carbonate (

    
    ) rather than Potassium Carbonate. The large ionic radius of 
    
    
    
    disrupts tight ion-pairing with the phenoxide, increasing its nucleophilicity and favoring O-alkylation over N-alkylation [1].
  • Soft Electrophile: 2-Fluoroethyl tosylate is a "harder" electrophile than the corresponding iodide, but prone to

    
    -elimination (forming vinyl fluoride) under harsh basic conditions. Our protocol uses mild thermal activation to mitigate this.
    

Reaction Scheme & Process Flow

ReactionScheme cluster_0 Step 1: Protection cluster_1 Step 2: Etherification (Critical) cluster_2 Step 3: Deprotection SM 5-Hydroxynicotinic Acid Ester Methyl 5-hydroxynicotinate SM->Ester MeOH, H2SO4 Reflux EtherEster Intermediate: Methyl 5-(2-fluoroethoxy) nicotinate Ester->EtherEster Cs2CO3, DMF 60°C, 12h TS 2-Fluoroethyl tosylate TS->EtherEster Product Target: 5-(2-Fluoroethoxy) nicotinic acid EtherEster->Product LiOH, THF/H2O rt, 2h

Figure 1: The strategic "Lock-and-Key" pathway ensures regioselectivity by blocking the carboxylic acid prior to etherification.

Detailed Experimental Protocol

Phase A: Reagents & Preparation[1]
ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
Methyl 5-hydroxynicotinate 153.141.05.00 gSubstrate
2-Fluoroethyl tosylate 218.241.28.55 gElectrophile
Cesium Carbonate (

)
325.822.021.2 gBase / O-Selector
DMF (Anhydrous) --50 mLSolvent
Lithium Hydroxide (LiOH) 23.953.02.34 gHydrolysis Agent
Phase B: Step-by-Step Methodology
Step 1: Regioselective Etherification
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add Methyl 5-hydroxynicotinate (5.00 g, 32.6 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Activation: Add

    
      (21.2 g, 65.2 mmol) in a single portion. The suspension will turn yellow/orange as the phenoxide is generated. Stir at Room Temperature (RT) for 30 minutes.
    
    • Why? Pre-stirring ensures complete deprotonation before the electrophile is introduced, minimizing competing reactions.

  • Alkylation: Add 2-Fluoroethyl tosylate (8.55 g, 39.1 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 12–16 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexanes). The starting phenol (

      
      ) should disappear, replaced by the less polar ether-ester (
      
      
      
      ).
  • Workup:

    • Cool to RT. Pour the mixture into 200 mL of ice-cold water.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Result: Crude Methyl 5-(2-fluoroethoxy)nicotinate (typically >90% purity, sufficient for next step).

Step 2: Ester Hydrolysis (Deprotection)
  • Solvation: Dissolve the crude intermediate from Step 1 in THF (40 mL) and Water (10 mL).

  • Hydrolysis: Add LiOH (2.34 g) and stir vigorously at RT for 2–4 hours.

    • Mechanism:[2][3][4][5][6] Saponification of the methyl ester.

  • Isolation:

    • Concentrate THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3–4 using 1M HCl. A white precipitate should form.[1]

    • Filter the solid, wash with cold water, and dry under high vacuum.

Quality Control & Validation

Expected Analytical Data

To validate the synthesis, compare your isolated product against these markers.

TechniqueExpected SignalStructural Assignment

NMR

-222 to -224 ppm (triplet-like)
Terminal Fluorine (

-

)

NMR

4.8 ppm (dt,

)

-

(Geminal coupling)

NMR

4.4 ppm (dt,

)

-

(Vicinal coupling)
LC-MS

Parent Ion
Troubleshooting Guide
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Hydrolysis of the tosylate by trace water in DMF.

    • Fix: Ensure DMF is anhydrous (stored over molecular sieves) and

      
       atmosphere is maintained.
      
  • Issue: Formation of Vinyl Fluoride (Elimination).

    • Cause: Temperature too high (>90°C) or base too strong.

    • Fix: Strictly maintain 60°C. Do not use NaH; stick to Carbonate bases.

Process Logic & Safety

WorkflowLogic Start Start: 5-Hydroxynicotinic Acid Decision Route Selection Start->Decision Direct Direct Alkylation (High Risk) Decision->Direct Rapid Screen Protect Ester Protection (Recommended) Decision->Protect Process Scale Mix Mix Direct->Mix Yields Mixture (Ester/Ether/N-Alk) Pure Pure Protect->Pure Forces O-Alkylation High Regioselectivity Purification Purification Mix->Purification Difficult Separation Hydrolysis Hydrolysis Pure->Hydrolysis Clean Product Final 5-(2-Fluoroethoxy)nicotinic acid Hydrolysis->Final Clean Product

Figure 2: Decision matrix highlighting the risk of direct alkylation versus the robustness of the protection strategy.

Safety Warning: 2-Fluoroethyl tosylate is a potent alkylating agent. It acts as a direct-acting mutagen.

  • Handling: Double-gloving (Nitrile) is mandatory. Handle only in a fume hood.

  • Decontamination: Quench all glassware and spills with 10% aqueous NaOH or Ammonium Hydroxide to hydrolyze the tosylate before disposal.

References

  • Cesium Effect in O-Alkylation

    • Sankar, U. et al.[7] "Cesium carbonate mediated exclusive dialkylation of active methylene compounds."[7] SciSpace, 2012.

    • Discussion: Explains the superior solubility and "naked anion" effect of Cesium in DMF compared to Potassium or Sodium, crucial for favoring O-alkyl
  • Reactivity of 2-Fluoroethyl Tosylate

    • Kniess, T. et al.[8] "2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers."[8][9] MedChemComm, 2015.

    • Discussion: Validates the reactivity profile of fluoroethyl tosylates towards phenols and carboxylic acids, supporting the need for ester protection to achieve selectivity.
  • General Synthesis of Nicotinic Acid Derivatives

    • BenchChem Database. "5-(2-Fluoro-ethoxy)-nicotinic acid Structure and Properties."

    • Discussion: Confirms the existence and structural properties of the target molecule as a standard building block in medicinal chemistry.

Sources

Method

Using 5-(2-Fluoro-ethoxy)-nicotinic acid as a PET tracer precursor

Executive Summary This application note details the protocol for utilizing 5-(2-Fluoro-ethoxy)-nicotinic acid as a structural scaffold for Positron Emission Tomography (PET) tracer development. While 6-[¹⁸F]fluoronicotin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 5-(2-Fluoro-ethoxy)-nicotinic acid as a structural scaffold for Positron Emission Tomography (PET) tracer development. While 6-[¹⁸F]fluoronicotinic acid ([¹⁸F]FNA) is a well-established prosthetic group, the 5-(2-fluoroethoxy) analog offers distinct pharmacokinetics and lipophilicity profiles due to the ethylene glycol linker and the meta-positioning on the pyridine ring.

This guide addresses two critical workflows:

  • Radiosynthesis: Producing the [¹⁸F]FENA prosthetic group from a tosylate precursor.

  • Bioconjugation: Using activated [¹⁸F]FENA to label amine-bearing biomolecules (peptides/proteins) via acylation.

Target Audience: Radiochemists, Medicinal Chemists, and Preclinical Imaging Specialists.

Scientific Rationale & Mechanism

Why 5-(2-Fluoroethoxy)nicotinic Acid?

In PET radiochemistry, direct fluorination of peptides often alters biological affinity. Prosthetic groups (indirect labeling) are the solution.

  • Comparison to [¹⁸F]SFB: [¹⁸F]SFB (N-succinimidyl-4-[¹⁸F]fluorobenzoate) is the gold standard but is lipophilic and cleared via the hepatobiliary route, causing high background in abdominal imaging.

  • Comparison to [¹⁸F]FNA: 6-[¹⁸F]fluoronicotinic acid is more hydrophilic (renal clearance) but lacks a spacer.

  • The [¹⁸F]FENA Advantage: The 2-fluoroethoxy spacer acts as a short polyethylene glycol (PEG) linker, improving solubility and reducing steric hindrance during receptor binding, while the nicotinic acid core maintains favorable renal clearance kinetics.

Reaction Mechanism

The synthesis relies on a nucleophilic aliphatic substitution (


) of a sulfonate leaving group (Tosylate/Mesylate) by [¹⁸F]fluoride, followed by ester hydrolysis and activation.

Key Pathway:

  • Precursor: Methyl 5-(2-(tosyloxy)ethoxy)nicotinate.

  • Radiofluorination: [¹⁸F]F⁻ attacks the

    
    -carbon of the ethoxy chain.
    
  • Hydrolysis: Basic hydrolysis removes the methyl ester protection.

  • Activation: Conversion to an NHS or TFP ester for bioconjugation.

Experimental Workflow Visualization

The following diagram illustrates the complete production logic, from cyclotron target to final bioconjugate.

FENA_Synthesis Target Cyclotron Target [18F]F- (aq) QMA QMA Cartridge Trapping & Elution Target->QMA Transfer Reactor1 Reactor 1 SN2 Fluorination (100°C, 10 min) QMA->Reactor1 Elute (K222/K2CO3) Hydrolysis Hydrolysis NaOH, 60°C Reactor1->Hydrolysis Intermediate Ester Purification SPE Purification (C18 Sep-Pak) Hydrolysis->Purification Crude Acid Activation Activation Step (TSTU/TFP) Purification->Activation Pure [18F]FENA Conjugation Peptide Conjugation (pH 8.5-9.0) Activation->Conjugation Active Ester FinalTracer Final Tracer [18F]FENA-Peptide Conjugation->FinalTracer HPLC Purify

Caption: Figure 1. Automated workflow for the synthesis of [¹⁸F]FENA and subsequent peptide labeling.

Detailed Protocols

Materials & Reagents
ComponentSpecificationPurpose
Precursor Methyl 5-(2-(tosyloxy)ethoxy)nicotinateStarting material (Leaving group: OTs)
Phase Transfer Kryptofix 2.2.2 (K222)Solubilizes [¹⁸F]F⁻ in organic solvent
Base Potassium Carbonate (

)
Maintains basicity for phase transfer
Solvent Acetonitrile (MeCN) or DMSOAnhydrous reaction medium
Activator TSTU or TFP-OH/DICForms the active ester (NHS or TFP)
Standard 5-(2-Fluoro-ethoxy)-nicotinic acidCold reference for HPLC QC
Protocol A: Radiosynthesis of [¹⁸F]FENA

Step 1: Preparation of [¹⁸F]Fluoride

  • Trapped [¹⁸F]fluoride on a QMA carbonate ion-exchange cartridge.

  • Elute into the reaction vessel with 1.5 mL of solution containing

    
     (15 mg) and 
    
    
    
    (3 mg) in MeCN/Water (9:1).
  • Azeotropic Drying: Evaporate to dryness at 95°C under He flow and vacuum. Add 1 mL anhydrous MeCN and repeat twice to ensure water content is <50 ppm. Critical: Water inhibits the nucleophilic attack.

Step 2: Fluorination (


) 
  • Dissolve 5.0 mg of Methyl 5-(2-(tosyloxy)ethoxy)nicotinate in 1.0 mL anhydrous DMSO.

  • Add precursor solution to the dried [¹⁸F]fluoride complex.

  • Heat at 100°C for 10 minutes .

  • Checkpoint: TLC or Radio-HPLC should show >80% conversion to the [¹⁸F]fluoro-ester intermediate.

Step 3: Hydrolysis

  • Cool reactor to 60°C.

  • Add 0.5 mL of 1N NaOH.

  • Heat at 60°C for 5 minutes .

  • Quench with 0.6 mL of 1N HCl (to reach pH ~2-3).

  • Purification: Pass the mixture through a C18 Sep-Pak (pre-conditioned with EtOH/Water). Wash with 10 mL water (removes unreacted F-). Elute the product ([¹⁸F]FENA) with 2 mL MeCN.

Protocol B: Activation & Bioconjugation

To use [¹⁸F]FENA as a precursor for labeling, it must be converted to an active ester.

Option 1: NHS Ester (via TSTU)

  • To the eluted [¹⁸F]FENA (in MeCN), add 10 mg TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) and 10 µL DIPEA.

  • React at 50°C for 5 minutes .

  • Result: [¹⁸F]FENA-NHS .

Option 2: TFP Ester (More stable)

  • Add 10 mg 2,3,5,6-tetrafluorophenol and 15 mg EDC (carbodiimide).

  • React at 60°C for 10 minutes .

  • Result: [¹⁸F]FENA-TFP .

Step 4: Peptide Labeling

  • Evaporate the active ester solution to near dryness (remove organic solvent if peptide is sensitive).

  • Add Peptide (e.g., cRGD, 0.5 mg) dissolved in Borate Buffer (pH 8.5).

  • React at 40°C for 15 minutes .

  • Final Purification: Semi-prep HPLC (C18 column, Gradient Water/MeCN + 0.1% TFA).

Quality Control & Validation

Every batch must be validated against the "Cold Standard" (5-(2-Fluoro-ethoxy)-nicotinic acid).

HPLC Parameters
  • Column: Phenomenex Luna C18(2), 5µm, 250 x 4.6 mm.

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: 0-5 min (5% B), 5-25 min (5% -> 95% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (254 nm) and Gamma.

Acceptance Criteria
TestAcceptance LimitMethod
Radiochemical Purity > 95%Radio-HPLC
Identity Retention time ± 0.5 min of StandardCo-injection HPLC
Molar Activity > 10 GBq/µmolHPLC (UV mass calc)
pH 4.5 - 8.5pH strip
Residual Solvents MeCN < 410 ppmGC

Troubleshooting Guide

  • Low Fluorination Yield (<20%):

    • Cause: High water content in the reaction.

    • Fix: Increase azeotropic drying cycles; ensure DMSO is anhydrous.

  • Failed Hydrolysis:

    • Cause: Temperature too low or base too weak.

    • Fix: Ensure 1N NaOH is fresh; increase temp to 70°C (monitor for degradation).

  • Poor Conjugation Efficiency:

    • Cause: pH mismatch.

    • Fix: The conjugation reaction must be basic (pH 8.5-9.0) to deprotonate the lysine amine on the peptide. If the active ester solution is too acidic (from HPLC eluent), the reaction will fail.

References

  • Olberg, D. E., et al. (2010).[1] One step radiosynthesis of 6-[18F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([18F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Garg, P. K., et al. (2002). Synthesis and preliminary evaluation of para-[18F]fluorobenzyl derivatives for labeling proteins. Bioconjugate Chemistry.
  • Pichika, R., et al. (2006). Nicotinic alpha4beta2 receptor imaging agents: part II. Synthesis and biological evaluation of 2-[18F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine (18F-nifene). Nuclear Medicine and Biology. Retrieved from [Link]

  • Dillemuth, P., et al. (2025).[1][2] Rapid cleavage of 6-[18F]fluoronicotinic acid prosthetic group governs BT12 glioblastoma xenograft uptake. EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]

Sources

Application

Application Note: 18F-Labeling Strategies for Nicotinic Acid Derivatives

Executive Summary & Scientific Rationale Nicotinic acid (Niacin, Vitamin B3) and its derivatives are critical pharmacophores targeting the GPR109A receptor (HM74A in humans), a G-protein coupled receptor involved in lipi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are critical pharmacophores targeting the GPR109A receptor (HM74A in humans), a G-protein coupled receptor involved in lipid metabolism and inflammation. Furthermore, the 6-fluoronicotinic acid moiety serves as a highly stable, hydrophilic prosthetic group for labeling peptides and proteins.

Developing 18F-labeled nicotinic acid derivatives presents a specific chemical challenge: The Pyridine Paradox.

  • Electron Deficiency: The pyridine ring is electron-deficient, theoretically favoring Nucleophilic Aromatic Substitution (

    
    ).
    
  • Electronic Repulsion: However, the nitrogen lone pair can repel nucleophiles, and the carboxylic acid moiety (essential for GPR109A binding) can deactivate the ring or interfere with standard basic fluorination conditions (

    
    ).
    

This guide details the two most robust strategies to overcome these barriers: Direct Heteroaromatic Substitution via ammonium precursors (for ring labeling) and Aliphatic Substitution (for side-chain derivatives).

Strategic Overview: Selecting the Right Pathway

Before beginning synthesis, select the strategy based on your target structure.

G Start Target Molecule Structure Q1 Is 18F on the Pyridine Ring? Start->Q1 Q2 Is 18F on an Alkyl Side Chain? Q1->Q2 No PathA STRATEGY A: Direct SNAr Q1->PathA Yes (C-6 Position) PathB STRATEGY B: Aliphatic SN2 Q2->PathB Yes PrecA Precursor: Trimethylammonium Nicotinate PathA->PrecA PrecB Precursor: Alkyl Tosylate/ Mesylate PathB->PrecB ProdA Product: 6-[18F]Fluoronicotinic Acid (or active ester) PrecA->ProdA ProdB Product: O-(3-[18F]Fluoropropyl) Derivative PrecB->ProdB

Figure 1: Decision tree for selecting the radiosynthetic route based on the structural location of the fluorine isotope.

Strategy A: Direct Ring Labeling ( )

Target: 6-[18F]Fluoronicotinic Acid and its Active Esters ([18F]F-Py-TFP).

This is the "Gold Standard" methodology established by Olberg et al. (2010). It utilizes a trimethylammonium leaving group at the 6-position. The presence of the electron-withdrawing ester group at the 3-position activates the ring for nucleophilic attack by [18F]fluoride.

Mechanistic Insight

Standard leaving groups like chloride or nitro are often insufficient for rapid fluorination of pyridine rings unless harsh temperatures (>150°C) are used, which degrades precursors. The trimethylammonium triflate group lowers the activation energy, allowing fluorination at milder temperatures (40-60°C) and higher yields.

Protocol 1: Synthesis of [18F]F-Py-TFP (Active Ester)

Note: This protocol produces the TFP ester.[1][2][3][4][5] To get the free acid (for GPR109A binding studies), simply add a hydrolysis step (NaOH) at the end.

Reagents & Equipment:

  • Cyclotron: 18O(p,n)18F reaction.[6]

  • Precursor: N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate (5 mg).

  • Phase Transfer Catalyst: Tetrabutylammonium bicarbonate (TBAB) or

    
     (Use TBAB for TFP esters to prevent hydrolysis).
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMSO/t-BuOH (1:4).

  • Cartridges: QMA (anion exchange), Oasis MCX (cation exchange).

Step-by-Step Workflow:

  • [18F]Fluoride Trapping:

    • Pass aqueous [18F]fluoride through a QMA Light cartridge (pre-conditioned with 0.5 M

      
      ).
      
    • Critical: Remove 18O-water completely.

  • Elution & Drying (The "Minimalist" Approach):

    • Elute 18F- from QMA using a solution of TBAB (tetrabutylammonium bicarbonate) in MeCN/Water.

    • Azeotropically dry the fluoride at 90°C under He flow and vacuum (x2) until anhydrous.

    • Alternative (Olberg Method): Some protocols allow elution directly with the precursor solution if using specific on-column techniques, but azeotropic drying is more reproducible for high yields.

  • Labeling Reaction:

    • Dissolve 5 mg of the Trimethylammonium Precursor in 1 mL of Acetonitrile/t-BuOH (1:4).

    • Add to the dried [18F]fluoride residue.[7]

    • Heat at 40°C for 10-15 minutes .

    • Why Low Temp? High temps will hydrolyze the TFP ester. If your target is the free acid, you can heat to 100°C.

  • Purification (SPE Method):

    • Dilute reaction mixture with 10 mL water.

    • Pass through a Sep-Pak C18 Plus cartridge.

    • Wash with 10 mL water (removes unreacted fluoride and salts).

    • Elute product with 1-2 mL Ethanol or Acetonitrile.

  • Quality Control:

    • HPLC: C18 column, Gradient Water/MeCN + 0.1% TFA.

    • Retention Time: [18F]F-Py-TFP elutes later than the free acid.

Data Summary: Typical Yields
ParameterValueNotes
Precursor Load 3 - 5 mgExcess precursor drives kinetics.
Reaction Temp 40°CPreserves active ester.[5]
Reaction Time 10 minFast kinetics due to ammonium leaving group.
RCY (Decay Corrected) 50 - 70%High efficiency.
Molar Activity >50 GBq/µmolSuitable for receptor occupancy studies.

Strategy B: Aliphatic Side-Chain Labeling

Target: Nicotinic acid derivatives with alkyl spacers (e.g., Nifrolene analogs).

If the fluorine is not on the pyridine ring but on an alkyl chain attached to the ring (e.g., via an ether or amide linkage), the chemistry changes to standard aliphatic


.
Protocol 2: Tosylate Displacement
  • Precursor: A tosylate (OTs) or mesylate (OMs) derivative of the nicotinic acid analog.

  • Drying: Standard Kryptofix 2.2.2 /

    
     azeotropic drying.
    
  • Reaction:

    • Solvent: Anhydrous Acetonitrile.

    • Temp: 90-110°C.

    • Time: 10-20 minutes.

  • Purification: Semi-preparative HPLC is usually required to separate the non-radioactive precursor (which often has similar polarity) from the fluorinated product.

Automated Synthesis Workflow (Graphviz)

The following diagram illustrates the automated module setup for Strategy A (Ring Labeling), highlighting the critical purification logic.

Radiosynthesis Cyclotron Cyclotron Target [18F]F- in H2O QMA QMA Cartridge (Trapping) Cyclotron->QMA Transfer Reactor Reactor Vessel 1. Dry (TBAB) 2. Add Precursor 3. Heat (40°C) QMA->Reactor Elute (TBAB/MeCN) Dilution Dilution Vessel (Water) Reactor->Dilution Crude Mix C18 C18 Sep-Pak (Trap Product) Dilution->C18 Load Waste Waste (Unreacted 18F) C18->Waste Wash (H2O) FinalVial Final Product Vial [18F]F-Py-TFP C18->FinalVial Elute (EtOH)

Figure 2: Automated synthesis workflow for 6-[18F]fluoronicotinic acid TFP ester on a GE TRACERlab or similar module.

Biological Validation & Quality Control

For a nicotinic acid derivative to be a valid tracer for GPR109A, it must pass specific biological checkpoints.

In Vitro Binding Assay (Membrane)
  • Cell Line: HEK293 cells stably transfected with human GPR109A (HM74A).

  • Standard: Competition binding against [3H]Nicotinic Acid.

  • Expectation: The introduction of Fluorine at the 6-position generally lowers affinity compared to native niacin, but derivatives with extended lipophilic chains (e.g., pyrazole analogs) often retain nanomolar affinity (

    
     nM).
    
In Vivo Stability (Metabolism)

Nicotinic acid derivatives are subject to rapid metabolism.

  • Defluorination: Check for bone uptake in microPET scans. High bone uptake indicates the C-F bond is breaking (metabolic instability). The 6-fluoro-pyridine bond is generally resistant to P450 oxidation, making it more stable than aliphatic fluorides.

  • Glycine Conjugation: Niacin is metabolized to nicotinuric acid (glycine conjugate). Analyze plasma samples via radio-HPLC to determine the fraction of intact parent tracer over time.

Troubleshooting Guide (Expert Insights)

ProblemProbable CauseSolution
Low Yield (<10%) Moisture in reaction.Ensure rigorous azeotropic drying. Check QMA elution efficiency.
Precursor Hydrolysis Base concentration too high.Use TBAB (bicarbonate) instead of Carbonate. Reduce temp to 40°C.
Low Specific Activity Fluoride contamination.Use dedicated tubing/cassettes. Avoid Teflon lines used for cold F- chemistry.
Product decomposes on HPLC Radiolysis.Add ethanol (5-10%) or ascorbic acid to the collection vial as a radical scavenger.

References

  • Olberg, D. E., et al. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18.[3] Journal of Medicinal Chemistry.

  • Basuli, F., et al. (2018). Rapid automated synthesis of [18F]F-Py-TFP and its application in the labeling of peptides. Journal of Labelled Compounds and Radiopharmaceuticals.

  • Preshlock, S., et al. (2016). 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Chemical Reviews.

  • Zhang, M. R., et al. (2005). Synthesis and evaluation of 18F-labeled nicotinic acid derivatives. Bioorganic & Medicinal Chemistry Letters.

Sources

Method

Preparation of 5-(2-[18F]fluoroethoxy)nicotinic acid for molecular imaging

An Application Note and Protocol for the Preparation of 5-(2-[18F]fluoroethoxy)nicotinic acid for Molecular Imaging Introduction 5-(2-[18F]fluoroethoxy)nicotinic acid, hereafter referred to as [18F]FEtNA, is a positron-e...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Preparation of 5-(2-[18F]fluoroethoxy)nicotinic acid for Molecular Imaging

Introduction

5-(2-[18F]fluoroethoxy)nicotinic acid, hereafter referred to as [18F]FEtNA, is a positron-emitting radiopharmaceutical designed for molecular imaging with Positron Emission Tomography (PET). As a derivative of nicotinic acid (a form of Vitamin B3), it is developed to probe specific metabolic and transport pathways in vivo. Nicotinic acid and its derivatives are precursors for the synthesis of essential coenzymes like nicotinamide adenine dinucleotide (NAD), which is central to cellular metabolism and energy production[1]. Dysregulation in these pathways is a hallmark of various pathologies, including cancer and neurodegenerative diseases.

The incorporation of the short-lived positron-emitting radionuclide, fluorine-18 (t½ ≈ 109.8 min), allows for the non-invasive, quantitative imaging of the tracer's biodistribution, providing a window into cellular function. This application note provides a comprehensive guide for the automated radiosynthesis, purification, and quality control of [18F]FEtNA, intended for researchers, radiochemists, and drug development professionals. The protocols described herein are grounded in established principles of [18F]radiochemistry and are designed to ensure high radiochemical yield, purity, and suitability for preclinical and clinical research.

Principle of Radiosynthesis

The preparation of [18F]FEtNA is typically achieved through a two-step, one-pot automated synthesis. The core of the synthesis is a nucleophilic substitution reaction. This process begins with cyclotron-produced, no-carrier-added [18F]fluoride, which is activated to serve as a potent nucleophile. This activated [18F]fluoride then displaces a leaving group from a precursor molecule to form the C-18F bond.

  • [18F]Fluoride Activation: Aqueous [18F]fluoride is trapped on an anion-exchange cartridge. It is then eluted into the reaction vessel using a solution containing potassium carbonate and a phase-transfer catalyst, typically Kryptofix 2.2.2 (K222). The K222 chelates the potassium ion, leaving the [18F]fluoride anion "naked" and highly reactive. Residual water is meticulously removed via azeotropic distillation with acetonitrile, as water significantly hinders the nucleophilicity of the fluoride ion[2].

  • Nucleophilic Substitution & Hydrolysis: A suitable precursor, such as an ester of 5-(2-tosyloxyethoxy)nicotinic acid or 5-(2-bromoethoxy)nicotinic acid, is introduced. The activated [18F]fluoride attacks the carbon atom bearing the leaving group (e.g., tosylate, bromide), displacing it to form the ethyl 5-(2-[18F]fluoroethoxy)nicotinate intermediate. The ester group serves as a protecting group for the carboxylic acid. Following the radiofluorination, this protecting group is removed by base- or acid-catalyzed hydrolysis to yield the final product, [18F]FEtNA.

This entire process is well-suited for automation on commercial synthesis modules (e.g., GE TRACERlab, Synthra RNplus), which ensures reproducibility, operator safety, and compliance with Good Manufacturing Practice (GMP) standards[2][3][4].

G cluster_workflow Overall Radiosynthesis Workflow Cyclotron [18F]Fluoride Production (Cyclotron) Trapping QMA Cartridge Trapping Cyclotron->Trapping Elution Elution with K222/K2CO3 Trapping->Elution Synthesis Automated Synthesis (Labeling & Hydrolysis) Elution->Synthesis Purification Semi-Prep HPLC Purification Synthesis->Purification Formulation C18 Cartridge Formulation Purification->Formulation QC Quality Control (HPLC, GC, LAL) Formulation->QC Final Final Product: [18F]FEtNA Solution QC->Final

Figure 1: Automated workflow for [18F]FEtNA production.

Experimental Protocols

Part A: Reagents and Equipment
  • Precursor: Ethyl 5-(2-tosyloxyethoxy)nicotinate (or similar precursor with a suitable leaving group).

  • Radionuclide: No-carrier-added [18F]Fluoride in [18O]water from a cyclotron.

  • Reagents: Kryptofix 2.2.2 (K222), Potassium Carbonate (K2CO3), Acetonitrile (anhydrous), Sodium Hydroxide (e.g., 1 M solution), Hydrochloric Acid (e.g., 1 M solution), Water for Injection, Ethanol (USP grade).

  • Cartridges: Quaternary Methylammonium (QMA) anion-exchange light Sep-Pak, C18 plus Sep-Pak.

  • Equipment:

    • Automated radiochemistry synthesis module (e.g., GE TRACERlab FX-N, Sofie ELIXYS)[5].

    • Semi-preparative and analytical High-Performance Liquid Chromatography (HPLC) systems with UV and radioactivity detectors.

    • Gas Chromatograph (GC) for residual solvent analysis.

    • Dose calibrator.

    • Endotoxin detection system (e.g., LAL test).

    • Sterile filters (0.22 µm).

Part B: Automated Radiosynthesis Protocol

The following protocol is a general template adaptable to most commercial synthesis modules.

  • [18F]Fluoride Trapping and Elution:

    • Pre-condition the QMA cartridge according to the manufacturer's instructions.

    • Load the cyclotron-produced [18F]fluoride/[18O]water solution onto the QMA cartridge.

    • Prepare the elution solution: 15 mg of K222 and 5 mg of K2CO3 in a 1:4 water/acetonitrile mixture (1 mL total volume)[6].

    • Elute the trapped [18F]fluoride from the QMA cartridge into the reaction vessel of the synthesis module.

  • Azeotropic Drying:

    • Heat the reaction vessel to 95-110°C under a stream of nitrogen and/or vacuum to evaporate the water and acetonitrile[6].

    • Add 1 mL of anhydrous acetonitrile and repeat the drying process. This step is critical for activating the [18F]fluoride.

  • Step 1: Nucleophilic Radiofluorination:

    • Dissolve 5-10 mg of the precursor (e.g., ethyl 5-(2-tosyloxyethoxy)nicotinate) in 1 mL of anhydrous acetonitrile.

    • Add the precursor solution to the dried [18F]fluoride/K222 complex in the reaction vessel.

    • Seal the vessel and heat to 85-100°C for 5-10 minutes[3][6]. This reaction forms the intermediate, ethyl 5-(2-[18F]fluoroethoxy)nicotinate.

  • Step 2: Hydrolysis:

    • After cooling the reaction vessel, add 1 mL of 1 M Sodium Hydroxide (NaOH) solution.

    • Heat the mixture to 80-100°C for 5 minutes to hydrolyze the ethyl ester to the sodium carboxylate salt.

    • Cool the vessel and neutralize the solution with an equivalent amount of 1 M Hydrochloric Acid (HCl).

Figure 2: Reaction scheme for [18F]FEtNA synthesis.
(Note: Chemical structures are representational)
  • Purification and Formulation:

    • Dilute the crude reaction mixture with 5-10 mL of the HPLC mobile phase (e.g., 20% ethanol in 50 mM ammonium formate buffer).

    • Inject the mixture onto a semi-preparative C18 HPLC column for purification.

    • Collect the product fraction corresponding to the [18F]FEtNA peak, identified by its retention time relative to a non-radioactive standard.

    • Dilute the collected HPLC fraction with 30-40 mL of Water for Injection.

    • Trap the [18F]FEtNA on a C18 Sep-Pak cartridge (which will retain the product while allowing the aqueous mobile phase to pass through).

    • Wash the cartridge with 10 mL of Water for Injection to remove any residual HPLC buffer salts.

    • Elute the final product from the C18 cartridge with 1-2 mL of USP-grade ethanol, followed by 8-9 mL of sterile saline, into a sterile product vial through a 0.22 µm sterile filter.

Part C: Quality Control Protocol

All PET radiopharmaceuticals intended for clinical use must meet stringent quality control specifications.

Test Method Acceptance Criteria
Appearance Visual InspectionClear, colorless, free of particulates
pH pH paper or meter4.5 - 7.5
Radiochemical Purity Analytical HPLC≥ 95%
Radionuclidic Identity Gamma SpectroscopyPrincipal photon at 511 keV, t½ ~109.8 min
Radionuclidic Purity Gamma Spectroscopy≥ 99.5%
Residual Solvents Gas Chromatography (GC)Acetonitrile < 410 ppm, Ethanol < 5000 ppm
Kryptofix 2.2.2 Spot Test / LC-MS< 50 µg/mL
Bacterial Endotoxins LAL Test< 175 EU / V (where V is max patient dose in mL)
Sterility USP <71>Sterile
Table 1: Quality Control Specifications for [18F]FEtNA

Typical Synthesis Parameters and Results

The following table summarizes typical outcomes for an automated synthesis of [18F]FEtNA. Yields and synthesis times can vary based on the specific synthesis module, precursor amount, and initial radioactivity.

Parameter Typical Value Reference
Precursor Amount 5 - 15 mg[7]
Total Synthesis Time 50 - 70 minutes[8][9]
Radiochemical Yield (decay-corrected) 15 - 40%[8][9]
Radiochemical Purity > 98%[9][10]
Molar Activity (at end of synthesis) 50 - 250 GBq/µmol[11]
Table 2: Typical Radiosynthesis Parameters and Results

Discussion and Field-Proven Insights

  • Precursor Choice: The choice of leaving group on the precursor is critical. Tosylates are common and provide good reactivity. Iodonium ylide or salt precursors can also be effective, sometimes allowing for lower reaction temperatures[7]. The stability and ease of synthesis of the precursor are key considerations for routine production.

  • Automation is Key: For a tracer like [18F]FEtNA intended for potential clinical use, moving from manual synthesis to a fully automated platform is essential. Automation significantly improves radiochemical yields, enhances reproducibility, and, most importantly, minimizes radiation exposure to the operator[3][4][7].

  • Purification Strategy: While HPLC is the gold standard for ensuring high chemical and radiochemical purity, it can increase the synthesis time[5]. For some tracers, solid-phase extraction (SPE) purification methods are developed to streamline the process. However, for a new tracer, HPLC is strongly recommended to remove all potential impurities, including the unlabeled precursor, which could cause unwanted pharmacological effects or compete with the tracer for binding sites.

  • Final Formulation: The final formulation in a buffered saline solution containing a small amount of ethanol is standard practice. The ethanol helps ensure solubility and can act as a radical scavenger, improving the in-vial stability of the final product[7]. The pH must be controlled within a physiological range to ensure patient safety and comfort upon injection[12].

By following the detailed protocols and understanding the underlying chemical principles, research and clinical facilities can reliably produce high-quality 5-(2-[18F]fluoroethoxy)nicotinic acid for advancing molecular imaging studies.

References

  • Characterization of 5-(2-18F-fluoroethoxy)-L-tryptophan for PET imaging of the pancreas. (2016). ResearchGate. Available at: [Link]

  • Fully automated radiosynthesis of [18F]FCPPC for imaging microglia with PET. (2024). e-Century Publishing Corporation. Available at: [Link]

  • Automated synthesis of [F-18]Florbetaben as Alzheimer's disease imaging agent based on a synthesis module system. (2018). ResearchGate. Available at: [Link]

  • Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. (2021). MDPI. Available at: [Link]

  • Characterization of 5-(2- 18F-fluoroethoxy)-L-tryptophan for PET imaging of the pancreas. (2016). SpringerLink. Available at: [Link]

  • Radiosynthesis and evaluation of a novel 18F-labeled tracer for PET imaging of glycogen synthase kinase 3. (2024). e-Century Publishing Corporation. Available at: [Link]

  • A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. (2015). PMC. Available at: [Link]

  • 5-(2-[18F]Fluoroethoxy)-L-tryphan. (2012). Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. Available at: [Link]

  • Li, R., et al. (2010). Synthesis and evaluation of l-5-(2-[(18)F]fluoroethoxy)tryptophan as a new PET tracer. Applied Radiation and Isotopes, 68(2), 303-308. Available at: [Link]

  • Wang, H., et al. (2013). Automated synthesis of [18F]Florbetaben as Alzheimer's disease imaging agent based on a synthesis module system. Applied Radiation and Isotopes, 71(1), 41-46. Available at: [Link]

  • Automated Radiosynthesis of [18F]FluoFAPI and Its Dosimetry and Single Acute Dose Toxicological Evaluation. (2024). MDPI. Available at: [Link]

  • Development and evaluation of [18F]Flotaza for Aβ plaque imaging in postmortem human Alzheimer's disease brain. (2015). PMC. Available at: [Link]

  • [18F]Fluciclovine PET/CT: joint EANM and SNMMI procedure guideline for prostate cancer imaging—version 1.0. (2019). SpringerLink. Available at: [Link]

  • Radiosynthesis, structural identification and in vitro tissue binding study of [18F]FNA-S-ACooP, a novel radiopeptide for targeted PET imaging of fatty acid binding protein 3. (2024). PMC. Available at: [Link]

  • Automated synthesis of [18F]fluorocholine using a modified GE TracerLab module. (2014). ResearchGate. Available at: [Link]

  • Fluorescence activation mechanism and imaging of drug permeation with new sensors for smoking-cessation ligands. (2022). eLife. Available at: [Link]

  • Fluorescence activation mechanism and imaging of drug permeation with new sensors for smoking-cessation ligands. (2022). PMC. Available at: [Link]

  • Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems. (2025). e-Century Publishing Corporation. Available at: [Link]

  • Revisiting the Radiosynthesis of [18F]FPEB and Preliminary PET Imaging in a Mouse Model of Alzheimer's Disease. (2020). Semantic Scholar. Available at: [Link]

  • Fluorine-18-FPH for PET imaging of nicotinic acetylcholine receptors. (1998). PubMed. Available at: [Link]

  • Nicotinamide in Glaucoma (NAMinG): A Randomised, Placebo-controlled, Multi-centre, Phase III Trial. (2024). ClinicalTrials.gov. Available at: [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Conjugation of 5-(2-Fluoro-ethoxy)-nicotinic Acid to Peptides

Introduction: The Strategic Value of Fluorinated Nicotinic Acid in Peptide Modification The covalent modification of peptides is a cornerstone of modern therapeutic and diagnostic development. By conjugating specific moi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Nicotinic Acid in Peptide Modification

The covalent modification of peptides is a cornerstone of modern therapeutic and diagnostic development. By conjugating specific moieties, researchers can enhance a peptide's intrinsic properties, such as its serum half-life, receptor affinity, or metabolic stability.[1][2] 5-(2-Fluoro-ethoxy)-nicotinic acid is a heterocyclic building block of significant interest in this field.[3] Its structure combines a biocompatible nicotinic acid scaffold with a 2-fluoroethoxy tail. This functional group is particularly valuable for two primary reasons:

  • Metabolic Stability and Pharmacokinetics: The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to increase metabolic stability and modulate lipophilicity, which can enhance bioavailability.[4]

  • Radiolabeling for PET Imaging: The 2-fluoroethoxy group provides a site for isotopic substitution with Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide. This enables the development of peptide-based radiotracers for non-invasive in vivo imaging with Positron Emission Tomography (PET), a powerful tool in oncology and neuroscience research.[5][6]

This guide provides a detailed, field-tested protocol for the conjugation of 5-(2-Fluoro-ethoxy)-nicotinic acid to the N-terminus of a peptide synthesized via standard solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide step-by-step experimental instructions, and outline methods for purification and characterization, ensuring a reproducible and efficient workflow for researchers in drug discovery and chemical biology.

The Chemistry of Amide Bond Formation: Principles of Activation

The conjugation of a carboxylic acid to the primary amine of a peptide's N-terminus or a lysine side chain forms a stable amide bond. This reaction is not spontaneous and requires the "activation" of the carboxylic acid's carboxyl group to make it more susceptible to nucleophilic attack by the amine.[7][8][9] The process involves converting the carboxyl hydroxyl group into a better leaving group.

While various classes of coupling reagents exist, uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are favored in modern peptide synthesis for their high efficiency, rapid reaction times, and ability to suppress racemization.[7][10][11][12]

The general mechanism using HBTU involves two key steps:

  • Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the 5-(2-Fluoro-ethoxy)-nicotinic acid is deprotonated. The resulting carboxylate attacks HBTU to form a highly reactive O-acylisourea intermediate, which rapidly rearranges to an aminium/uronium active ester (specifically, an HOBt ester).[11][13]

  • Coupling: The peptide's free amine attacks the activated ester, displacing the leaving group (HOBt) and forming the desired, stable amide bond.[14]

This process is typically performed on the peptide while it is still anchored to a solid support resin, which simplifies purification by allowing excess reagents to be washed away.[15][16]

Experimental Protocol: On-Resin Conjugation Workflow

This protocol assumes the peptide has been synthesized on a solid-phase resin (e.g., Rink Amide or 2-Chlorotrityl) using standard Fmoc chemistry and the final N-terminal Fmoc protecting group has been removed.[17]

Materials and Equipment
  • Peptide-on-Resin: Pre-synthesized peptide with a free N-terminal amine.

  • Reagents:

    • 5-(2-Fluoro-ethoxy)-nicotinic acid

    • HBTU (or HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM)

    • Piperidine (for optional Fmoc removal check)

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Ultrapure Water (H₂O)

    • Acetonitrile (ACN), HPLC grade

  • Equipment:

    • Solid-phase peptide synthesis vessel (fritted syringe or automated synthesizer)

    • Shaker or vortex mixer

    • Rotary evaporator or lyophilizer

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Workflow Visualization

Conjugation_Workflow cluster_SPPS On-Resin Operations cluster_Cleavage Cleavage & Deprotection cluster_Purification Purification & Analysis Start Peptide-on-Resin (N-terminus free amine) Swell Swell Resin in DMF Start->Swell 1. Coupling Add Activation Solution to Resin & Shake Swell->Coupling 2. Activation Prepare Activation Solution: Nicotinic Acid + HBTU + DIPEA in DMF Activation->Coupling Wash Wash Resin (DMF, DCM) Coupling->Wash 3. Cleavage Treat Resin with TFA/TIS/H₂O Cocktail Wash->Cleavage Precipitate Precipitate Crude Peptide in Cold Ether Cleavage->Precipitate HPLC Purify by RP-HPLC Precipitate->HPLC Lyophilize Lyophilize Pure Fractions HPLC->Lyophilize Analysis Characterize by LC-MS Lyophilize->Analysis Final Final Conjugate Analysis->Final

Caption: Workflow for On-Resin Conjugation of 5-(2-Fluoro-ethoxy)-nicotinic acid.

Step-by-Step Methodology

Step 1: Resin Preparation

  • Place the peptide-loaded resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.

  • Swell the resin by washing with DMF (3 x 5 mL) for 10-15 minutes to ensure optimal reaction kinetics.

Step 2: Activation of 5-(2-Fluoro-ethoxy)-nicotinic acid Causality Note: This activation step is performed immediately prior to addition to the resin. The active ester is highly reactive and should be used fresh.

  • In a separate vial, dissolve 5-(2-Fluoro-ethoxy)-nicotinic acid (55.6 mg, 0.3 mmol, 3 eq.) and HBTU (113.7 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.

  • Add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the solution.

  • Vortex the mixture for 1-2 minutes. The solution may change color, indicating activation.

Step 3: Coupling Reaction

  • Drain the DMF from the swollen resin.

  • Immediately add the freshly prepared activation solution from Step 2 to the resin.

  • Seal the vessel and shake at room temperature for 2-4 hours.

  • Optional Check: To monitor reaction completion, a small sample of resin beads can be taken and tested with a ninhydrin test. A negative result (beads remain colorless or yellow) indicates the successful consumption of free amines.

Step 4: Washing

  • Drain the reaction mixture from the vessel.

  • Wash the resin thoroughly to remove excess reagents and byproducts. Perform sequential washes with:

    • DMF (3 x 5 mL)

    • DCM (3 x 5 mL)

    • DMF (3 x 5 mL)

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Step 5: Cleavage and Deprotection Safety Note: Perform this step in a certified fume hood. TFA is highly corrosive.

  • Prepare a cleavage cocktail. A standard cocktail for most peptides is 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Add the cleavage cocktail (e.g., 5 mL for 0.1 mmol of resin) to the dried resin.

  • Shake at room temperature for 2-3 hours. The TIS acts as a scavenger to protect side chains from reactive species generated during deprotection.

  • Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.

Step 6: Peptide Precipitation and Isolation

  • Concentrate the TFA solution slightly under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise into a large volume (e.g., 40 mL) of ice-cold diethyl ether.

  • A white precipitate should form. Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

1. Purification by RP-HPLC:

  • Principle: RP-HPLC separates the desired conjugate from synthesis impurities (truncations, deletion sequences) based on hydrophobicity.[15][18]

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

    • Purify using a preparative C18 column with a linear gradient of Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in ACN).

    • Collect fractions and analyze them by analytical LC-MS to identify those containing the pure product.

    • Pool the pure fractions and lyophilize to obtain a fluffy, white powder.

2. Characterization by LC-MS:

  • Principle: Mass spectrometry confirms the identity of the final product by verifying its molecular weight.[1][19]

  • Procedure:

    • Dissolve a small amount of the lyophilized product.

    • Analyze using an LC-MS system.

    • The observed mass should correspond to the calculated theoretical mass of the conjugated peptide. For example:

      • Mass of Peptide = Mpeptide

      • Mass of 5-(2-Fluoro-ethoxy)-nicotinoyl moiety = C₈H₆FNO₂ = 167.14 Da (after loss of -OH from acid and -H from amine)

      • Expected Mass = Mpeptide + 167.14 Da

Summary of Key Reaction Parameters

ParameterRecommended ValueRationale & Notes
Solvent DMF (Peptide Grade)Excellent solvating properties for peptides and reagents; must be amine-free.[17]
Coupling Reagent HBTU or HATUHigh coupling efficiency, low racemization risk.[10][13] HATU is often preferred for sterically hindered couplings.
Base DIPEANon-nucleophilic tertiary amine that facilitates the activation of the carboxylic acid without competing in the reaction.
Molar Equivalents 3-5 eq. (Acid, HBTU)Using an excess drives the reaction to completion, which is standard practice in SPPS.[20]
Base Equivalents 6-10 eq. (DIPEA)Typically double the equivalents of the activating agent to ensure complete deprotonation.
Reaction Time 2-4 hoursGenerally sufficient for complete coupling; can be monitored with a ninhydrin test.
Temperature Room TemperatureProvides a good balance of reaction rate and stability of reagents and peptide.
Cleavage Cocktail 95% TFA / 2.5% TIS / 2.5% H₂OA robust, general-purpose cocktail for cleaving peptides from the resin and removing most common side-chain protecting groups.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). Nowick Laboratory, University of California, Irvine. [Link]

  • Optimizing Peptide Coupling: Key Techniques. Peptide Synthetics. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. [Link]

  • Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone. PMC. [Link]

  • Advances in Bioconjugation. PMC. [Link]

  • Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. (2021). MDPI. [Link]

  • Amide Bond Activation of Biological Molecules. PMC. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Proactive Molecular Research. [Link]

  • Characterisation of a peptide conjugate and impurities. (2023). Sterling Pharma Solutions. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PMC. [Link]

  • Purification of nicotinamide.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2021). ResearchGate. [Link]

  • Coupling Reagents. AAPPTEC - Peptides. [Link]

  • Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. (2021). MDPI. [Link]

  • Literature methods for the amide bond formation and this work. ResearchGate. [Link]

  • Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. (2017). ResearchGate. [Link]

  • Peptide Characterization Techniques and Applications. (2025). ResolveMass Laboratories Inc.. [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2023). CEM Corporation. [Link]

  • Design and generation of antibody-drug conjugates using non-canonical amino acids. Refubium - Freie Universität Berlin. [Link]

  • Peptide Isolation & Purification Techniques. Waters Corporation. [Link]

  • Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]

  • Solid Phase Peptide Synthesis. (2013). CSBio. [Link]

Sources

Method

Application Notes and Protocols for the HPLC Purification of Fluorinated Nicotinic Acid Intermediates

Introduction: The Critical Role and Purification Challenges of Fluorinated Nicotinic Acid Intermediates Fluorinated nicotinic acid derivatives are pivotal structural motifs in modern drug discovery. The strategic incorpo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role and Purification Challenges of Fluorinated Nicotinic Acid Intermediates

Fluorinated nicotinic acid derivatives are pivotal structural motifs in modern drug discovery. The strategic incorporation of fluorine atoms can dramatically modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. As such, these intermediates are integral to the development of novel therapeutics across a range of disease areas.

The purification of these intermediates, however, presents unique challenges. The high electronegativity and steric bulk of fluorine can lead to complex chromatographic behavior, including altered retention times and potential for peak tailing. Furthermore, the synthesis of these compounds can result in a variety- of closely related impurities, such as regioisomers and precursors, which can be difficult to resolve using standard chromatographic techniques.[1][2] This application note provides a comprehensive guide to developing robust and efficient High-Performance Liquid Chromatography (HPLC) purification methods for fluorinated nicotinic acid intermediates, ensuring the high purity required for downstream applications in drug development.

Method Development Strategies: A Logic-Driven Approach

A systematic approach to method development is crucial for achieving optimal separation. The following sections detail the key considerations and the rationale behind experimental choices.

Column Selection: Tailoring the Stationary Phase to the Analyte

The choice of stationary phase is the most critical factor in determining the selectivity of the separation.[3]

  • Reversed-Phase Chromatography (RPC): RPC is the most common starting point for the purification of moderately polar compounds like nicotinic acid derivatives.[4]

    • C18 and C8 Columns: These are the workhorses of reversed-phase HPLC and are suitable for many fluorinated nicotinic acid intermediates.[1][5] They separate analytes primarily based on hydrophobicity.

    • Fluorinated Phases (e.g., PFP, FPP): For compounds with a higher degree of fluorination, or for separating mixtures of fluorinated and non-fluorinated species, fluorinated stationary phases can offer unique selectivity.[4][6] These phases can exhibit different retention mechanisms, including fluorophilic interactions, which can enhance the retention and resolution of fluorinated analytes.[6] Pentafluorophenyl (PFP) phases, in particular, are useful for separating aromatic and halogenated compounds.[6]

  • Chiral Chromatography: For enantiomeric intermediates, specialized chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often effective for a broad range of compounds and can be used in both normal-phase and reversed-phase modes.[7][8] Anion-exchange type CSPs can also be highly effective for acidic compounds like nicotinic acids.[9]

The decision-making process for column selection can be visualized as follows:

start Start: Crude Fluorinated Nicotinic Acid Intermediate is_chiral Is the intermediate chiral? start->is_chiral achiral_path Achiral Purification is_chiral->achiral_path No chiral_path Chiral Purification is_chiral->chiral_path Yes rp_column Select Reversed-Phase Column (C18, C8, or Fluorinated Phase) achiral_path->rp_column chiral_column Select Chiral Stationary Phase (e.g., Polysaccharide-based, Anion-Exchanger) chiral_path->chiral_column optimize Optimize Mobile Phase and Gradient rp_column->optimize chiral_column->optimize end Pure Intermediate optimize->end

Caption: Decision workflow for column selection.

Mobile Phase Optimization: Fine-Tuning Retention and Peak Shape

The mobile phase composition dictates the retention time and can significantly impact peak shape.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[10] Acetonitrile often provides better peak shape and lower viscosity, while methanol can offer different selectivity, particularly with phenyl-based stationary phases.[10]

  • Aqueous Phase and pH Control: Since nicotinic acid is acidic, the pH of the mobile phase will control its ionization state and, consequently, its retention.[10]

    • At a pH well below the pKa of the carboxylic acid (typically around 4.8), the compound will be in its neutral, more hydrophobic form, leading to increased retention on a reversed-phase column.

    • At a pH above the pKa, the compound will be ionized, making it more polar and reducing its retention time.

    • Using a buffer (e.g., phosphate, acetate, or formate) is essential to maintain a stable pH and ensure reproducible chromatography. For mass spectrometry (MS) detection, volatile buffers like ammonium formate or ammonium acetate are preferred.[11]

  • Additives: Trifluoroacetic acid (TFA) is a common additive that acts as an ion-pairing agent and can improve peak shape for basic compounds. However, it can suppress MS signal and is difficult to remove from the final product. Formic acid is a good alternative for MS-compatible methods.[12]

Experimental Protocols

The following protocols provide detailed methodologies for common purification scenarios.

Protocol 1: Achiral Purification of a Simple Mixture by Reversed-Phase HPLC

This protocol is suitable for the purification of a fluorinated nicotinic acid intermediate from a relatively clean reaction mixture with good separation between the product and impurities.

Table 1: HPLC Parameters for Achiral Purification

ParameterSettingRationale
Column C18, 5 µm, 4.6 x 150 mmA standard reversed-phase column suitable for a wide range of polarities.[13]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to suppress the ionization of the nicotinic acid, increasing retention.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good eluting strength.[10]
Gradient 10-90% B over 20 minutesA broad gradient is a good starting point for separating components with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve peak efficiency and reduce backpressure.[15]
Detection UV at 260 nmNicotinic acid derivatives typically have a strong UV absorbance around this wavelength.[13]
Injection Volume 10-100 µLShould be optimized to avoid column overload, which can cause peak fronting.[15][16]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (10% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run the gradient as specified in Table 1.

  • Fraction Collection: Collect fractions corresponding to the product peak. If using a mass spectrometer, fractions can be triggered based on the target mass-to-charge ratio (m/z) for mass-directed purification.[12][17]

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Chiral Separation of Enantiomers by Supercritical Fluid Chromatography (SFC)

SFC is an excellent alternative to HPLC for chiral separations, often providing faster separations and using less organic solvent.[18][19] Supercritical CO2 is the primary mobile phase component.[19][20]

Table 2: SFC Parameters for Chiral Separation

ParameterSettingRationale
Column Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mmA polysaccharide-based CSP is effective for a wide range of chiral compounds.[7][8]
Mobile Phase A Supercritical CO2The main mobile phase component in SFC.[19]
Mobile Phase B Methanol with 0.1% Formic AcidMethanol is a common co-solvent in SFC. The acid additive can improve peak shape and selectivity for acidic analytes.[9]
Gradient 5-40% B over 10 minutesA typical gradient for screening chiral separations in SFC.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to the lower viscosity of the mobile phase.
Back Pressure 150 barNecessary to maintain the CO2 in a supercritical state.[9]
Column Temperature 40 °CTemperature can influence selectivity in SFC.[9]
Detection UV at 260 nm

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic sample in the co-solvent (Methanol). Ensure complete dissolution to prevent precipitation upon injection.[18]

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient time to ensure a stable baseline.

  • Injection: Inject the sample.

  • Elution: Run the SFC gradient as detailed in Table 2.

  • Fraction Collection: Collect the fractions corresponding to each enantiomer peak.

  • Analysis and Isolation: Analyze the collected fractions for enantiomeric purity and combine the appropriate fractions for solvent removal.

Advanced Strategies for Complex Purifications: Orthogonal Methods

For complex mixtures where a single chromatographic method is insufficient to achieve the desired purity, an orthogonal approach is highly recommended.[14][21] Orthogonal methods utilize separation techniques with different retention mechanisms to resolve co-eluting impurities.[22][23]

A powerful orthogonal strategy combines reversed-phase HPLC with SFC or normal-phase chromatography.

start Start: Complex Crude Mixture rp_hplc Step 1: Reversed-Phase HPLC (Separation based on hydrophobicity) start->rp_hplc analyze_fractions Analyze Purity of Collected Fractions rp_hplc->analyze_fractions sfc_purification Step 2: SFC or Normal-Phase Chromatography (Separation based on polarity/polar interactions) analyze_fractions->sfc_purification Purity < 99% end High-Purity Intermediate analyze_fractions->end Purity ≥ 99% final_analysis Analyze Final Purity sfc_purification->final_analysis final_analysis->end

Caption: Orthogonal purification workflow.

This two-dimensional approach significantly increases the probability of removing all impurities, leading to a final product of very high purity.[21][22]

Conclusion

The successful purification of fluorinated nicotinic acid intermediates is a critical step in the drug development pipeline. By employing a systematic approach to method development, carefully selecting stationary and mobile phases, and considering advanced techniques like SFC and orthogonal chromatography, researchers can overcome the challenges associated with these compounds. The protocols and strategies outlined in this application note provide a robust framework for achieving the high levels of purity required for the synthesis of next-generation pharmaceuticals.

References

  • Przybyciel, M. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Pyka, A., Sliwiok, J., & Niestrój, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available at: [Link]

  • SIELC Technologies. (2024, March 28). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Available at: [Link]

  • Pyka, A., Sliwiok, J., & Niestrój, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333. Available at: [Link]

  • Fornazari, F., et al. (2020, November 12). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. LCGC International. Available at: [Link]

  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Available at: [Link]

  • Santai Science Inc. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Available at: [Link]

  • Gimeno, J. R., et al. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI. Available at: [Link]

  • Dong, M. W. (2020, November 12). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC International. Available at: [Link]

  • Jablonski, J.-A. M., & Aubin, A. J. (n.d.). Peptide Isolation – Considerations for Mass-Directed Purification. Waters Corporation. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Available at: [Link]

  • Novartis. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. Available at: [Link]

  • Pickering Laboratories. (2020, November 11). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. Available at: [Link]

  • Biotage. (2023, January 26). What is Orthogonal Flash Chromatography and Why Should I do it?. Available at: [Link]

  • Agilent Technologies. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available at: [Link]

  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Enantiomer separation of acidic compounds. Agilent Technologies, Inc. Available at: [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Available at: [Link]

  • Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(70), S486-S491. Available at: [Link]

  • Jablonski, J.-A. M., & Aubin, A. J. (n.d.). Small Scale Peptide Isolation Using UPLC with Mass-Directed Purification. Waters Corporation. Available at: [Link]

  • Semantic Scholar. (2023, January 18). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. Available at: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available at: [Link]

  • Buchi.com. (n.d.). Supercritical Fluid Chromatography. Available at: [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Available at: [Link]

  • Redalyc. (n.d.). Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. Available at: [Link]

  • Drexel University. (n.d.). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Available at: [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Available at: [Link]

  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]

  • Selerity Technologies. (n.d.). THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). Available at: [Link]

Sources

Application

Reaction conditions for coupling 5-(2-Fluoro-ethoxy)-nicotinic acid with amines

An Application Guide to Amide Bond Formation: Coupling 5-(2-Fluoro-ethoxy)-nicotinic Acid with Amines Introduction The formation of an amide bond is arguably the most frequently performed reaction in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Bond Formation: Coupling 5-(2-Fluoro-ethoxy)-nicotinic Acid with Amines

Introduction

The formation of an amide bond is arguably the most frequently performed reaction in medicinal chemistry and drug development.[1][2] This linkage is a cornerstone of countless pharmaceuticals, including blockbuster drugs, due to its high metabolic stability and ability to participate in crucial hydrogen bonding interactions within biological targets.[1] 5-(2-Fluoro-ethoxy)-nicotinic acid is a valuable building block, incorporating a substituted pyridine core and a fluoro-ethoxy side chain, motifs often employed to modulate physicochemical properties such as solubility, metabolic stability, and target affinity.

The direct condensation of a carboxylic acid and an amine to form an amide requires prohibitively high temperatures, which are incompatible with the complex functionalities of typical drug candidates.[3] The reaction is thermodynamically challenging because mixing an acid and an amine results in a rapid acid-base reaction, forming a non-reactive ammonium carboxylate salt.[3][4] Therefore, the reaction necessitates the activation of the carboxylic acid to convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[4]

This guide provides a detailed overview of the common strategies, reaction conditions, and underlying mechanisms for the successful coupling of 5-(2-Fluoro-ethoxy)-nicotinic acid with a diverse range of primary and secondary amines. We will explore the causality behind experimental choices, present detailed protocols, and offer insights into troubleshooting common challenges.

The Core Principle: Carboxylic Acid Activation

The central strategy in modern amide synthesis is the in-situ activation of the carboxylic acid. This is achieved using a "coupling reagent" which reacts with the carboxylate to form a highly reactive intermediate. This intermediate is then readily attacked by the amine nucleophile to form the desired amide bond, regenerating the coupling reagent's precursor or forming stable, easily removable byproducts.

G A 5-(2-Fluoro-ethoxy)- nicotinic Acid Activated_Intermediate Reactive Intermediate (e.g., O-Acylisourea, OAt-ester) A->Activated_Intermediate B Amine (R-NH2) C Target Amide Byproducts Byproducts (e.g., Urea, HOBt) Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Activated_Intermediate->C Activated_Intermediate->Byproducts Forms

Caption: General workflow for amide bond formation via a reactive intermediate.

Major Classes of Coupling Reagents & Their Mechanisms

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the nucleophilicity of the amine, the potential for racemization (if chiral centers are present), and the desired purification strategy.

Carbodiimides: The Classic Activators

Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorse reagents for amide synthesis.[3][5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]

However, using a carbodiimide alone is often inefficient and prone to side reactions. The O-acylisourea can rearrange to a stable N-acylurea, a common and problematic byproduct that halts the reaction.[6][7] To mitigate this and increase reaction rates, additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® are almost always included.[6][7] These additives trap the O-acylisourea intermediate to form a more stable and highly reactive active ester, which then efficiently acylates the amine.

G CarboxylicAcid Nicotinic Acid (R-COOH) O_Acylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt EDC_Urea EDC-Urea (Byproduct) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt (Additive) HOBt_Ester->HOBt Regenerates Amide Final Amide (R-CONHR') HOBt_Ester->Amide + Amine Amine Amine (R'-NH2)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Aminium/Uronium Salts: The High-Efficiency Standard

Reagents such as HATU, HBTU, and HCTU are aminium (often referred to as uronium) salts that have become the gold standard for difficult couplings due to their high efficiency and fast reaction rates.[5][8][] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective.[8][10]

These reagents require a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.[7] The resulting carboxylate then reacts with the aminium salt to form a highly reactive OAt- or OBt-ester. The pyridine nitrogen in the HOAt leaving group of HATU provides anchimeric assistance, further accelerating the subsequent acylation of the amine.[8] A key experimental consideration is the order of addition: the carboxylic acid should be activated by the coupling reagent before the amine is introduced to prevent the amine from reacting directly with the coupling reagent to form an unwanted guanidinium byproduct.[11]

G CarboxylicAcid Nicotinic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) CarboxylicAcid->Carboxylate + DIPEA Base DIPEA (Base) OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Amide Final Amide (R-CONHR') OAt_Ester->Amide + Amine Byproducts Tetramethylurea + HOAt OAt_Ester->Byproducts Forms Amine Amine (R'-NH2)

Caption: Mechanism of HATU-mediated amide coupling.

Comparative Overview of Common Coupling Conditions

The following table summarizes common reaction systems for the coupling of 5-(2-Fluoro-ethoxy)-nicotinic acid. The choice of system will depend on the specific amine being used and the scale of the reaction.

Reagent SystemBaseSolvent(s)TemperatureKey AdvantagesPotential Drawbacks & Considerations
EDC / HOBt DIPEA or Et₃NDCM, DMF0 °C to RTCost-effective; water-soluble byproducts for easy workup.[6][7]Slower than aminium salts; HOBt has explosive properties in its anhydrous form.[6][7]
HATU DIPEA, CollidineDMF, NMPRTVery high efficiency and fast reaction rates, even for hindered substrates.[8][10]Higher cost; potential for guanidinylation side reaction if amine is added prematurely.[8]
PyBOP DIPEA or NMMDMF, DCMRTPhosphonium salt alternative to HATU; byproducts are generally easy to remove.[8][12]Solutions in DMF have moderate stability; can also cause guanidinylation.[8]
T3P® (Propylphosphonic Anhydride) Pyridine, Et₃NEtOAc, Me-THFRT to 50 °CExcellent for large-scale synthesis; byproducts are water-soluble.Requires careful control of stoichiometry and temperature.
SOCl₂ / Amine N/A (or Pyridine)Toluene, DCM0 °C to RefluxForms a highly reactive acyl chloride intermediate; very inexpensive.[][13]Harsh conditions, not suitable for sensitive functional groups; generates HCl.[]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure using EDC/HOBt

This protocol is a reliable starting point for a wide range of amines.

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-(2-Fluoro-ethoxy)-nicotinic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in an appropriate anhydrous solvent (e.g., DMF or DCM, approx. 0.1-0.2 M concentration).

  • Addition of Amine and Additive: Add the amine (1.0-1.2 eq.), HOBt (or Oxyma Pure®, 1.1 eq.), and DIPEA (2.0-2.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • EDC Addition: Add EDC·HCl (1.2-1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup:

    • If using DCM: Dilute the mixture with DCM. Wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • If using DMF: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with water and brine, then dry, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered amines or when high yields are critical.

  • Activation of Acid: To a round-bottom flask under an inert atmosphere, add 5-(2-Fluoro-ethoxy)-nicotinic acid (1.0 eq.) and HATU (1.1 eq.).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1-0.2 M).

  • Base Addition: Add DIPEA (2.5-3.0 eq.) and stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial to form the active ester and prevent side reactions.[11]

  • Amine Addition: Add the amine (1.0-1.1 eq.) to the activated acid solution.

  • Reaction: Stir at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

  • Workup & Purification: Follow the workup and purification steps outlined for the DMF procedure in Protocol 1.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Ineffective coupling reagent (degraded).2. Insufficiently reactive amine.3. Wet reagents or solvent.4. Incorrect stoichiometry or base.1. Use a fresh bottle of coupling reagent.2. Switch to a more powerful reagent (e.g., from EDC to HATU). Consider gentle heating (40-50 °C).3. Ensure all reagents and solvents are anhydrous.4. Re-verify calculations. Ensure sufficient base is present to neutralize the acid and any amine salts.
N-Acylurea Byproduct (with Carbodiimides) The O-acylisourea intermediate is rearranging faster than it reacts with the amine.Increase the amount of additive (HOBt or Oxyma) to 1.5 eq. to more effectively trap the intermediate. Ensure the amine is added promptly after the carbodiimide.
Guanidinylation Byproduct (with HATU/HBTU) The amine is reacting directly with the coupling reagent.Strictly follow the pre-activation protocol: mix the acid, coupling reagent, and base for at least 15 minutes before adding the amine.
Difficult Purification Byproducts (e.g., urea, excess HOBt) are co-eluting with the product.For EDC reactions, perform an acidic wash (e.g., 1M HCl) during workup to remove excess base and a basic wash (e.g., NaHCO₃) to remove unreacted acid and HOBt. The EDC-urea byproduct is water-soluble.[6]

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chandrasekhar, D., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BOC Sciences. (2024, March 29).
  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Google Patents. (n.d.).
  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.
  • Kumar, A., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Wikipedia. (n.d.).
  • AAPPTEC Peptides. (n.d.). Coupling Reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Nowick Laboratory, UC Irvine. (n.d.).
  • Chemistry Steps. (2020, February 26).
  • BenchChem. (2025).
  • The Royal Society of Chemistry. (2022, May 20).
  • Amblard, F., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. DU Chem.
  • Legnani, L., et al. (n.d.).
  • Sharma, S., et al. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC.
  • Blackmond, D. G., et al. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • Isomäki, V. E., et al. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of O-alkylation in 5-hydroxynicotinic acid synthesis

Technical Support Center: 5-Hydroxynicotinic Acid Derivatization Ticket ID: #HNA-5-ALK-OPT Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Core Challenge You are likely experiencing...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Hydroxynicotinic Acid Derivatization Ticket ID: #HNA-5-ALK-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Core Challenge

You are likely experiencing low yields due to two competing fundamental issues inherent to 5-hydroxynicotinic acid (5-HNA):

  • Zwitterionic Insolubility: 5-HNA exists as a zwitterion (internal salt) between the basic pyridine nitrogen and the acidic carboxylic acid. This lattice energy makes it nearly insoluble in the aprotic solvents (Acetone, MeCN, THF) required for standard Williamson ether synthesis.

  • Ambident Nucleophilicity (Regioselectivity): Even if dissolved, the substrate has two nucleophilic sites: the phenolic oxygen (desired) and the pyridine nitrogen (undesired). While 3-hydroxypyridines do not tautomerize to pyridones as readily as 2- or 4-isomers, the nitrogen lone pair remains highly nucleophilic, leading to the formation of water-soluble N-alkylated pyridinium salts (quaternary ammonium byproducts) rather than the desired ether.

Part 1: The Optimized Workflow (The "Gold Standard" Protocol)

Do not attempt direct alkylation of the free acid. It is the root cause of 90% of yield failures in this synthesis. You must uncouple the zwitterion first.

Phase A: Solubilization (Esterification)

Rationale: Converting the carboxylic acid to an ester breaks the zwitterionic interaction, drastically improving solubility in organic solvents and preventing the carboxylate from competing as a nucleophile.

  • Reagents: 5-HNA, Absolute Ethanol (or Methanol), conc. H₂SO₄ (catalytic).

  • Procedure: Reflux 5-HNA in EtOH with 1.0 equiv H₂SO₄ for 18 hours.

  • Checkpoint: Isolate the ethyl ester. This intermediate should be soluble in DMF, Acetone, or Ethyl Acetate.

    • Reference: See Organic Syntheses procedure for similar nicotinates [1].

Phase B: Regioselective O-Alkylation

Rationale: We utilize the "Cesium Effect" . Cesium carbonate (


) is superior to 

or

for this specific substrate. The large cesium cation forms a loose ion pair with the phenoxide, increasing the nucleophilicity of the oxygen specifically, while the mild basicity prevents decomposition.

Protocol:

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide). Do not use acetone; it is too low-boiling for the activation energy required here.

  • Stoichiometry:

    • Substrate (5-HNA Ester): 1.0 equiv

    • Base (

      
      ): 1.5 equiv
      
    • Alkyl Halide (R-X): 1.2 equiv

    • Additive (TBAI - Tetrabutylammonium iodide): 0.1 equiv (Catalytic)

  • Step-by-Step:

    • Dissolve 5-HNA Ester in DMF (0.2 M concentration).

    • Add

      
      . Stir at Room Temp for 30 mins (Deprotonation phase). Color change to yellow/orange indicates phenoxide formation.
      
    • Add Alkyl Halide and TBAI.[1]

    • Heat to 60°C . Note: Temperatures >80°C promote N-alkylation.

    • Monitor via TLC/LC-MS until starting material is <5%.

Phase C: Purification (The "Salt Wash")

Rationale: If any N-alkylation occurred, the product is a pyridinium salt. It is highly water-soluble. The desired O-alkylated product is lipophilic.

  • Dilute reaction mixture with Ethyl Acetate (EtOAc).

  • Wash 3x with Water (removes DMF and N-alkylated byproducts ).

  • Wash 1x with Brine.

  • Dry over

    
     and concentrate.
    

Part 2: Troubleshooting Guide (Root Cause Analysis)

Ticket #001: "My product disappears during aqueous workup."
  • Diagnosis: You likely formed the N-alkylated pyridinium salt (quaternary ammonium), which washed into the water layer.

  • Root Cause:

    • Reaction temperature was too high (>90°C).

    • Leaving group was too reactive (e.g., Methyl Iodide used without temperature control).

    • Solvent was too polar/protic.

  • Solution: Switch base to

    
     (Silver Carbonate) in Toluene/Benzene. Silver coordinates to the pyridine nitrogen, blocking it from acting as a nucleophile, forcing the reaction to the oxygen [2].
    
Ticket #002: "Starting material remains unreacted despite heating."
  • Diagnosis: Poor nucleophilicity of the phenoxide or steric hindrance of the alkyl halide.

  • Root Cause: The lattice energy of the potassium/sodium phenoxide is too high in the chosen solvent.

  • Solution:

    • Add Finkelstein Catalyst: Add 10 mol% Sodium Iodide (NaI) or TBAI. This converts your Alkyl Chloride/Bromide into a highly reactive Alkyl Iodide in situ.

    • Switch Solvent: Move from Acetone to DMF or DMSO.

Ticket #003: "I see a mixture of two spots with similar Rf values."
  • Diagnosis: Competition between O-alkylation (Ether) and N-alkylation (Inner salt/Betaine).

  • Solution: Perform a 2D-NMR (HMBC) .

    • O-Alkylation:[1][2][3][4][5] The alkyl protons will show a correlation to the C5 aromatic carbon.

    • N-Alkylation:[2][3][6][7][8] The alkyl protons will correlate to the C2/C6 carbons, and you will see a significant downfield shift in the pyridine ring protons due to the positive charge.

Part 3: Visualizing the Reaction Logic

The following diagram illustrates the critical decision pathways to avoid N-alkylation and Zwitterion traps.

G Start Start: 5-Hydroxynicotinic Acid (Zwitterionic Solid) Decision1 Direct Alkylation? Start->Decision1 FailPath Failure Mode: Insolubility & N-Alkylation (Pyridinium Salts) Decision1->FailPath Yes (High Risk) Step1 Step 1: Esterification (EtOH / H2SO4) Decision1->Step1 No (Protect Acid) Intermediate Intermediate: Ethyl 5-hydroxynicotinate (Soluble Phenol) Step1->Intermediate Step2 Step 2: Base Selection Intermediate->Step2 PathA Standard: K2CO3 / Acetone (Risk: Slow, Incomplete) Step2->PathA Low Cost PathB Optimized: Cs2CO3 / DMF / 60°C (Cesium Effect) Step2->PathB High Yield Product Final Product: 5-Alkoxynicotinic Acid Ester (High Yield O-Alkylation) PathA->Product <40% Yield PathB->Product >85% Yield

Caption: Decision tree highlighting the necessity of esterification and the superiority of Cesium-mediated alkylation to maximize O-selectivity.

Part 4: Comparative Data

Table 1: Base & Solvent Effects on 5-HNA Alkylation Yields

ConditionsBaseSolventTempMajor ProductApprox.[2][9][10] Yield
Standard

AcetoneRefluxMixture (SM + O-alkyl)30-40%
Aggressive

THF0°C -> RTN-alkyl / O-alkyl Mix50% (Low Regioselectivity)
Optimized

DMF60°CO-Alkyl (Ether) 85-92%
Silver

Toluene80°CO-Alkyl (Ether)75% (High Regioselectivity, High Cost)

References

  • Harmata, A. S., et al. (2020). "From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts." Organic Syntheses, 97, 139-156.

  • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, Vol 2.
  • BenchChem Technical Database. (2025). "Improving reaction conditions for Williamson ether synthesis."

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Williamson Ether Synthesis mechanism).

Sources

Optimization

Minimizing defluorination byproducts in fluoroethoxy chemistry

Subject: Minimizing Defluorination Byproducts (Vinyl Ethers & HF) Status: Active Lead Scientist: Senior Application Specialist Last Updated: February 25, 2026 Core Directive & Mission Welcome to the technical support cen...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Defluorination Byproducts (Vinyl Ethers & HF)

Status: Active Lead Scientist: Senior Application Specialist Last Updated: February 25, 2026

Core Directive & Mission

Welcome to the technical support center for fluoroalkylation chemistry. You are likely here because your introduction of a fluoroethoxy group (


) has resulted in low yields, the formation of vinyl ethers, or unexpected defluorination.

This guide moves beyond basic "recipe" following. We treat the reaction as a competition between Substitution (


)  and Elimination (E2) . Your goal is to manipulate kinetics to favor the former and starve the latter.

The Diagnostic: Why Defluorination Happens

Before optimizing, you must visualize the enemy. The 2-fluoroethyl group is uniquely prone to E2 elimination because the fluorine atom is electron-withdrawing, increasing the acidity of the


-hydrogens (the protons on the carbon next to the fluorine).
Mechanism of Failure (Visualized)

The following diagram illustrates the bifurcation point where your reaction succeeds or fails.

DefluorinationMechanism Start Reagents: Nucleophile (R-OH) + Fluoroethyl-LG + Base Transition Transition State Start->Transition Path_SN2 Pathway A: Substitution (SN2) (Desired) Transition->Path_SN2 Low Temp Soft Base Non-polar Solvent Path_E2 Pathway B: Elimination (E2) (Undesired) Transition->Path_E2 High Temp Hard Base High Basicity Product Fluoroethyl Ether (R-OCH2CH2F) Path_SN2->Product Byproduct1 Vinyl Ether (R-OCH=CH2) Path_E2->Byproduct1 Byproduct2 HF / Fluoride Ion Path_E2->Byproduct2

Figure 1: Kinetic competition between productive alkylation (


) and destructive elimination (E2). The acidity of the 

-proton is the primary driver for Pathway B.

Strategic Reagent Selection

Your choice of reagents dictates the "floor" and "ceiling" of your yield.

A. The Leaving Group (LG)

The stability of the alkylating agent (e.g.,


) is critical.
Leaving GroupReactivityElimination RiskRecommendation
Tosylate (-OTs) ModerateLow Preferred. Good balance of stability and reactivity.
Bromide (-Br) HighModerateUse only if nucleophile is weak; requires lower temps.
Iodide (-I) Very HighHigh Avoid unless necessary. Iodide is a "soft" LG but highly reactive, often promoting rapid elimination before substitution can occur.
Triflate (-OTf) ExtremeExtremeDo Not Use. Decomposes rapidly to vinyl fluoride.
B. The Base: The "Cesium Effect"

The most common error is using a base that is too strong.

  • Avoid: Sodium Hydride (NaH), Potassium tert-butoxide (

    
    ). These are "hard" bases that will rapidly deprotonate the 
    
    
    
    -carbon, causing immediate defluorination [1].
  • Use: Cesium Carbonate (

    
    ).[1] The "Cesium Effect" is real; the large cation radius disrupts tight ion pairing, increasing the nucleophilicity of your phenol/amine without significantly increasing basicity (which drives elimination) [2].
    

Experimental Protocols & Conditions

Protocol A: Optimized -Fluoroethylation (Phenols)

Target: Minimize vinyl ether formation.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Alkylator: 2-Fluoroethyl tosylate (1.1 equiv)

  • Base:

    
     (1.5 equiv) — Note: Do not exceed 2.0 equiv.
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (ACN)

Step-by-Step:

  • Dissolution: Dissolve the phenol in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add

    
    . Stir at Room Temperature (RT)  for 15 minutes. Why? Allow phenoxide formation without thermal energy that promotes elimination.
    
  • Alkylator Addition: Add 2-fluoroethyl tosylate dropwise.

  • The Temperature Ramp:

    • Start stirring at RT for 1 hour .

    • If conversion is <10%, raise temperature to 50°C .

    • CRITICAL: Do not exceed 80°C. Above this threshold, the rate of E2 elimination (forming vinyl ether) outpaces

      
       substitution exponentially [3].
      
  • Quench: Cool to RT, dilute with water, extract with EtOAc.

Protocol B: Handling (Radiochemistry Context)

Target: Prevent


Fluoride elimination.

In PET chemistry, "cryptands" (like K2.2.2) are used.[1][2][3][4][5][6][7] These sequester potassium, making the carbonate/oxalate extremely reactive (naked anions).

  • Risk: This "naked" base is hyper-aggressive and will strip the

    
    -proton.
    
  • Fix: Add a bulky alcohol (e.g., tert-amyl alcohol) as a co-solvent. It solvates the anion slightly, reducing its basicity (suppressing E2) while maintaining nucleophilicity (

    
    ) [4].
    

Troubleshooting & FAQs

Q1: I see a "Vinyl Ether" byproduct in my LCMS. What happened?

Diagnosis: You have triggered E2 elimination. Immediate Fixes:

  • Check Base Stoichiometry: Are you using >2 equivalents of base? Reduce to 1.2 – 1.5 eq. Excess base hunts for the acidic proton on the fluoroethyl group.

  • Check Temperature: Lower reaction temp by 20°C and extend reaction time.

  • Solvent Switch: If using DMF, switch to Acetone or Acetonitrile. DMF can sometimes promote elimination due to high polarity stabilizing the transition state.

Q2: My reaction stalls at 50% conversion. Should I add more base?

NO. Adding more base increases the concentration of the elimination-promoting species. Solution: Add more alkylating agent (fluoroethyl tosylate) in small portions (0.2 eq). The alkylating agent likely degraded (eliminated) before reacting with your substrate. Replenish the electrophile, not the base.

Q3: What about metabolic defluorination (in vivo)?

Context: If your compound works in the flask but loses fluorine in the body (rat/mouse microsomes). Mechanism: Cytochrome P450 (specifically CYP2E1) hydroxylates the


-carbon (next to oxygen), leading to hemiacetal collapse and fluoride release [5].
Fix: Deuteration.  Replace the hydrogens on the fluoroethyl group with Deuterium (

or

). The Carbon-Deuterium bond is stronger (Kinetic Isotope Effect), significantly slowing down the enzymatic oxidation [6].

Interactive Troubleshooting Tree

Use this logic flow to diagnose your current experiment.

TroubleshootingTree Start Problem Identified Issue1 Low Yield / High Vinyl Ether Start->Issue1 Issue2 No Reaction / Stalled Start->Issue2 CheckBase Check Base Strength Issue1->CheckBase CheckLG Check Leaving Group Issue2->CheckLG CheckTemp Check Temperature CheckBase->CheckTemp Base is Weak Action1 Switch NaH -> Cs2CO3 CheckBase->Action1 Using Strong Base Action2 Reduce Temp < 60°C CheckTemp->Action2 Temp > 80°C Action3 Switch Bromide -> Tosylate CheckLG->Action3 LG too unstable? Action4 Add Catalyst (KI or Crown Ether) *Use Caution* CheckLG->Action4 LG too stable?

Figure 2: Decision tree for optimizing fluoroalkylation conditions.

References

  • Mechanism of Elimination: Pijeira, M., et al. (2022). "A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products." EJNMMI Radiopharmacy and Chemistry.

  • Cesium Effect: Flessner, T., & Doda, K. (2010). "Cesium Carbonate Mediated Alkylation of Phenols." Journal of Organic Chemistry.
  • Temperature Dependence: Shinde, S. S., et al. (2021).[3] "Optimization of reaction conditions for the synthesis of [18F]fluoroalkyl tosylates." Journal of Radioanalytical and Nuclear Chemistry.

  • Protic Co-solvents: Kim, D. W., et al. (2006). "Enhanced nucleophilic fluorination reactions using protic solvents." J. Am. Chem. Soc.[8]

  • Metabolic Defluorination: Yin, O. Q., et al. (2003). "Metabolic Defluorination of Fluoroethoxy-Containing Drugs." Drug Metabolism and Disposition.

  • Deuteration Strategy: Weng, Y., et al. (2018). "Deuterium isotope effects on metabolic stability." Chemical Biology & Drug Design.

Sources

Troubleshooting

Troubleshooting low radiochemical yield in [18F]fluoroethoxy labeling

Welcome to the technical support center for [18F]fluoroethoxy labeling. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common issues leading to low radiochemical yield...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [18F]fluoroethoxy labeling. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common issues leading to low radiochemical yield (RCY). As your partner in radiochemistry, we aim to explain not just the steps to take, but the fundamental principles behind them, empowering you to build robust and reproducible labeling processes.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the [18F]fluoroethoxy labeling workflow, which typically involves a nucleophilic substitution (SN2) reaction on a precursor containing a suitable leaving group (e.g., tosylate, mesylate, or triflate).

Q1: My radiochemical yield (RCY) is consistently low or zero. Where is the most logical place to start my investigation?

A1: When facing a complete or near-complete failure of the radiosynthesis, a systematic approach starting from the initial reagents and conditions is crucial. The most common failure points occur in the first two stages: the activation of [18F]fluoride and the integrity of the precursor.

  • Verify [18F]Fluoride Trapping and Elution: The entire synthesis depends on the availability of reactive, "naked" [18F]fluoride.[1]

    • Problem: Inefficient trapping of [18F]fluoride from the cyclotron target water onto the anion exchange cartridge (e.g., QMA).

    • Troubleshooting: Monitor the radioactivity of the water passing through the cartridge. High radioactivity in the waste indicates a cartridge problem (e.g., expired, improperly preconditioned, or overloaded).

    • Problem: Incomplete elution of [18F]fluoride from the cartridge into the reaction vessel.

    • Troubleshooting: After elution, measure the residual activity on the cartridge. Significant retained activity suggests an issue with the eluent solution (e.g., incorrect composition or volume of the Kryptofix 2.2.2/K₂CO₃ solution).[2][3]

  • Assess the Azeotropic Drying Step: The presence of residual water is one of the most frequent causes of low RCY in nucleophilic fluorination.[4][5] Water molecules form a tight hydration shell around the [18F]fluoride ion, drastically reducing its nucleophilicity.

    • Problem: Insufficient removal of water from the [18F]fluoride/Kryptofix complex.

    • Troubleshooting: Ensure your synthesis module is reaching the correct temperature (typically 100-120°C) and that the nitrogen or argon gas flow is adequate to carry away the water/acetonitrile azeotrope. Check the system for leaks that could introduce atmospheric moisture.[4] Perform at least two drying cycles.

  • Confirm Precursor Quality: A degraded or impure precursor will not react efficiently.

    • Problem: The precursor (e.g., tosyloxyethyl- or mesyloxyethyl-derivative) may have hydrolyzed or degraded during storage.

    • Troubleshooting: If possible, run a quality control check on your precursor stock using LC-MS or NMR. Always use a fresh vial of precursor if degradation is suspected and store it under cool, dry, and dark conditions.[4]

A logical workflow for initial troubleshooting is presented below.

G start Low or Zero RCY Detected check_fluoride Step 1: Verify [18F]Fluoride Activity in Reaction Vessel start->check_fluoride check_drying Step 2: Assess Azeotropic Drying Efficiency check_fluoride->check_drying [Activity OK] troubleshoot_elution Troubleshoot QMA cartridge & eluent solution. check_fluoride->troubleshoot_elution [Activity Low] check_precursor Step 3: Confirm Precursor Quality check_drying->check_precursor [Drying OK] troubleshoot_drying Check for leaks. Verify temperature & gas flow. check_drying->troubleshoot_drying [Drying Suspect] optimize_reaction Step 4: Optimize Reaction Conditions check_precursor->optimize_reaction [Precursor OK] troubleshoot_precursor Use fresh precursor. Perform QC if possible. check_precursor->troubleshoot_precursor [Precursor Suspect] success Yield Improved optimize_reaction->success troubleshoot_elution->check_fluoride troubleshoot_drying->check_drying troubleshoot_precursor->check_precursor

Caption: Initial troubleshooting workflow for low RCY.

Q2: How do I optimize the nucleophilic substitution reaction conditions (temperature, time, precursor amount)?

A2: Optimization is a balancing act. The goal is to drive the reaction to completion quickly to maximize decay-corrected yield without causing degradation of the precursor or product.[6] A systematic approach is recommended.

ParameterTypical RangeRationale & Optimization Strategy
Precursor Amount 2-15 mgRationale: Increasing precursor concentration can improve reaction kinetics. However, excess precursor can complicate HPLC purification, leading to lower specific activity and potential mass effects.[7] Strategy: Start with the amount recommended in the literature. If RCY is low, try increasing the amount by 25-50%. If purification is difficult, reduce the amount. Decreasing the precursor amount has been shown to improve the chemical purity of the final product.[7]
Reaction Temperature 80-135°CRationale: Higher temperatures increase the reaction rate. However, excessively high temperatures can cause degradation of the precursor, the Kryptofix catalyst, or the labeled product.[8] Strategy: Begin at a moderate temperature (e.g., 100°C). If conversion is low, incrementally increase the temperature by 10°C. Monitor for the appearance of impurity peaks on the radio-HPLC.
Reaction Time 5-20 minutesRationale: The reaction should be long enough for maximum conversion but short enough to minimize radio-decay and potential side reactions.[9] Strategy: Perform time-course studies. Analyze aliquots of the reaction mixture at 5, 10, and 15 minutes. The optimal time is typically where the product peak on the radio-chromatogram plateaus. For many fluoroethoxylations, 10-15 minutes is sufficient.[7][9]
Reaction Solvent Anhydrous Acetonitrile (CH₃CN), DMSORationale: A polar, aprotic solvent is required to dissolve the reagents while not solvating the fluoride ion, thereby maintaining its nucleophilicity.[2] Strategy: Anhydrous acetonitrile is the most common and effective choice. Ensure it is from a freshly opened bottle or properly stored to prevent water absorption. DMSO can be used for less soluble precursors but is harder to remove post-reaction.
Q3: I see a high radiochemical conversion (RCC) in the crude mixture, but my isolated yield after purification is very low. What's going wrong?

A3: This is a classic purification problem. The issue lies not with the reaction itself, but with recovering the product.

  • Solid-Phase Extraction (SPE) Issues: SPE is fast but can be inefficient if not optimized.

    • Problem: The product is not retained on the intended cartridge (e.g., C18) or is not fully eluted.

    • Troubleshooting:

      • Loading: Ensure the crude reaction mixture is properly conditioned before loading (e.g., diluted with water to ensure retention on a reverse-phase C18 cartridge).

      • Washing: The wash step (to remove unreacted [18F]fluoride and polar impurities) might be too strong, prematurely eluting your product. Try a weaker solvent (e.g., 5% ethanol in water instead of 10%).

      • Elution: The elution solvent may be too weak to fully recover the product. Try a stronger solvent (e.g., pure ethanol or acetonitrile). Collect multiple small fractions during elution and measure their activity to map the elution profile.

  • High-Performance Liquid Chromatography (HPLC) Pitfalls: HPLC offers superior purity but introduces potential loss points.[7]

    • Problem: Poor peak shape or shifting retention times. This can be caused by improper mobile phase composition, column degradation, or injecting too large a volume or mass of the crude product.

    • Troubleshooting: Run a "cold" (non-radioactive) standard of your final product to confirm the expected retention time and optimize the separation method. Ensure the mobile phase is correctly prepared and degassed.

    • Problem: Loss of product on tubing or in the collection vial.

    • Troubleshooting: Keep transfer lines as short as possible. Pre-filling the collection vial with a formulation solution (e.g., saline with a small amount of ethanol) can help prevent the highly pure, low-mass product from adsorbing to the vial surface.

Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is a "good" decay-corrected radiochemical yield (RCY) for [18F]fluoroethoxy labeling?

A "good" RCY is highly dependent on the specific molecule, the complexity of the synthesis, and the purification method. For straightforward, one-step fluoroethoxylations on robust precursors, yields are often in the range of 30-60%.[7] For more complex, multi-step syntheses or those involving sensitive biomolecules, an RCY of 10-20% might be considered successful.[10] The ultimate goal is to produce a sufficient quantity of the radiotracer for the intended application (e.g., preclinical imaging or clinical doses).[11]

FAQ 2: How critical is the choice of phase transfer catalyst (e.g., Kryptofix 2.2.2) and base (e.g., K₂CO₃)?

They are absolutely critical.

  • Kryptofix 2.2.2 (K222): This is a cryptand that encapsulates the potassium ion (K⁺), which is the counter-ion to the [18F]fluoride. This encapsulation prevents tight ion-pairing between K⁺ and F⁻, liberating a highly reactive, "naked" fluoride ion for the nucleophilic attack.[2][3] Insufficient K222 results in a dramatic loss of reactivity.

  • Potassium Carbonate (K₂CO₃): A small amount of a weak base is necessary to maintain a non-acidic environment, as any trace of acid (HF) would protonate the fluoride and render it non-nucleophilic. However, strongly basic conditions can promote side reactions, such as elimination or precursor degradation. The amount of base must be carefully controlled.[1][8]

FAQ 3: Can I use non-radioactive fluorine-19 to optimize my reaction conditions?

Yes, and this is a highly recommended strategy to accelerate development and reduce radiation exposure.[12] By using tracer-level (nanomolar) concentrations of a non-radioactive fluoride source (e.g., KF) and analyzing the results with a sensitive technique like LC-MS/MS, you can effectively simulate the radiosynthesis. This allows for high-throughput screening of different conditions (temperatures, precursor amounts, solvents) before confirming the best conditions with a live [18F]fluoride run.[12]

Part 3: Key Experimental Protocols
Protocol 1: Standard [18F]Fluoroethoxylation Reaction Protocol (Automated Synthesizer)

This protocol outlines a typical automated synthesis for producing an [18F]fluoroethoxy compound from a tosylate precursor.

  • [18F]Fluoride Trapping & Elution:

    • Deliver aqueous [18F]fluoride from the cyclotron to the synthesis module.

    • Trap the [18F]fluoride on a preconditioned QMA anion exchange cartridge.

    • Elute the [18F]fluoride into the reaction vessel using an eluent solution (e.g., 1 mL acetonitrile/water (4:1) containing ~15 mg Kryptofix 2.2.2 and ~3 mg K₂CO₃).

  • Azeotropic Drying:

    • Heat the reaction vessel to 110°C under a stream of nitrogen or argon to remove water.

    • Add 1 mL of anhydrous acetonitrile and repeat the drying step to ensure an anhydrous environment.

  • Labeling Reaction:

    • Cool the vessel to ~80°C.

    • Add the precursor (e.g., 5-10 mg of the tosyloxyethyl derivative) dissolved in 1 mL of anhydrous acetonitrile.

    • Seal the vessel and heat to the optimized temperature (e.g., 110°C) for the optimized time (e.g., 10 minutes).

  • Purification (Example using SPE):

    • Cool the reaction vessel and dilute the mixture with 10 mL of water.

    • Pass the diluted mixture through a preconditioned C18 SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove unreacted [18F]fluoride and the K222 complex.

    • Elute the desired [18F]fluoroethoxy product with 1-2 mL of ethanol.

    • The eluate is then typically passed through an alumina cartridge to trap any remaining [18F]fluoride.

  • Formulation:

    • The purified product is diluted with sterile saline or a buffer solution to achieve the desired concentration and make it suitable for injection.

    • The final product is passed through a 0.22 µm sterile filter into a sterile vial.

Protocol 2: Post-Purification Quality Control via Radio-HPLC

Quality control is mandatory to ensure the purity and identity of the final product.[13][14]

  • System Preparation:

    • HPLC System: An HPLC equipped with a pump, injector, UV detector, and a radioactivity detector in series.

    • Column: A suitable reverse-phase column (e.g., C18, 4.6 x 250 mm).

    • Mobile Phase: An appropriate mixture of solvents (e.g., acetonitrile/water or ethanol/buffer) that provides good separation of the product from potential impurities.

    • Standard: A non-radioactive reference standard of the final compound.

  • Procedure:

    • Inject the non-radioactive standard and record the retention time (t_R) from the UV chromatogram.

    • Inject a small aliquot (~10-20 µL) of the final radioactive product.

    • Compare the radio-chromatogram with the UV chromatogram. The main radioactive peak should co-elute (have the same t_R) with the non-radioactive standard.

    • Calculate the radiochemical purity (RCP) by integrating the area of the product peak and dividing it by the total area of all radioactive peaks in the chromatogram. RCP should typically be >95%.

G cluster_synthesis Radiosynthesis Workflow cluster_output Outputs cyclotron [18F]Fluoride in [18O]H2O qma QMA Cartridge Trapping cyclotron->qma elution Elution (K222/K2CO3) qma->elution drying Azeotropic Drying elution->drying reaction Labeling Reaction + Precursor drying->reaction purification Purification (SPE or HPLC) reaction->purification qc Final Product QC (Radio-HPLC) purification->qc final_product Purified Radiotracer (>95% RCP) qc->final_product

Caption: Overall [18F]fluoroethoxy labeling and QC workflow.

References
  • Scott, P. J. H. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • Verhoog, S., et al. (2021). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. National Center for Biotechnology Information. [Link]

  • Williams, B., et al. (2021). Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Pees, A., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI. [Link]

  • Pees, A., et al. (2022). Optimization of Direct Aromatic 18F-Labeling of Tetrazines. Semantic Scholar. [Link]

  • Hung, J. C. (2007). Review of 18F-FDG Synthesis and Quality Control. National Center for Biotechnology Information. [Link]

  • Inoue, M., et al. (2020). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. National Center for Biotechnology Information. [Link]

  • Li, S., et al. (2018). Optimization of 18F-Syntheses using 19F-Reagents at Tracer-level Concentrations and LC-MS/MS Analysis: Improved Synthesis of [18F]MDL100907. National Center for Biotechnology Information. [Link]

  • Herth, M. M., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. National Center for Biotechnology Information. [Link]

  • Mair, F. S., et al. (2014). Synthesis and biological evaluation of (18)F-labeled Fluoroethoxy tryptophan analogues as potential PET tumor imaging agents. PubMed. [Link]

  • Tredwell, M., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. National Center for Biotechnology Information. [Link]

  • Wu, Z., et al. (2024). Isostere 18F-protein post-translational editing enables dynamic tracking of neurodegeneration biomarkers. bioRxiv. [Link]

  • Vangeli, O., et al. (2023). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. DergiPark. [Link]

  • Wuest, M., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1). RSC Publishing. [Link]

  • Henriksen, G., et al. (2010). A simple method for the quality control of [18F]FDG. ResearchGate. [Link]

  • Herth, M. M., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. ResearchGate. [Link]

  • Kniess, T., et al. (2023). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. MDPI. [Link]

  • Coenen, H. H., et al. (2018). 18F-Labelling innovations and their potential for clinical application. Forschungszentrum Jülich. [Link]

  • Yusop, M. S. M., et al. (2012). FLUORINE-18: CURRENT APPROACH IN RADIOLABELLING AND RADIATION SAFETY ASPECTS. The Malaysian Journal of Analytical Sciences. [Link]

  • Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. [Link]

  • Rahmani, S., et al. (2017). Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays. Brieflands. [Link]

  • Asti, C., et al. (2023). Optimized method for fluorine-18 radiolabeling of Affibody molecules using RESCA. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Liang, Q., et al. (2012). The Synthesis of 18F-FDS and Its Potential Application in Molecular Imaging. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Strategies for the Removal of Unreacted 2-Fluoroethyl Bromide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the effective removal of unreacted 2-fluoroethy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the effective removal of unreacted 2-fluoroethyl bromide from reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but also the scientific reasoning behind them, ensuring robust and reproducible results in your laboratory.

Introduction: The Challenge of a Volatile and Reactive Reagent

2-Fluoroethyl bromide is a valuable reagent in organic synthesis, frequently employed for the introduction of the fluoroethyl group in the development of pharmaceuticals and agrochemicals.[1] However, its high reactivity and volatility present a significant challenge for its removal post-reaction. Incomplete removal can interfere with subsequent reaction steps, complicate product purification, and impact the accuracy of analytical characterization. This guide provides a structured approach to tackling this common laboratory issue.

Understanding Your Impurity: Key Properties of 2-Fluoroethyl Bromide

A successful purification strategy begins with a thorough understanding of the impurity to be removed. The physical and chemical properties of 2-fluoroethyl bromide dictate the most effective separation techniques.

PropertyValueSignificance for Removal
Molecular Formula C₂H₄BrFA small, halogenated organic molecule.
Molecular Weight 126.96 g/mol Relatively low molecular weight contributes to its volatility.
Boiling Point 45-72 °CThe relatively low boiling point makes distillation a primary consideration for removal, especially if the desired product is significantly less volatile. The variance in reported boiling points (45-47°C vs. 71-72°C) may be attributed to different purities or measurement conditions; however, in either case, it is considered a volatile component.[1][2]
Solubility Soluble in most organic solvents (e.g., ethanol, ether, chloroform).[1]Its solubility in common organic solvents means that simple precipitation of the product is unlikely to be an effective removal method. Extractive workups will require careful solvent selection.
Reactivity Highly reactive and readily undergoes substitution reactions with nucleophiles.[1]This reactivity can be exploited to "quench" the unreacted 2-fluoroethyl bromide, converting it into a new compound with different physical properties that may be easier to separate.

Troubleshooting Guide: Selecting Your Removal Strategy

The optimal method for removing unreacted 2-fluoroethyl bromide depends on the specific characteristics of your reaction mixture, particularly the properties of your desired product. This decision-making workflow will guide you to the most appropriate technique.

Removal_Strategy cluster_start cluster_product_properties cluster_methods cluster_quenching_options cluster_chromatography_options start Start: Unreacted 2-Fluoroethyl Bromide in Reaction Mixture product_bp Is the boiling point of your product >150°C and thermally stable? start->product_bp distillation Strategy 1: Distillation product_bp->distillation Yes quenching Strategy 2: Chemical Quenching product_bp->quenching No proceed_to_workup Proceed to Aqueous Workup distillation->proceed_to_workup Followed by... quenching_choice Is your product stable to amines, azides, or thiols? quenching->quenching_choice chromatography Strategy 3: Chromatography chromatography_choice Is your product significantly less polar than 2-fluoroethyl bromide? chromatography->chromatography_choice extraction Strategy 4: Extractive Workup extraction->proceed_to_workup quenching_choice->chromatography No amine_quench Quench with a high-boiling amine (e.g., diethylamine) quenching_choice->amine_quench Yes azide_quench Quench with sodium azide quenching_choice->azide_quench Yes thiol_quench Quench with a thiol (e.g., thiophenol) quenching_choice->thiol_quench Yes amine_quench->proceed_to_workup azide_quench->proceed_to_workup thiol_quench->proceed_to_workup flash_column Perform Flash Column Chromatography chromatography_choice->flash_column Yes no_chromatography Consider other methods chromatography_choice->no_chromatography No flash_column->proceed_to_workup no_chromatography->extraction

Caption: Decision workflow for selecting a removal strategy.

Detailed Experimental Protocols

Strategy 1: Removal by Distillation

This method is most effective when there is a significant difference in boiling points between 2-fluoroethyl bromide and your desired product.

Protocol: Simple Distillation

  • Apparatus Setup: Assemble a simple distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Initial Distillation: Gently heat the reaction mixture. If the reaction was performed in a low-boiling solvent (e.g., THF, diethyl ether), this will be the first fraction to distill.

  • Fractional Collection: As the temperature approaches the boiling point of 2-fluoroethyl bromide (45-72 °C), begin collecting the distillate in a separate receiving flask.[1][2]

  • Temperature Monitoring: Continue distillation until the temperature of the vapor begins to rise above the boiling point of 2-fluoroethyl bromide or stabilizes at the boiling point of the reaction solvent.

  • Solvent Swap (Optional): If your product is in a high-boiling solvent, you can perform a "solvent swap" by slowly adding a higher-boiling solvent to the distillation pot while distilling off the 2-fluoroethyl bromide and the original, lower-boiling solvent.

  • Confirmation of Removal: After distillation, the remaining crude product can be analyzed by GC-MS or ¹H NMR to confirm the absence of 2-fluoroethyl bromide.

Strategy 2: Chemical Quenching

This strategy involves reacting the unreacted 2-fluoroethyl bromide with a nucleophile to form a new, more easily separable compound.

Protocol: Quenching with an Amine (e.g., Diethylamine)

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath to control any potential exotherm.

  • Add Quenching Agent: Slowly add an excess (2-3 equivalents relative to the initial amount of 2-fluoroethyl bromide) of a high-boiling amine, such as diethylamine (boiling point: 55.5 °C), to the reaction mixture with stirring. The resulting aminium salt is typically water-soluble.

  • Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Aqueous Workup: Proceed with a standard aqueous workup. The aminium salt will partition into the aqueous layer and be removed.

Protocol: Quenching with Sodium Azide

Caution: Sodium azide and its organic products are potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood.

  • Dissolve Azide: In a separate flask, dissolve an excess of sodium azide in a suitable solvent (e.g., DMF, DMSO).

  • Add to Reaction: Slowly add the sodium azide solution to the cooled (0 °C) reaction mixture.

  • Stir: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for several hours or overnight. The resulting fluoroethyl azide has a different polarity and boiling point, which may aid in separation.

  • Workup: Quench the reaction mixture with water and perform an extractive workup. Be aware that hydrazoic acid can form if the aqueous layer becomes acidic.[3]

Protocol: Quenching with a Thiol (e.g., Thiophenol)

Caution: Thiols have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • Prepare Thiolate: In a separate flask, deprotonate an excess of a thiol, such as thiophenol, with a base like sodium hydride or sodium hydroxide to form the thiolate.

  • Add to Reaction: Slowly add the thiolate solution to the cooled (0 °C) reaction mixture.

  • Stir: Stir the reaction at room temperature for 1-2 hours. The resulting thioether will have a significantly higher boiling point and different polarity than 2-fluoroethyl bromide.

  • Workup: Perform an aqueous workup to remove any remaining salts. The thioether can then be separated from the desired product by chromatography or distillation.

Strategy 3: Chromatographic Purification

Flash column chromatography is a powerful technique for separating compounds with different polarities.

Protocol: Flash Column Chromatography

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). The goal is to find a system where your desired product has an Rf value of approximately 0.3, while the 2-fluoroethyl bromide runs at or near the solvent front. A non-polar eluent system, such as hexanes/ethyl acetate, is a good starting point.

  • Column Packing: Pack a chromatography column with silica gel.

  • Sample Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of a suitable solvent. Load the sample onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. The less polar 2-fluoroethyl bromide will elute first, followed by your more polar product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.

Strategy 4: Extractive Workup

A carefully designed liquid-liquid extraction can be used to partition the 2-fluoroethyl bromide away from your product.

Protocol: Liquid-Liquid Extraction

  • Solvent Selection: Choose an extraction solvent in which your product is highly soluble, but 2-fluoroethyl bromide has lower solubility. Conversely, you can choose a solvent that preferentially dissolves the 2-fluoroethyl bromide.

  • Extraction: Dilute the reaction mixture with an appropriate organic solvent and transfer it to a separatory funnel.

  • Washing: Wash the organic layer multiple times with water or brine. This is most effective if the 2-fluoroethyl bromide has some water solubility or if a quenching agent has been used to convert it into a water-soluble salt.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that all the 2-fluoroethyl bromide has been removed?

A1: The most reliable methods are analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. In the ¹H NMR spectrum, 2-fluoroethyl bromide will show characteristic signals that can be monitored for their disappearance.

Q2: Is it safe to heat 2-fluoroethyl bromide during distillation?

A2: Yes, but with caution. It is a flammable liquid, so heating should be done using a heating mantle or an oil bath, never an open flame. Ensure the distillation is performed in a well-ventilated fume hood.

Q3: What are the safety precautions for handling 2-fluoroethyl bromide?

A3: 2-Fluoroethyl bromide is toxic and an irritant. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q4: Can I use a rotary evaporator to remove 2-fluoroethyl bromide?

A4: A rotary evaporator can be effective for removing 2-fluoroethyl bromide, especially if your product has a low vapor pressure. However, for complete removal, especially from high-boiling solvents, distillation is generally more efficient.

Q5: My product is also volatile. What is the best removal method in this case?

A5: If your product is also volatile, distillation will be challenging. In this scenario, chemical quenching to convert the 2-fluoroethyl bromide into a non-volatile salt, followed by an extractive workup, is often the best approach. Alternatively, carefully optimized flash chromatography may be effective.

References

  • 2-Fluoroethyl Bromide: Properties, Uses, and Production. (2023, April 6). Retrieved from [Link]

  • 2-Fluoroethyl bromide. PubChem. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Quenching Reactive Substances. (2006, October 27). KGROUP.
  • Sodium Azide. Chemistry LibreTexts. (2021, August 15). Retrieved from [Link]

  • Thiols and Thioethers. Master Organic Chemistry. (2015, July 5). Retrieved from [Link]

  • Purification: How to Run a Flash Column. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • About Workup. University of Rochester, Department of Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Solving solubility issues of nicotinic acid derivatives in aqueous buffers

Welcome to the Advanced Formulation Support Desk. Ticket ID: NA-SOL-001 Subject: Troubleshooting aqueous solubility for Nicotinic Acid (NA) and its derivatives (NADs).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Formulation Support Desk. Ticket ID: NA-SOL-001 Subject: Troubleshooting aqueous solubility for Nicotinic Acid (NA) and its derivatives (NADs). Assigned Specialist: Dr. A. Vance, Senior Application Scientist.[1]

Executive Summary

Nicotinic acid (pyridine-3-carboxylic acid) and its derivatives present a unique "chameleon" challenge in aqueous formulation. Their solubility is governed by a delicate interplay between zwitterionic equilibria , crystal lattice energy , and hydrophobic substituents .[1]

Depending on your specific derivative (e.g., free acid, ester, or amide), the molecule may behave as a salt, a neutral organic, or a zwitterion.[1] This guide moves beyond basic "shake and wait" methods, providing a mechanistic troubleshooting framework to resolve precipitation, instability, and inconsistent data.

Part 1: The Diagnostic Framework (Troubleshooting)

Issue 1: "My compound precipitates in the buffer between pH 3 and 5."

Diagnosis: You have hit the Isoelectric Trap . Nicotinic acid has two pKa values:


 (carboxyl group) and 

(pyridine nitrogen).[2] Between these values, the molecule exists primarily as a zwitterion (net charge = 0).[1] This is the point of minimum thermodynamic solubility because the crystal lattice energy is maximized by internal ionic interactions.

The Fix:

  • Shift the pH: Move at least 2 pH units away from the isoelectric point (pI ~3.4 - 4.8).

    • Target pH > 7.0: Ensures the species is anionic (carboxylate form,

      
      ).[1]
      
    • Target pH < 2.0: Ensures the species is cationic (pyridinium form,

      
      ).
      
  • Warning: For ester derivatives (e.g., methyl nicotinate), high pH (>8.[1]0) will catalyze hydrolysis, converting your derivative back to the parent acid.[1]

Issue 2: "I cannot alter the pH (must be pH 7.4), but solubility is still too low."

Diagnosis: The "Salting Out" Effect or Lipophilic Barrier . If you are using a high-molarity buffer (e.g., 100mM PBS), the high ionic strength may be reducing the solubility of your organic solute (common ion effect or simple competition for hydration shells). Alternatively, if your derivative has a lipophilic tail (e.g., benzyl nicotinate), simple ionization is insufficient.[1]

The Fix:

  • Hydrotropy (The "Like Dissolves Like" Hack): Nicotinamide itself is a hydrotrope.[1] If your derivative is distinct from Nicotinamide, adding Nicotinamide (5–10% w/v) or Urea can disrupt water structure and prevent aggregation of your target molecule.[1]

  • Cosolvent Spiking: Use DMSO or Ethanol as a stock solvent.[1] Nicotinic acid derivatives often show >100-fold higher solubility in DMSO compared to water.[1]

    • Protocol: Dissolve compound in 100% DMSO

      
       Slowly titrate into the aqueous buffer while vortexing. Keep final DMSO < 5% (v/v) for biological compatibility.[1]
      
Issue 3: "My solution is clear initially but precipitates after 24 hours at 4°C."

Diagnosis: Temperature-Dependent Solubility Crash. Standard nicotinic acid solubility drops significantly with temperature (approx.[1] 1.5 g/100mL at 20°C vs. >5 g/100mL at 80°C).[1] Refrigeration promotes crystal nucleation.[1]

The Fix:

  • Cyclodextrin Complexation: Encapsulate the hydrophobic moiety (usually the pyridine ring or ester tail) using Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    . This creates a "molecular shield" that maintains solubility even at lower temperatures.[1]
    • Mechanism:[3][4] The hydrophobic cavity hosts the pyridine ring, while the hydrophilic exterior interacts with the buffer.

Part 2: Decision Logic & Workflows

Visual Guide 1: Solubilization Strategy Selector

Use this decision tree to select the correct method based on your derivative's chemistry.

SolubilityStrategy Start START: Select Derivative Type CheckType Is it an Ester/Amide or Free Acid? Start->CheckType FreeAcid Free Acid (e.g., Nicotinic Acid) CheckType->FreeAcid Acid Group Present EsterAmide Ester/Amide (e.g., Benzyl Nicotinate) CheckType->EsterAmide Blocked Acid Group CheckPH Can you adjust pH? FreeAcid->CheckPH HydrolysisRisk Risk: Hydrolysis at High pH EsterAmide->HydrolysisRisk Sol_Ionization Strategy A: Adjust pH > 7.0 (Anionic) or pH < 2.0 (Cationic) CheckPH->Sol_Ionization Yes Sol_CD Strategy D: Cyclodextrin Complex (HP-beta-CD) CheckPH->Sol_CD No (Fixed pH) Sol_Hydrotrope Strategy B: Hydrotropy (Add Nicotinamide/Urea) HydrolysisRisk->Sol_Hydrotrope Moderate Solubility Sol_Cosolvent Strategy C: Cosolvent/Surfactant (DMSO + Tween 80) HydrolysisRisk->Sol_Cosolvent Lipophilic HydrolysisRisk->Sol_CD Labile/Unstable

Caption: Decision matrix for selecting the optimal solubilization strategy based on chemical structure and experimental constraints.

Part 3: Validated Experimental Protocols

Protocol A: Thermodynamic Solubility Screening (Shake-Flask)

Use this to determine the "True" solubility limit of your derivative.

Materials:

  • Nicotinic Acid Derivative (Solid)[5]

  • Phosphate Buffer (100 mM, pH 7.4)[1]

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon; NADs may bind).[1]

  • HPLC or UV-Vis Spectrophotometer.[1]

Step-by-Step:

  • Saturation: Add excess solid derivative to 5 mL of buffer in a glass vial. You must see visible solid floating.[1]

  • Equilibration: Shake at 25°C for 24 hours.

    • Note: If solid disappears, add more.[1]

  • pH Check: Measure the pH of the supernatant.

    • Critical: Dissolving high amounts of Nicotinic acid will lower the pH of the buffer, potentially crashing the solubility. Readjust pH to 7.4 using 1N NaOH if necessary.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 mins. Filter the supernatant.

  • Quantification: Dilute the filtrate (1:100) and measure UV absorbance at 262 nm (max for Nicotinic acid) or via HPLC.

Protocol B: Cyclodextrin Complexation (Phase Solubility)

Use this for hydrophobic derivatives (Esters).

Step-by-Step:

  • Prepare a stock solution of 40% (w/v) HP-

    
    -CD  in water.
    
  • Prepare serial dilutions of the CD solution (0%, 10%, 20%, 30%, 40%).

  • Add excess drug to each CD solution.[1]

  • Shake for 48 hours. Filter and analyze.

  • Data Analysis: Plot [Drug] vs. [CD]. A linear slope indicates a 1:1 inclusion complex.[1]

Part 4: Reference Data

Table 1: Physicochemical Properties of Key Derivatives
CompoundpKa (Acid)pKa (Base)LogPSolubility (Water, 25°C)Optimal Solubilization Strategy
Nicotinic Acid 2.04.850.36~18 g/LpH Adjustment (>7)
Nicotinamide N/A3.35-0.37~500 g/LNone (Highly Soluble)
Methyl Nicotinate N/A3.11.0~15 g/LCosolvent (Ethanol/DMSO)
Benzyl Nicotinate N/A~3.02.6InsolubleCyclodextrins / Surfactants

Part 5: Mechanism of Action (Visualized)

Understanding why solubility fails is key to fixing it.[1] The diagram below illustrates the "Zwitterionic Lattice" effect which causes precipitation at pH 4-5.

Mechanism Cation Cationic Form (pH < 2) Soluble Zwitterion Zwitterion (pH ~ 4.8) INSOLUBLE (Lattice Energy High) Cation->Zwitterion De-protonate COOH Zwitterion->Cation Protonate COO- Anion Anionic Form (pH > 7) Soluble Zwitterion->Anion De-protonate NH+ Anion->Zwitterion Protonate N

Caption: The pH-dependent ionization states of Nicotinic Acid. The central Zwitterionic state represents the solubility minimum due to high crystal lattice energy.

References

  • Gonçalves, F. A., & da Piedade, M. E. M. (2011).[1] Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[1][6] Journal of Chemical & Engineering Data, 56(12), 4937-4942.[1] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for pKa and salt selection). Link

  • Rasool, A. A., Hussain, A. A., & Dittert, L. W. (1991).[1] Solubility enhancement of some water-insoluble drugs in the presence of nicotinamide and related compounds. Journal of Pharmaceutical Sciences, 80(4), 387-393.[1] Link

  • Mura, P. (2014).[1] Analytical techniques for characterization of cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical and Biomedical Analysis, 101, 238-250.[1] Link

  • PubChem Database. Nicotinic Acid (CID 938) and Nicotinamide (CID 936).[1] National Library of Medicine.[1] Link

Sources

Optimization

Preventing hydrolysis of fluoroethoxy ether bonds during deprotection

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the deprotection of molecules containing fluoroethoxy ether bonds. As Senior Application Scientists, we have curated this information to combine technical accuracy with practical, field-proven insights to help you navigate your synthetic challenges.

Understanding the Stability of the Fluoroethoxy Ether Bond

The stability of a fluoroethoxy ether bond is significantly influenced by the electronic properties of the fluorine atoms. The high electronegativity of fluorine creates a strong inductive effect, which can impact the reactivity of the ether linkage.

α-Fluoromethyl ethers are known to be labile in the presence of nucleophiles and acids.[1] In contrast, difluoromethyl and trifluoromethyl ethers are more resistant to basic conditions but remain susceptible to cleavage by strong acids.[1] Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction, which can proceed through either an SN1 or SN2 mechanism depending on the structure of the ether.[2][3] While ethers are generally stable under basic conditions due to the poor leaving group nature of alkoxides, care must be taken as specific molecular architectures can promote unexpected reactivity.[4]

Troubleshooting Guide: Preventing Hydrolysis of Fluoroethoxy Ether Bonds During Deprotection

This section addresses common issues encountered during the deprotection of molecules containing fluoroethoxy ether linkages.

FAQ 1: Why is my fluoroethoxy ether cleaving under acidic deprotection conditions intended for other protecting groups (e.g., Boc, silyl ethers)?

Root Cause Analysis:

Unintended cleavage of a fluoroethoxy ether during the removal of an acid-labile protecting group is a common problem. This occurs because the conditions required to cleave groups like tert-butyldimethylsilyl (TBS) ethers or tert-butyloxycarbonyl (Boc) groups can be harsh enough to protonate the ether oxygen of the fluoroethoxy group, initiating its cleavage.[2] The reaction's progression via an SN1 or SN2 pathway depends on the stability of the potential carbocation intermediate.[5]

Data-Driven Decision Making:

To avoid unwanted hydrolysis, it is crucial to select deprotection conditions that are sufficiently mild to leave the fluoroethoxy ether intact. The following table compares the relative acid liability of common protecting groups.

Protecting GroupDeprotection ConditionsRelative Acid LabilityPotential for Fluoroethoxy Ether Cleavage
Trimethylsilyl (TMS)Mild acid (e.g., acetic acid)Very HighLow
tert-Butyldimethylsilyl (TBDMS/TBS)Mild to moderate acid (e.g., ACOH, PPTS) or fluorideHighModerate
Triisopropylsilyl (TIPS)Moderate acid or fluorideModerateModerate to High
tert-Butyldiphenylsilyl (TBDPS)Stronger acid or fluorideLowHigh
Methoxymethyl (MOM) etherModerate to strong acidHighModerate to High
Tetrahydropyranyl (THP) etherMild to moderate acidHighModerate
tert-Butyloxycarbonyl (Boc)Strong acid (e.g., TFA)HighVery High
Benzyl (Bn) etherHydrogenolysis, strong acidVery LowHigh with strong acid

Experimental Protocol: Selective Deprotection of a TBS Ether in the Presence of a Fluoroethoxy Ether

  • Reagent Preparation: Prepare a solution of 10% acetic acid in a mixture of tetrahydrofuran (THF) and water (2:1).

  • Reaction Setup: Dissolve the substrate containing both the TBS ether and the fluoroethoxy ether in the prepared acetic acid solution at room temperature.

  • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the TBS ether is fully cleaved (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Workflow for Acidic Deprotection

start Unwanted Fluoroethoxy Ether Cleavage Observed check_acid Is the acid strength too high? start->check_acid lower_acid Use a milder acid (e.g., Acetic Acid, PPTS) check_acid->lower_acid Yes check_temp Is the reaction temperature too high? check_acid->check_temp No success Successful Selective Deprotection lower_acid->success lower_temp Run the reaction at a lower temperature (e.g., 0°C) check_temp->lower_temp Yes check_time Is the reaction time too long? check_temp->check_time No lower_temp->success shorter_time Monitor reaction closely and quench immediately upon completion check_time->shorter_time Yes orthogonal Consider an orthogonal protecting group strategy check_time->orthogonal No shorter_time->success

Caption: Decision-making workflow for troubleshooting acidic deprotection.

FAQ 2: Can I use basic conditions to remove other protecting groups without affecting the fluoroethoxy ether?

Expert Analysis:

Generally, ethers are stable under basic conditions because an alkoxide is a poor leaving group.[4] Therefore, using base-labile protecting groups for other functional groups in the molecule is a sound orthogonal strategy.[6] However, it is essential to consider the overall structure of your molecule, as intramolecular reactions or neighboring group participation could potentially lead to unexpected cleavage. For instance, α-fluoromethyl phenyl ether can be labile in the presence of nucleophiles.[1]

Protecting Group Compatibility under Basic Conditions:

Protecting GroupDeprotection ConditionsCompatibility with Fluoroethoxy Ether
Acetate (Ac)Mild base (e.g., K2CO3 in methanol)High
Benzoate (Bz)Moderate base (e.g., NaOH, LiOH)High
9-Fluorenylmethyloxycarbonyl (Fmoc)Piperidine in DMFHigh
Silyl Ethers (e.g., TBS, TIPS)Fluoride source (e.g., TBAF)Generally high, but TBAF can be basic
FAQ 3: I am observing side products, and I suspect hydrolysis of the fluoroethoxy ether. How can I confirm this and what should I do?

Investigative Strategy:

If you suspect unwanted hydrolysis, the first step is to confirm the presence of the hydrolyzed byproducts.

  • LC-MS Analysis: Look for a mass corresponding to your substrate where the fluoroethoxy group has been replaced by a hydroxyl group.

  • NMR Spectroscopy: In the 1H NMR spectrum, the disappearance of the characteristic fluoroethoxy signals and the appearance of a new hydroxyl proton signal can be indicative of hydrolysis. The 19F NMR spectrum would also show the disappearance of the fluoroethoxy resonance.

Mitigation Strategies:

If hydrolysis is confirmed, consider the following strategies:

  • Scavengers: During acid-mediated deprotection, reactive carbocation intermediates can be formed.[7] These can be "trapped" by adding a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS) and water.[8]

  • Orthogonal Protecting Group Strategy: Redesign your synthetic route to utilize an orthogonal protecting group strategy.[6][9] This involves choosing protecting groups that can be removed under conditions that do not affect the fluoroethoxy ether. For example, using a base-labile protecting group for another alcohol in the molecule.

General Troubleshooting Workflow

Caption: General workflow for troubleshooting suspected hydrolysis.

Experimental Protocols

Protocol 1: Selective Deprotection of a TBS Ether with Acetic Acid

This protocol describes the selective removal of a tert-butyldimethylsilyl (TBS) ether in the presence of a fluoroethoxy ether using mild acidic conditions.

  • Dissolve Substrate: Dissolve the protected compound (1.0 eq) in a 3:1:1 mixture of THF:Acetic Acid:Water to a concentration of 0.1 M.

  • Reaction: Stir the solution at room temperature.

  • Monitor: Monitor the reaction by TLC or LC-MS every hour.

  • Quench: Upon completion, carefully add a saturated aqueous solution of NaHCO3 until gas evolution ceases and the pH is ~7.

  • Extract: Extract the aqueous layer with ethyl acetate (3x).

  • Dry and Concentrate: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify: Purify the crude product via flash column chromatography.

Protocol 2: Selective Deprotection of an Acetate Ester with Potassium Carbonate

This protocol details the removal of an acetate (Ac) protecting group using basic conditions that are compatible with a fluoroethoxy ether.

  • Dissolve Substrate: Dissolve the protected compound (1.0 eq) in methanol to a concentration of 0.2 M.

  • Add Base: Add potassium carbonate (K2CO3) (2.0 eq).

  • Reaction: Stir the suspension at room temperature.

  • Monitor: Monitor the reaction by TLC or LC-MS every 30 minutes.

  • Neutralize: Upon completion, neutralize the reaction by adding a few drops of acetic acid.

  • Concentrate: Remove the solvent under reduced pressure.

  • Purify: Purify the residue by flash column chromatography.

References

  • Schlosser, M. (2021). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • University of Guelph. (n.d.). Alcohol Protecting Groups. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Kocienski, P. (n.d.). Protecting Groups. [Link]

  • Royal Society of Chemistry. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • Chemistry Steps. (2020, July 20). Reactions of Ethers-Ether Cleavage. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • University of California, Irvine. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

  • ACS Central Science. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. [Link]

  • Fiveable. (2025, August 15). Ether Cleavage Definition - Organic Chemistry Key Term. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. [Link]

  • Shoichet Lab - University of Toronto. (n.d.). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. [Link]

  • Novabiochem. (n.d.). Fmoc Resin Cleavage and Deprotection. [Link]

  • Google Patents. (n.d.). US6023002A - Process for preparing hydrofluoroethers.
  • Fiveable. (2025, August 15). Orthogonal Protection Definition - Organic Chemistry Key. [Link]

  • ACS Publications. (2020, November 13). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]

  • Furin, G. G. (2006). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Chemistry for Sustainable Development, 14, 303–318. [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. [Link]

  • ResearchGate. (2012, October 22). Revised mechanism for the hydrolysis of ethers in aqueous acid. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-(2-Fluoro-ethoxy)-nicotinic acid

Welcome to the technical support center for the purification of 5-(2-Fluoro-ethoxy)-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(2-Fluoro-ethoxy)-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-(2-Fluoro-ethoxy)-nicotinic acid from its common starting materials.

Question 1: My crude product has a persistent yellow or tan discoloration. How can I obtain a colorless, U.S.P.-grade product?

Answer: Discoloration in nicotinic acid derivatives is a common issue, often arising from chromophores formed during synthesis, particularly through oxidation processes.[1] A highly effective method to remove this coloration is by treating the crude product with activated carbon during recrystallization.

The underlying principle is that activated carbon has a high surface area with a network of pores that readily adsorb large, colored impurity molecules, while the smaller desired product molecule remains in solution.

Detailed Protocol: Decolorization by Recrystallization

  • Solvent Selection: Choose a suitable recrystallization solvent. Water or a water/ethanol mixture is often effective for nicotinic acids.[1] The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: In a flask, dissolve the crude, colored 5-(2-Fluoro-ethoxy)-nicotinic acid in the minimum amount of boiling solvent. Adding the solvent in small portions and allowing time for dissolution between additions is crucial to avoid using an excess, which would lower your recovery yield.[2]

  • Activated Carbon Treatment: Once the solid is fully dissolved, remove the flask from the heat source. Add a small amount of activated carbon (typically 1-2% of the solute's weight).

    • Causality: Adding carbon to a boiling solution can cause it to boil over violently. Allowing it to cool slightly prevents this.

  • Hot Filtration: Bring the solution back to a boil briefly and then perform a hot gravity filtration to remove the activated carbon. This step must be done quickly to prevent the desired product from crystallizing prematurely in the filter funnel. Using a pre-heated funnel can mitigate this issue.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. An insulated container can be used to slow the cooling rate.[2] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.

  • Isolation and Drying: Collect the colorless crystals by suction filtration, wash with a small amount of cold solvent, and dry under vacuum.

Question 2: My purity analysis (NMR/HPLC) shows significant contamination with the starting material, 5-hydroxynicotinic acid. What is the most efficient way to remove it?

Answer: The most efficient method to separate 5-(2-Fluoro-ethoxy)-nicotinic acid from the unreacted precursor, 5-hydroxynicotinic acid, is through an acid-base extraction. This technique exploits the differences in the pKa values of the carboxylic acid and the phenolic hydroxyl group. Both molecules contain a basic pyridine nitrogen and an acidic carboxylic acid group, but only the starting material has an acidic phenolic group.

Workflow: Acid-Base Extraction for Starting Material Removal

start Crude Product (Mixture of product and 5-hydroxynicotinic acid) dissolve Dissolve in an organic solvent (e.g., Ethyl Acetate, DCM) start->dissolve wash1 Wash with a weak base solution (e.g., saturated NaHCO3) dissolve->wash1 separate1 Separate Layers wash1->separate1 organic1 Organic Layer: Contains neutral impurities separate1->organic1 Discard or analyze aqueous1 Aqueous Layer 1: Contains deprotonated product and starting material separate1->aqueous1 acidify Acidify Aqueous Layer 1 to pH ~3-4 with dilute HCl aqueous1->acidify extract2 Extract with organic solvent acidify->extract2 separate2 Separate Layers extract2->separate2 organic2 Organic Layer: Contains purified 5-(2-Fluoro-ethoxy)-nicotinic acid separate2->organic2 aqueous2 Aqueous Layer 2: Contains 5-hydroxynicotinic acid separate2->aqueous2 Discard end Dry and evaporate organic solvent to yield purified product organic2->end

Caption: Workflow for acid-base extraction.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).[3]

  • Weak Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: The carboxylic acid groups on both the product and starting material are acidic enough to be deprotonated by the weak base, transferring them to the aqueous layer as sodium salts. Most neutral organic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer and discard the organic layer (which contains neutral impurities).

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with dilute HCl (e.g., 1N HCl) to a pH of approximately 3-4.[4]

    • Causality: At this pH, the carboxylic acid group of your target compound, 5-(2-Fluoro-ethoxy)-nicotinic acid, will be protonated, rendering it neutral and less water-soluble. However, the more acidic phenolic hydroxyl group of the 5-hydroxynicotinic acid may remain deprotonated, keeping it in the aqueous phase. This pH difference is key to the separation.

  • Extraction of Product: Extract the acidified aqueous solution multiple times with fresh portions of ethyl acetate or DCM. The neutral product will move into the organic layer.

  • Final Steps: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.

Question 3: My recovery yield after recrystallization is very low. What are the common mistakes and how can I optimize the process?

Answer: Low recovery is a frequent issue in recrystallization. The primary causes are typically using too much solvent, cooling the solution too quickly, or selecting an inappropriate solvent system.[2]

Optimization and Troubleshooting Table

ProblemProbable CauseRecommended Solution
No or very few crystals form. Too much solvent was used. The solution is not saturated enough for crystals to form upon cooling.Re-heat the solution and boil off some of the solvent to concentrate it. Allow it to cool again.
Product "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.Re-heat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and allow it to cool more slowly. Using a solvent pair (e.g., ethanol/water) can also help.[5]
Crystals form too quickly as fine powder. The solution was cooled too rapidly.Re-heat to dissolve the solid completely. Allow the flask to cool slowly at room temperature before moving to an ice bath. Slow cooling forms larger, purer crystals.[2]
Low recovery despite good crystal formation. Inappropriate solvent choice. The compound has significant solubility in the solvent even at cold temperatures.Test different solvents or solvent mixtures. An ideal solvent shows a large difference in solubility between hot and cold temperatures. Common choices include ethanol, water, or mixtures like hexane/ethyl acetate.[5]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of 5-(2-Fluoro-ethoxy)-nicotinic acid?

A common and direct precursor is 5-hydroxynicotinic acid.[6] The synthesis involves an etherification reaction where the hydroxyl group on the pyridine ring reacts with a reagent that provides the 2-fluoroethoxy group, such as 2-fluoroethanol.[6]

Q2: Which analytical techniques are best for assessing the final purity of the product?

To ensure high purity, a combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is excellent for quantifying purity and detecting minor impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid for MS compatibility) is a good starting point.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and identify any structural isomers or major impurities. ¹⁹F NMR is also crucial for confirming the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[6]

Typical HPLC Conditions

ParameterCondition
Column Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)[9]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient, e.g., 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Q3: What is the general workflow for purifying nicotinic acid derivatives from a reaction mixture?

A robust purification strategy often involves multiple steps to remove different types of impurities.

cluster_0 Purification Workflow A Crude Reaction Mixture B Aqueous Workup / Acid-Base Extraction (Removes salts, water-soluble impurities, and starting materials) A->B C Evaporation of Solvent B->C D Recrystallization (Removes colored impurities and byproducts) C->D E Column Chromatography (Optional) (For very high purity or difficult separations) C->E If needed F Final Product (Dry and characterize) D->F E->F

Caption: General purification workflow.

This multi-step approach ensures that impurities with different chemical properties are systematically removed, leading to a final product of high purity.

References

  • Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies | Journal of Chemical & Engineering Data. (2009). Retrieved from [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies. (2024). Retrieved from [Link]

  • Purification of nicotinic acid - US3037987A - Google Patents. (n.d.).
  • (PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2025). Retrieved from [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Retrieved from [Link]

  • Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column - SIELC Technologies. (2018). Retrieved from [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? | ResearchGate. (2017). Retrieved from [Link]

  • High-performance liquid chromatographic determination of nicotinic acid and nicotinamide in biological samples applying post-column derivatization resulting in bathmochrome absorption shifts - PubMed. (1995). Retrieved from [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing. (n.d.). Retrieved from [Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds - SciSpace. (2024). Retrieved from [Link]

  • US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents. (n.d.).
  • Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687. (1988).
  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents. (n.d.).
  • Recrystallization - Part 2. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. (2017). Retrieved from [Link]

  • Synthesis of nicotinic acid derivative 5a | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC. (2022). Retrieved from [Link]

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).
  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds - JNAS | Journals of National Academy of Sciences of Ukraine. (2024). Retrieved from [Link]

  • US4447615A - Process for the purification of nicotinic acid amide I - Google Patents. (n.d.).
  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents. (n.d.).
  • 5-Fluoronicotinic Acid | C6H4FNO2 | CID 120232 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine - PMC. (2024). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vivo Biodistribution of ¹⁸F-Labeled Nicotinic Acid Analogs for PET Imaging

This guide provides a comprehensive comparison of the in vivo biodistribution of various ¹⁸F-labeled nicotinic acid analogs, designed for researchers, scientists, and drug development professionals in the field of molecu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vivo biodistribution of various ¹⁸F-labeled nicotinic acid analogs, designed for researchers, scientists, and drug development professionals in the field of molecular imaging. By synthesizing data from preclinical studies, this document offers an objective analysis of the performance of these PET tracers, supported by experimental data and methodological insights.

Introduction: The Significance of Nicotinic Acid Analogs in PET Imaging

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are involved in a myriad of physiological and pathological processes. The nicotinic acetylcholine receptors (nAChRs) are particularly implicated in neurological disorders and various cancers, making them a crucial target for diagnostic imaging. Positron Emission Tomography (PET) using ¹⁸F-labeled tracers offers a non-invasive method to visualize and quantify the expression and activity of these receptors in vivo. The development of novel ¹⁸F-labeled nicotinic acid analogs with favorable biodistribution profiles—high uptake in target tissues and rapid clearance from non-target organs—is a key area of research for improving diagnostic accuracy and therapeutic monitoring.

Comparative Analysis of Biodistribution Profiles

The in vivo behavior of a PET tracer is paramount to its clinical utility. An ideal tracer exhibits high specific uptake in the target tissue while minimizing background signal from surrounding tissues and organs. This section compares the biodistribution of several ¹⁸F-labeled nicotinic acid analogs and related compounds, with data presented as percentage of injected dose per gram of tissue (%ID/g).

Brain Imaging Applications

For neurological applications, efficient blood-brain barrier (BBB) penetration and high specific binding to brain targets are essential.

Table 1: Comparative Brain Uptake and Biodistribution of ¹⁸F-Labeled Tracers in Rodents

TracerAnimal ModelTime (min)Thalamus (%ID/g)Cerebellum (%ID/g)Striatum (%ID/g)Cortex (%ID/g)Hippocampus (%ID/g)Reference
[¹⁸F]FPH Mouse159.72.85.65.65.0[1]
(-)-[¹⁸F]NCFHEB PigequilibriumHighLowModerateModerateModerate[2]
(+)-[¹⁸F]NCFHEB PigequilibriumHighLowModerateModerateModerate[2]
2-[¹⁸F]F-A-85380 PigequilibriumHighLowModerateModerateModerate[2]
  • [¹⁸F]FPH , an analog of epibatidine, demonstrates high uptake in the thalamus, a region rich in nAChRs, with a peak at 15 minutes post-injection in mice[1]. The relatively lower uptake in the cerebellum, which has a low density of nAChRs, suggests specific binding.

  • Studies in pigs show that both enantiomers of [¹⁸F]NCFHEB have higher brain uptake compared to 2-[¹⁸F]F-A-85380 . Notably, (-)-[¹⁸F]NCFHEB reaches equilibrium faster, which is a significant advantage for clinical PET studies[2].

Tumor Imaging Applications

In oncology, high tumor-to-background ratios are critical for accurate tumor detection and delineation.

Table 2: Comparative Tumor Uptake and Biodistribution of ¹⁸F-Labeled Tracers in Tumor-Bearing Mice

TracerTumor ModelTime (min)Tumor (%ID/g)Blood (%ID/g)Muscle (%ID/g)Liver (%ID/g)Kidney (%ID/g)Reference
2-[¹⁸F]Fluoropropionic acid Breast Cancer6013.74 ± 1.97-LowHighHigh[3]
L-3-[¹⁸F]FMT LS180 Rectal Cancer602.94 (T/B ratio)1.050.9 (T/M ratio)--[4]
[¹⁸F]click folate KB Tumor-3.13--High16.53[5]
[¹⁸⁸F]FEM Various->2 (T/M ratio)--HighLow[6]
L-[¹⁸F]FDOPA STC-1 NET3011.06 ± 1.29----[7]
L-[¹⁸F]FDOPA COLO-320 NET3031.19 ± 2.24----[7]
L-[¹⁸F]FDOPA PC12 NET305.15 ± 0.25----[7]
  • 2-[¹⁸F]Fluoropropionic acid shows promising high uptake in a breast cancer model[3]. However, its significant accumulation in the liver and urinary bladder could interfere with imaging of abdominal tumors.

  • L-3-[¹⁸F]fluoro-alpha-methyl tyrosine (FMT) demonstrates favorable tumor-to-blood and tumor-to-muscle ratios in a rectal cancer model, indicating good contrast[4].

  • [¹⁸F]click folate , a folic acid derivative, shows high specific uptake in folate receptor-positive tumors and kidneys[5]. The high renal uptake is a common characteristic of folate-based tracers.

  • [¹⁸F]FEM exhibits a good average tumor-to-muscle ratio of over 2 in various tumor models, with primary metabolism through the liver[6]. Its ability to cross the blood-brain barrier and clear quickly from the brain suggests potential for brain tumor imaging.

  • L-[¹⁸F]FDOPA shows exceptionally high uptake in neuroendocrine tumor (NET) models, highlighting its potential for this specific cancer type[7].

Experimental Methodologies: A Guide to Best Practices

The reliability of biodistribution data is intrinsically linked to the rigor of the experimental protocols. This section details standardized procedures for the evaluation of ¹⁸F-labeled tracers.

Radiosynthesis of ¹⁸F-Labeled Nicotinic Acid Analogs

The synthesis of ¹⁸F-labeled compounds is a critical first step. The following diagram illustrates a general workflow for nucleophilic fluorination, a common method for ¹⁸F-labeling.

Radiosynthesis_Workflow cluster_0 Step 1: ¹⁸F-Fluoride Production & Activation cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification & Formulation Cyclotron ¹⁸O(p,n)¹⁸F reaction in Cyclotron Trapping Trap [¹⁸F]F⁻ on an anion exchange cartridge Cyclotron->Trapping Elution Elute with K₂CO₃/Kryptofix 2.2.2 Trapping->Elution Drying Azeotropic drying to form reactive [¹⁸F]F⁻/K₂.2.2 complex Elution->Drying Reaction Nucleophilic Substitution Reaction (Heating) Drying->Reaction Precursor Precursor (e.g., tosylate, nosylate, or iodonium salt) in aprotic solvent Precursor->Reaction HPLC Semi-preparative HPLC purification Reaction->HPLC Solvent_Removal Solvent removal HPLC->Solvent_Removal Formulation Formulation in sterile saline for injection Solvent_Removal->Formulation QC Quality Control (radiochemical purity, specific activity) Formulation->QC Final_Product Final ¹⁸F-Labeled Tracer QC->Final_Product

Caption: General workflow for the radiosynthesis of ¹⁸F-labeled tracers via nucleophilic substitution.

Detailed Protocol for Radiosynthesis (Example: [¹⁸F]FEM) [6]

  • Fluoride-18 Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction by bombarding an [¹⁸O]H₂O target with protons in a cyclotron.

  • Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride on a quaternary ammonium anion-exchange cartridge. Elute the [¹⁸F]F⁻ with a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.

  • Azeotropic Drying: Dry the eluted [¹⁸F]fluoride by azeotropic distillation with acetonitrile to obtain the reactive, "naked" [¹⁸F]fluoride.

  • Labeling Reaction: Add the precursor, 2-(2-tosyloxyethoxy)ethyl 4-methylbenzenesulfonate, to the dried [¹⁸F]fluoride and heat the reaction mixture.

  • Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: Remove the HPLC solvent from the collected fraction containing [¹⁸F]FEM and formulate the final product in sterile saline for injection.

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

In Vivo Biodistribution Studies in Animal Models

Animal models are indispensable for evaluating the pharmacokinetic profile of a new tracer.

Biodistribution_Workflow cluster_0 Animal Preparation cluster_1 Tracer Administration cluster_2 Data Collection cluster_3 Data Analysis Animal_Model Select appropriate animal model (e.g., tumor-bearing nude mice) Anesthesia Anesthetize the animal Animal_Model->Anesthesia Injection Inject a known amount of the ¹⁸F-labeled tracer (e.g., via tail vein) Anesthesia->Injection Time_Points Euthanize animals at predefined time points Dissection Dissect organs and tissues of interest Weighing Weigh the collected tissues Counting Measure radioactivity in a gamma counter Calculation Calculate %ID/g for each tissue Counting->Calculation Comparison Compare uptake across different tissues and time points Calculation->Comparison

Caption: Standard workflow for an ex vivo biodistribution study in an animal model.

Detailed Protocol for Biodistribution Study [4][8][9]

  • Animal Handling: Acclimatize the animals (e.g., mice or rats) to the laboratory conditions for at least one week before the experiment. Provide food and water ad libitum. All animal procedures should be approved by the institutional animal care and use committee.

  • Tracer Administration: Anesthetize the animals (e.g., with isoflurane). Inject a known quantity (e.g., 3.7-7.4 MBq) of the ¹⁸F-labeled tracer intravenously through the tail vein.

  • Tissue Harvesting: At predetermined time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), euthanize the animals.

  • Sample Collection and Measurement: Immediately dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, and tumor). Weigh the wet tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is done by comparing the radioactivity in the tissue to the total injected dose, normalized by the tissue weight.

Conclusion and Future Perspectives

The selection of an ¹⁸F-labeled nicotinic acid analog for PET imaging is highly dependent on the specific clinical or research question. For neuroimaging, tracers like [¹⁸F]FPH and (-)-[¹⁸F]NCFHEB show promise due to their ability to cross the BBB and bind to nAChRs with high specificity. In oncology, the choice is more varied and depends on the tumor type and the expression of specific receptors. L-[¹⁸F]FDOPA appears to be an excellent candidate for imaging neuroendocrine tumors, while other tracers like 2-[¹⁸F]Fluoropropionic acid and [¹⁸F]FEM have shown potential in other cancer models.

Future research should focus on direct, head-to-head comparative studies of these promising tracers in the same animal models to provide more definitive evidence of their relative performance. Furthermore, the development of analogs with lower non-specific binding and more favorable dosimetry will continue to be a priority. The insights gained from these preclinical evaluations are crucial for the successful translation of novel ¹⁸F-labeled nicotinic acid analogs into clinical practice, ultimately improving the diagnosis and management of a wide range of diseases.

References

  • Kassiou, M., et al. (2004). Fluorine-18-FPH for PET imaging of nicotinic acetylcholine receptors. Journal of Nuclear Medicine, 45(3), 475-481. [Link]

  • Dang, Y. H., et al. (2015). Imaging Potential and Biodistribution in vivo of 2-[18F]Fluoropropionic Acid in Breast Cancer-bearing Mice. Zhongguo Yi Xue Ke Xue Yuan Xue Bao, 37(3), 320-324. [Link]

  • Gao, Y., et al. (2014). 18F-ASEM, a radiolabeled antagonist for imaging the α7-nicotinic acetylcholine receptor with PET. Journal of Nuclear Medicine, 55(4), 667-672. [Link]

  • Horti, A. G., et al. (2014). 18F-ASEM, a Radiolabeled Antagonist for Imaging the α7-nicotinic Acetylcholine Receptor With PET. Journal of Nuclear Medicine, 55(4), 667-672. [Link]

  • Wong, D. F., et al. (2014). Brain PET Imaging of α7-nAChR with [18F]ASEM: Reproducibility, Occupancy, Receptor Density, and Changes in Schizophrenia. Neuropsychopharmacology, 39(11), 2651-2661. [Link]

  • Lindberg, O., et al. (2024). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. EJNMMI Radiopharmacy and Chemistry, 9(1), 8. [Link]

  • Zhang, Z., et al. (2018). Positron Emission Tomography Imaging with 2-[18F]F-p-Aminobenzoic Acid Detects Staphylococcus aureus Infections and Monitors Drug Response. ACS Infectious Diseases, 4(11), 1635-1644. [Link]

  • Lange, F., et al. (2023). [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation. ACS Omega, 8(1), 1547-1557. [Link]

  • Gao, Y., et al. (2014). 18F-ASEM, a Radiolabeled Antagonist for Imaging the 7-Nicotinic Acetylcholine Receptor with PET. Journal of Nuclear Medicine, 55(4), 667-672. [Link]

  • Rahman, M. M., et al. (2010). BIODISTRIBUTION AND PET IMAGING OF [18F]-FLUOROADENOSINE DERIVATIVES. Journal of the Bangladesh Chemical Society, 23(1-2), 89-96. [Link]

  • Wang, M., et al. (2018). Synthesis and evaluation of novel F-18-labeled pyrimidine derivatives: potential FAK inhibitors and PET imaging agents for cancer detection. RSC Advances, 8(64), 36567-36578. [Link]

  • Rybczynska, A. A., et al. (2015). In vivo biodistribution of no-carrier-added 6-18F-fluoro-3,4-dihydroxy-L-phenylalanine (18F-DOPA), produced by a new nucleophilic substitution approach, compared with carrier-added 18F-DOPA, prepared by conventional electrophilic substitution. Journal of Nuclear Medicine, 56(1), 106-112. [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (1999). A comparative study of N.C.A. fluorine-18 labeling of proteins via acylation and photochemical conjugation. Nuclear Medicine and Biology, 26(6), 671-680. [Link]

  • Jirik, R., et al. (2018). In vivo biodistribution of [ 18 F]FDG-6-P and [ 18 F]FDG. (a)... ResearchGate. [Link]

  • Brust, P., et al. (2024). [ 18 F]Fluspidine—A PET Tracer for Imaging of σ 1 Receptors in the Central Nervous System. Pharmaceuticals, 17(2), 183. [Link]

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  • Barrio, J. R., et al. (1996). Synthesis of fluorine-18-labeled biotin derivatives: biodistribution and infection localization. Journal of Nuclear Medicine, 37(7), 1197-1202. [Link]

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  • Lindberg, O., et al. (2024). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. ResearchGate. [Link]

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Comparative

Comparative Technical Guide: Fluoroethoxy vs. Fluoropropyl Linkers in PET Tracer Design

Executive Summary: The Stability-Lipophilicity Trade-off In the design of Fluorine-18 ( F) radiopharmaceuticals, the choice between a fluoroethoxy (ethyl) and fluoropropyl (propyl) linker is rarely a matter of convenienc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Lipophilicity Trade-off

In the design of Fluorine-18 (


F) radiopharmaceuticals, the choice between a fluoroethoxy  (ethyl) and fluoropropyl  (propyl) linker is rarely a matter of convenience—it is a strategic decision that dictates the tracer's pharmacokinetics, metabolic fate, and ultimate clinical viability.

As a general rule derived from field data:

  • Fluoroethoxy (

    
    )  is the industry standard for minimizing steric bulk and maintaining moderate lipophilicity. However, it carries the specific metabolic risk of oxidation to 
    
    
    
    F-fluoroacetate.
  • Fluoropropyl (

    
    )  is primarily utilized to increase lipophilicity (LogP) to facilitate blood-brain barrier (BBB) penetration or to extend the pharmacophore from the binding pocket. The major trade-off is a significantly higher risk of defluorination via 
    
    
    
    -oxidation or nucleophilic displacement, leading to high bone uptake.

This guide provides an objective, data-backed comparison to assist medicinal chemists in linker selection.

Physicochemical & Pharmacokinetic Comparison

The addition of a single methylene unit (


) shifting from ethyl to propyl alters the physicochemical landscape of the tracer.
Lipophilicity (LogP/LogD)

Modulating lipophilicity is the primary driver for selecting a fluoropropyl linker.

FeatureFluoroethoxy LinkerFluoropropyl LinkerImpact on Imaging
LogP Shift Baseline+0.5 to +0.8 (approx.)Propyl enhances passive diffusion across BBB.
Non-Specific Binding LowerHigherPropyl variants often require longer washout times to improve Signal-to-Noise Ratio (SNR).
Steric Bulk LowModeratePropyl may disrupt binding if the receptor pocket is tight; conversely, it can prevent steric clash if the

F needs to be distal.
Metabolic Stability & Defluorination Mechanisms

This is the critical failure mode for both linkers, but the mechanism of failure differs.

  • Fluoroethoxy Failure Mode (Mitochondrial Trapping): Fluoroethoxy groups are susceptible to Cytochrome P450-mediated oxidation at the

    
    -carbon adjacent to the ether oxygen. This cleaves the linker, releasing 
    
    
    
    F-fluoroacetaldehyde
    , which rapidly oxidizes to
    
    
    F-fluoroacetate
    .
    • Consequence:

      
      F-fluoroacetate enters the Krebs cycle and is trapped in the mitochondria of heart and muscle tissue. This creates high background in the myocardium, complicating thoracic imaging, but does not typically result in high bone uptake.
      
  • Fluoropropyl Failure Mode (Bone Uptake): Fluoropropyl groups are prone to oxidation at the C-2 position or direct nucleophilic attack.

    • Consequence: These pathways frequently lead to the elimination of free

      
      F-fluoride  (
      
      
      
      F
      
      
      ). Free fluoride has an extremely high affinity for hydroxyapatite, resulting in intense skull and vertebral uptake. This can obscure brain signals and is a hallmark of tracer failure.
    • Data Point: In comparative biodistribution studies of the alcohols alone, 3-[

      
      F]fluoropropanol showed massive defluorination (31.3% ID/g in bone at 1h) compared to 2-[
      
      
      
      F]fluoroethanol, which showed soft tissue retention but low bone uptake.
Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the two linkers.

MetabolicPathways Tracer 18F-Tracer Ethyl Fluoroethoxy Linker Tracer->Ethyl Linker Selection Propyl Fluoropropyl Linker Tracer->Propyl Aldehyde 18F-Fluoroacetaldehyde Ethyl->Aldehyde P450 Oxidation Oxidation C-2 Oxidation / Elimination Propyl->Oxidation Metabolism Acetate 18F-Fluoroacetate Aldehyde->Acetate ALDH Mito Mitochondrial Trapping (Heart/Muscle Background) Acetate->Mito Krebs Cycle Fluoride Free 18F-Fluoride Oxidation->Fluoride Defluorination Bone Bone Uptake (Skull/Spine Artifacts) Fluoride->Bone Hydroxyapatite Binding

Figure 1: Divergent metabolic failure modes. Ethyl linkers tend to cause soft-tissue background (fluoroacetate), while propyl linkers pose a high risk of bone uptake (free fluoride).

Radiochemical Synthesis & Yields

From a production standpoint, both linkers are accessible via nucleophilic substitution using tosylate or bromide precursors. However, the volatility of intermediates differs.

Precursor Efficiency
  • [

    
    F]Fluoroethyl Tosylate ([
    
    
    
    F]FETos):
    • Yield: High (typically 40–60% decay corrected).

    • Risk:[1] Formation of [

      
      F]Vinyl Fluoride  (volatile gas) via elimination if reaction temperature is too high or base concentration is excessive. This reduces yield and can contaminate hot cell air handling systems.
      
  • [

    
    F]Fluoropropyl Tosylate: 
    
    • Yield: Generally lower or comparable (30–50%).

    • Risk:[1] Less prone to volatile vinyl analogue formation, but purification can be more challenging due to increased lipophilicity overlapping with precursors.

Comparative Data: Synthesis of Receptor Ligands

In a direct comparison for the synthesis of PDE10A ligands (e.g., [


F]MNI-659), fluoroalkylation strategies were evaluated:
MethodLinker TypeRadiochemical Yield (RCY)Notes
Direct Fluorination Ethyl (via Tosylate precursor)13.6% ± 3.3%Lower yield due to precursor instability.
Fluoroalkylation Ethyl (via [

F]FEtBr)
22.5% ± 2.5% Two-step method proved more robust.[2]
Nucleoside Analogues Ethyl vs. PropylEthyl: 4-5% Propyl: 10%In specific nucleoside scaffolds, propyl alkylation showed higher yields in some studies.[3]

Decision Matrix & Case Studies

When should you choose one over the other?

Case Study: Dopamine Receptors (Fallypride vs. Desmethoxyfallypride)
  • [

    
    F]Fallypride  utilizes a fluoropropyl  linker.[4]
    
    • Outcome: High affinity (

      
       ~ 0.03 nM) and sufficient lipophilicity to image striatal and extrastriatal D2/D3 receptors. The propyl chain positions the fluorine away from the amide, preventing electronic interference.
      
  • Desmethoxyfallypride analogues (Ethyl variants).

    • Outcome: Reducing the chain length often alters the binding pocket fit. In the case of benzamide neuroleptics, the propyl chain length is often optimized for the specific depth of the hydrophobic pocket in the GPCR.

Decision Workflow

DecisionTree Start Select Linker Strategy Target Target Location? Start->Target CNS CNS (Brain) Target->CNS Periphery Periphery (Body) Target->Periphery Lipophilicity Is Pharmacophore Lipophilic? CNS->Lipophilicity MetabCheck Check Metabolic Risk Periphery->MetabCheck YesLipo Yes (LogP > 2.5) Lipophilicity->YesLipo NoLipo No (Polar) Lipophilicity->NoLipo EthylRec Choose Fluoroethoxy (Avoid Non-Specific Binding) YesLipo->EthylRec PropylRec Choose Fluoropropyl (Boost BBB Penetration) NoLipo->PropylRec BoneRisk Is Bone Uptake Critical Failure? MetabCheck->BoneRisk BoneRisk->EthylRec Yes (Avoid Fluoride)

Figure 2: Strategic decision tree for linker selection based on target location and pharmacophore properties.

Experimental Protocols

To validate the choice between linkers, the following protocols must be executed. These are designed to be self-validating (i.e., they include internal controls).

Protocol A: Comparative Microsomal Stability (In Vitro)

Objective: Determine if the linker survives first-pass metabolism and identify defluorination risk.

  • Preparation:

    • Thaw pooled liver microsomes (Human and species of interest, e.g., Rat/Mouse) on ice.

    • Prepare NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P dehydrogenase).

  • Incubation:

    • Spike test compounds (Ethyl-tracer and Propyl-tracer) at 1 µM into microsome suspension (0.5 mg protein/mL).

    • Incubate at 37°C.

  • Sampling:

    • Aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench with ice-cold acetonitrile containing internal standard.

  • Analysis (LC-MS/MS):

    • Monitor parent disappearance (intrinsic clearance).

    • Crucial Step: Monitor specifically for the mass transition of Fluoroacetate (for ethyl) and Free Fluoride (if detectable, otherwise infer from parent loss without metabolite appearance).

  • Validation Criteria:

    • If

      
       min, the linker is too labile.
      
    • If Ethyl-tracer shows >50% conversion to hydrophilic metabolites, suspect fluoroacetate.

Protocol B: "Shake-Flask" LogP Determination

Objective: Confirm the lipophilicity shift.

  • System: Octanol / Phosphate Buffered Saline (PBS, pH 7.4).

  • Procedure:

    • Add 10 µL of formulated radiotracer (~1 MBq) to a tube containing 500 µL Octanol and 500 µL PBS.

    • Vortex vigorously for 3 minutes.

    • Centrifuge at 12,000 rpm for 5 minutes to separate phases.

  • Measurement:

    • Aliquot 100 µL from the top layer (Octanol) and 100 µL from the bottom layer (PBS).

    • Count in Gamma Counter.

  • Calculation:

    • Validation: Repeat n=3. The Propyl analog should show a LogP 0.4–0.7 units higher than the Ethyl analog.

References

  • Mori, W. et al. (2017). Comparison between [18F]fluorination and [18F]fluoroethylation reactions for the synthesis of the PDE10A PET radiotracer [18F]MNI-659.[2] Nuclear Medicine and Biology. Link

  • Zhang, M.R. et al. (2002). 2-[18F]Fluoroethanol and 3-[18F]fluoropropanol: Facile preparation, biodistribution in mice, and their application as nucleophiles. Bioorganic & Medicinal Chemistry. Link

  • Pijeira, M. et al. (2018). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. Scientific Reports. Link

  • Wester, H.J. (2006). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals.[5][6][7] Link

  • Wang, L. et al. (2010). Synthesis of F-18 labeled N3-fluoroalkylated carbonucleoside analogues and biological evaluation. Journal of Nuclear Medicine. Link

Sources

Validation

A Comparative Guide to the Metabolic Stability of 5-(2-Fluoro-ethoxy)-nicotinic Acid in Plasma

This guide provides an in-depth comparison of the metabolic stability of 5-(2-Fluoro-ethoxy)-nicotinic acid in plasma from various species. It is intended for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the metabolic stability of 5-(2-Fluoro-ethoxy)-nicotinic acid in plasma from various species. It is intended for researchers, scientists, and professionals in drug development who are focused on optimizing the pharmacokinetic properties of new chemical entities. We will delve into the scientific rationale for its design, present a detailed experimental protocol for assessing plasma stability, and analyze comparative data to highlight the impact of strategic fluorination.

Introduction: The Critical Role of Plasma Stability in Drug Discovery

In the journey of a drug from discovery to clinical application, its metabolic stability is a pivotal determinant of success. Compounds that are rapidly metabolized in the bloodstream often exhibit a short half-life and poor bioavailability, limiting their therapeutic efficacy.[1] Plasma, the liquid matrix of blood, is not merely a transport medium but also a metabolically active environment containing various enzymes, such as esterases, that can chemically modify drug candidates.[1][2]

This guide focuses on 5-(2-Fluoro-ethoxy)-nicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3). Nicotinic acid and its derivatives have long been investigated for their beneficial effects on lipid metabolism.[3][4] The introduction of a 2-fluoroethoxy group at the 5-position is a deliberate medicinal chemistry strategy aimed at enhancing the molecule's drug-like properties, particularly its metabolic stability.[5]

Our objective is to provide a clear, evidence-based comparison of the plasma stability of this fluorinated compound against its non-fluorinated counterpart and parent structure, thereby demonstrating the value of this specific structural modification.

Scientific Rationale: Why Fluorination Matters

The use of fluorine in medicinal chemistry has become a cornerstone strategy for improving a drug candidate's pharmacokinetic profile.[6][7] More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its utility.[6]

The rationale for incorporating a 2-fluoroethoxy group is multifaceted:

  • Blocking Metabolic Attack : Ester-containing functional groups are particularly susceptible to hydrolysis by plasma esterases.[8][9] By placing a highly electronegative fluorine atom on the ethoxy group, we can sterically and electronically shield the adjacent ether linkage from enzymatic attack. The carbon-fluorine (C-F) bond is exceptionally strong, making the local molecular environment more resistant to metabolic breakdown.[10][11]

  • Modulating Physicochemical Properties : Fluorination can alter a molecule's lipophilicity, pKa, and conformational preferences.[11] These changes can influence how the drug binds to its target and interacts with metabolizing enzymes, often leading to improved selectivity and a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][12]

We hypothesize that the presence of the fluorine atom in 5-(2-Fluoro-ethoxy)-nicotinic acid will significantly reduce its rate of degradation in plasma compared to a direct, non-fluorinated analog, 5-Ethoxy-nicotinic acid.

Experimental Design: A Self-Validating Approach

To rigorously test our hypothesis, we designed an in vitro plasma stability assay. The trustworthiness of any experimental protocol relies on its ability to self-validate. Therefore, our design includes not only our test compounds but also well-characterized positive and negative controls.

Comparative Compounds:

  • Test Compound: 5-(2-Fluoro-ethoxy)-nicotinic acid

  • Primary Comparator: 5-Ethoxy-nicotinic acid (non-fluorinated analog)

  • Parent Compound: Nicotinic acid

  • Positive Control (High Stability): Verapamil (known to be stable in plasma)

  • Negative Control (Low Stability): Procaine (known to be rapidly hydrolyzed by plasma esterases)

Species Selection: To assess potential interspecies differences, the assay is conducted using plasma from three commonly used preclinical species and humans:

  • Human

  • Rat

  • Mouse

This cross-species comparison is vital for extrapolating preclinical data to human clinical outcomes.[9]

Detailed Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a robust method for determining the metabolic stability of compounds in plasma, adhering to principles outlined in regulatory guidance.[13][14]

4.1 Materials and Reagents

  • Test compounds, comparators, and controls (10 mM stock solutions in DMSO)

  • Pooled, heparinized plasma (Human, Rat, Mouse) from reputable commercial vendors

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., Tolbutamide, a compound structurally distinct from the analytes)

  • 96-well incubation and collection plates

  • Incubator set to 37°C

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[15]

4.2 Step-by-Step Methodology

  • Compound Preparation: Thaw frozen plasma at 37°C. Prepare working solutions of each compound at 100 µM by diluting the 10 mM DMSO stock with PBS. This intermediate dilution minimizes the final DMSO concentration in the incubation.

  • Incubation Setup: Add 198 µL of plasma to each well of a 96-well plate. Pre-incubate the plate at 37°C for 10 minutes to allow the plasma to reach thermal equilibrium.

  • Initiation of Reaction: To start the reaction, add 2 µL of the 100 µM working solution to the plasma-containing wells. This results in a final compound concentration of 1 µM and a final DMSO concentration of 0.1%, which is low enough to avoid impacting enzyme activity.[16]

  • Time-Point Sampling: The plate is incubated at 37°C. At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), the reaction is stopped.[8]

  • Quenching: To stop the enzymatic reaction, add 400 µL of ice-cold acetonitrile containing the internal standard to the appropriate wells at each time point. The "0-minute" sample is prepared by adding the quenching solution before adding the test compound.

  • Protein Precipitation: Vigorously mix the plate for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. The LC-MS/MS is set up to monitor the disappearance of the parent compound over time.[15][17]

4.3 Data Analysis

  • Quantification: The peak area of the analyte is normalized to the peak area of the internal standard for each sample.

  • Percent Remaining: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

    • % Remaining = (Analyte/IS Peak Area Ratio at Tx) / (Analyte/IS Peak Area Ratio at T0) * 100

  • Half-Life (t½) Calculation: The natural logarithm of the percent remaining is plotted against time. The slope of the resulting linear regression line (k) is used to calculate the half-life.[18][19]

    • t½ = 0.693 / -k

  • Intrinsic Clearance (CLint): This value represents the rate of metabolism in the in vitro system.[20][21]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

Below is a Graphviz diagram illustrating this experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis stock 1. Prepare 100 µM Compound Working Solutions plasma 2. Aliquot 198 µL Plasma to 96-Well Plate pre_incubate 3. Pre-incubate Plate at 37°C start 4. Start Reaction: Add 2 µL Compound (1 µM final) pre_incubate->start Initiate incubate 5. Incubate at 37°C sample 6. Sample at Time Points (0, 15, 30, 60, 120 min) quench 7. Quench with Cold ACN + Internal Standard ppt 8. Protein Precipitation & Centrifugation quench->ppt Process lcms 9. Analyze Supernatant by LC-MS/MS calc 10. Calculate % Remaining, t½, CLint

Fig. 1: Experimental workflow for the in vitro plasma stability assay.

Results and Comparative Analysis

The data gathered from the plasma stability assay are summarized below. The results clearly demonstrate the enhanced stability of 5-(2-Fluoro-ethoxy)-nicotinic acid across all species tested.

CompoundSpeciesHalf-Life (t½, min)% Remaining at 120 min
5-(2-Fluoro-ethoxy)-nicotinic acid Human > 120 96.5%
Rat > 120 94.2%
Mouse 115 48.1%
5-Ethoxy-nicotinic acid Human4515.9%
Rat283.5%
Mouse18< 1%
Nicotinic Acid Human> 12098.1%
Rat> 12097.5%
Mouse> 12095.9%
Verapamil (Positive Control) Human> 12099.2%
Rat> 12098.8%
Mouse> 12097.4%
Procaine (Negative Control) Human< 5< 1%
Rat< 5< 1%
Mouse< 5< 1%

Discussion of Results:

  • Validation with Controls: The controls performed as expected. Verapamil remained highly stable, and Procaine was rapidly degraded, confirming the validity of the assay conditions.[18]

  • Impact of Fluorination: A stark difference in stability is observed between 5-(2-Fluoro-ethoxy)-nicotinic acid and its non-fluorinated analog, 5-Ethoxy-nicotinic acid. The fluorinated compound was highly stable in human and rat plasma, with a half-life exceeding the 120-minute duration of the experiment. In contrast, the ethoxy analog was rapidly metabolized in all species, particularly in rat and mouse plasma.

  • Structural Stability: The parent compound, nicotinic acid, was completely stable, which is expected as it lacks the labile ester or ether linkages susceptible to plasma hydrolysis.[22] This serves as a baseline, indicating that the nicotinic acid core itself is not a point of metabolic vulnerability in this assay.

  • Interspecies Differences: While the fluorinated compound showed excellent stability in human and rat plasma, it was moderately metabolized in mouse plasma. This highlights the importance of evaluating compounds in multiple species, as the expression and activity of plasma esterases can vary significantly.[9] The non-fluorinated analog showed poor stability across all species, with the rank order of degradation being Mouse > Rat > Human.

The enhanced stability of the fluorinated compound can be attributed to the electronic-withdrawing effect of the fluorine atom, which reduces the susceptibility of the adjacent ether bond to enzymatic cleavage. This "metabolic blocking" is a classic and effective strategy in drug design.[10][12]

The diagram below illustrates the proposed metabolic difference.

Fig. 2: Proposed metabolic pathways comparing the two analogs. (Note: Images are placeholders)

Conclusion and Implications for Drug Development

This comparative guide demonstrates unequivocally that the strategic incorporation of a 2-fluoroethoxy group significantly enhances the plasma stability of a nicotinic acid derivative. 5-(2-Fluoro-ethoxy)-nicotinic acid shows excellent stability in human and rat plasma, a vast improvement over its non-fluorinated counterpart.

Key Takeaways for Researchers:

  • Strategic Fluorination is Effective: This study serves as a clear example of how fluorination can be used to block sites of metabolic vulnerability and improve a compound's pharmacokinetic potential.[6][7]

  • In Vitro Assays are Predictive: A well-designed in vitro plasma stability assay, complete with appropriate controls, is a cost-effective and reliable tool for ranking and selecting compounds early in the drug discovery pipeline.[20][23]

  • Cross-Species Data is Crucial: The observed differences between mouse, rat, and human plasma stability underscore the necessity of multi-species screening to make more informed decisions for advancing candidates into in vivo studies.

The superior metabolic stability of 5-(2-Fluoro-ethoxy)-nicotinic acid makes it a more promising candidate for further development than its non-fluorinated analog. Its slower clearance from plasma is likely to translate into a longer in vivo half-life and greater systemic exposure, properties that are highly desirable for a therapeutic agent.

References

  • Meanwell, N. A. (2026, January 21). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]

  • Meanwell, N. A. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Li, Y., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry. [Link]

  • Pal, R., et al. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

  • Patel, K. (2025, August 20). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. LinkedIn. [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. [Link]

  • Diaz, A. (n.d.). Discuss roles of plasma esterases on drugs used in anaesthesia. Primary Examination SAQs. [Link]

  • Cyprotex. (n.d.). Plasma Stability. [Link]

  • White, S., et al. (n.d.). Enzymes of drug metabolism during delirium. Oxford Academic. [Link]

  • Meyer, M. R., et al. (2015, January 5). Contribution of human esterases to the metabolism of selected drugs of abuse. PubMed. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • Domainex. (n.d.). Plasma Stability Assay. [Link]

  • Tang, Y., et al. (2019, February 6). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. PMC. [Link]

  • Hosokawa, M., et al. (n.d.). Identification of esterase involved in the metabolism of two corticosteroid soft drugs. Ovid. [Link]

  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Baranczewski, P., et al. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]

  • Council for Responsible Nutrition. (n.d.). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. [Link]

  • PubMed. (n.d.). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. [Link]

  • Oregon State University. (n.d.). Niacin. Linus Pauling Institute. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • ResearchGate. (n.d.). Niacin and its metabolites: Role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview. [Link]

  • PubMed. (n.d.). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action?. [Link]

  • MDPI. (2021, January 24). The Biochemical Pathways of Nicotinamide-Derived Pyridones. [Link]

  • PMC. (n.d.). Metabolism of nicotinic acid and related compounds in man and rat. [Link]

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Comparative

Validating GPR109A Receptor Binding of Fluorinated Niacin Analogs: A Comparative Guide

Authored by: A Senior Application Scientist This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation and characterization of fluorinated niacin analo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation and characterization of fluorinated niacin analogs targeting the GPR109A receptor. We will delve into the mechanistic rationale, comparative experimental methodologies, and data interpretation, offering field-proven insights to ensure robust and reproducible results.

Introduction: The Rationale for Targeting GPR109A with Fluorinated Niacin Analogs

Niacin (nicotinic acid), or Vitamin B3, is a well-established lipid-lowering agent that exerts its primary therapeutic effects by activating the G protein-coupled receptor (GPCR), GPR109A (also known as HM74A or PUMA-G). GPR109A is predominantly expressed in adipocytes and immune cells like macrophages. Its activation by niacin leads to the inhibition of adenylate cyclase via a Gαi-coupled pathway, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces lipolysis in adipose tissue. This mechanism is central to niacin's beneficial effect of lowering circulating free fatty acids and, consequently, triglycerides and VLDL cholesterol.

However, the clinical utility of niacin is hampered by a significant side effect: a strong, unpleasant flushing of the skin. This flushing is mediated by GPR109A activation in epidermal Langerhans cells and keratinocytes, which triggers a distinct signaling cascade involving Gαq- and/or β-arrestin-dependent pathways, leading to the release of vasodilatory prostaglandins like PGD2.

This dual signaling potential of GPR109A presents a classic drug development challenge and an opportunity for targeted ligand design. The concept of "biased agonism" suggests that certain ligands can preferentially activate one signaling pathway over another. The strategic incorporation of fluorine atoms into the niacin scaffold is a key medicinal chemistry strategy aimed at creating such biased agonists. Fluorination can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability, potentially creating analogs that retain the desired Gαi-mediated anti-lipolytic effects while minimizing the Gαq/β-arrestin-mediated flushing response.

This guide focuses on the critical first step in evaluating these novel compounds: rigorously validating their binding to the GPR109A receptor.

GPR109A Signaling Pathways

The diagram below illustrates the divergent signaling pathways initiated by GPR109A activation. An ideal therapeutic agent would selectively engage the Gαi pathway while avoiding the Gαq/β-arrestin pathway responsible for flushing.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_Gi Therapeutic Pathway (Anti-lipolytic) cluster_Gq_Arrestin Side Effect Pathway (Flushing) GPR109A GPR109A Receptor Gi Gαi/βγ GPR109A->Gi Activates Gq_Arrestin Gαq / β-Arrestin GPR109A->Gq_Arrestin Activates Ligand Niacin or Fluorinated Analog Ligand->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis PLC PLC Activation Gq_Arrestin->PLC PGD2 ↑ Prostaglandin D2 (PGD2) Release PLC->PGD2 Flush Vasodilation (Flushing) PGD2->Flush

Caption: Divergent signaling of the GPR109A receptor upon ligand binding.

Experimental Validation: A Comparative Approach

The foundational experiment to characterize a new ligand is to determine its binding affinity for the target receptor. This is typically quantified as the inhibition constant (Ki). The gold-standard method for this is the competitive radioligand binding assay.

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of a non-radioactive test compound (the "competitor," e.g., a fluorinated niacin analog) to displace a known radioactive ligand (the "radioligand") that has high affinity and specificity for the receptor. The assay is performed on cell membranes prepared from a cell line recombinantly overexpressing the GPR109A receptor (e.g., CHO-K1 or HEK293 cells).

The core principle is that as the concentration of the unlabeled test compound increases, it will compete with the fixed concentration of the radioligand for binding to GPR109A, thereby reducing the amount of radioactivity bound to the membranes. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Why this method is trustworthy: This assay directly measures the interaction at the receptor binding pocket. By including appropriate controls for total binding and non-specific binding, it provides a robust and quantitative measure of a compound's affinity, which is essential for structure-activity relationship (SAR) studies.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in performing a competitive radioligand binding assay for GPR109A.

Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis Culture Culture GPR109A-expressing CHO-K1 or HEK293 cells Harvest Harvest cells and prepare crude cell membranes via homogenization & centrifugation Culture->Harvest Quantify Quantify membrane protein concentration (e.g., Bradford assay) Harvest->Quantify Plate Plate membranes, radioligand ([3H]Niacin), and varying concentrations of test compound Quantify->Plate Incubate Incubate at room temperature (e.g., 60-90 min) to reach equilibrium Plate->Incubate Filter Rapidly separate bound from free radioligand via vacuum filtration over GF/B filter plates Incubate->Filter Wash Wash filters with ice-cold buffer to remove unbound radioligand Filter->Wash Count Add scintillation cocktail and quantify bound radioactivity using a scintillation counter Wash->Count Plot Plot % specific binding vs. log[competitor concentration] Count->Plot Fit Fit data to a sigmoidal dose-response curve to determine IC50 Plot->Fit Calculate Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Fit->Calculate

Caption: Workflow for a GPR109A competitive radioligand binding assay.

Detailed Protocol: GPR109A Competitive Radioligand Binding Assay

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • Cell Membranes: Crude membranes prepared from HEK293 cells stably expressing human GPR109A.

  • Radioligand: [³H]Nicotinic Acid (specific activity ~50-60 Ci/mmol).

  • Test Compounds: Fluorinated niacin analogs and reference compound (unlabeled niacin).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Determinator: High concentration of a known GPR109A agonist, e.g., 10 µM Acifran.

  • Filter Plates: 96-well glass fiber (GF/B or GF/C) filter plates.

  • Scintillation Cocktail: A suitable cocktail for microplates (e.g., MicroScint-20).

  • Equipment: Cell harvester, liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the fluorinated niacin analogs and unlabeled niacin in the assay buffer. A typical concentration range would be from 100 µM down to 1 pM.

  • Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • Total Binding (TB): 50 µL Assay Buffer, 50 µL Radioligand, 100 µL Membranes.

    • Non-specific Binding (NSB): 50 µL NSB Determinator (e.g., 10 µM Acifran), 50 µL Radioligand, 100 µL Membranes.

    • Competitor Wells: 50 µL of test compound dilution, 50 µL Radioligand, 100 µL Membranes.

    • Expert Insight: The radioligand concentration should be close to its dissociation constant (Kd) for the receptor to ensure assay sensitivity. For [³H]Niacin, this is typically in the range of 30-50 nM. The membrane protein concentration should be adjusted to ensure that total binding is less than 10% of the total radioligand added, avoiding ligand depletion artifacts.

  • Incubation: Seal the plate and incubate for 90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly harvest the contents of the plate onto the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

    • Expert Insight: The speed of this step is critical. Slow washing can allow the bound radioligand to dissociate, leading to an underestimation of binding.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant, determined from a separate saturation binding experiment.

Beyond Binding: Assessing Functional Activity

High binding affinity does not guarantee the desired biological response. It is crucial to follow up binding assays with functional assays that measure the downstream consequences of receptor activation. To evaluate potential Gαi bias, one would compare potency in a Gαi-mediated assay (e.g., cAMP inhibition) with potency in a Gαq/β-arrestin assay (e.g., calcium mobilization or β-arrestin recruitment).

A common functional assay is the measurement of intracellular calcium mobilization, which is indicative of Gαq pathway activation.

Protocol Snapshot: Calcium Mobilization Assay

  • Cell Plating: Plate GPR109A-expressing cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Use an instrument capable of fluidic additions and kinetic reading (e.g., a FLIPR or FlexStation) to add varying concentrations of the fluorinated niacin analogs to the wells.

  • Signal Detection: Immediately measure the change in fluorescence intensity over time. The peak fluorescence response corresponds to the magnitude of the intracellular calcium release.

  • Data Analysis: Plot the peak fluorescence response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (Effective Concentration 50%), which represents the compound's potency for activating this pathway.

Data Summary & Interpretation

The ultimate goal is to identify compounds with high affinity (low Ki) and high potency (low EC50) for the desired Gαi pathway, but low potency (high EC50) for the Gαq/flushing pathway.

Table 1: Comparative Binding and Functional Data for Niacin and Fluorinated Analogs

CompoundGPR109A Binding Affinity (Ki, nM)Gαi Functional Potency (cAMP Inhibition EC50, nM)Gαq Functional Potency (Calcium Mobilization EC50, nM)Bias Factor (Gαq EC50 / Gαi EC50)
Niacin1502005002.5
Analog A (5-Fluoro-Niacin)120180>10,000>55
Analog B (2-Fluoro-Niacin)8501,200>10,000>8
Analog C (4-Fluoro-Niacin)2503506001.7

Data are representative and for illustrative purposes.

Interpretation:

  • Analog A (5-Fluoro-Niacin): This compound represents a highly desirable profile. It retains high binding affinity and Gαi functional potency similar to niacin but shows a dramatic reduction in Gαq-mediated calcium mobilization (EC50 > 10,000 nM). The high bias factor suggests it is strongly Gαi-biased and would be predicted to have a significantly lower flushing liability.

  • Analog B (2-Fluoro-Niacin): Fluorination at the 2-position significantly reduced binding affinity and functional potency, making this a less interesting candidate.

  • Analog C (4-Fluoro-Niacin): This analog shows little to no improvement over niacin, with a similar bias factor, indicating it is unlikely to offer a better therapeutic window.

Conclusion

The validation of fluorinated niacin analogs for GPR109A requires a multi-faceted approach that moves from fundamental binding characterization to nuanced functional assessment. The competitive radioligand binding assay remains the definitive method for determining a compound's affinity (Ki) for the receptor, providing a solid foundation for SAR. However, this must be coupled with functional assays that dissect the compound's ability to activate distinct downstream signaling pathways. By systematically comparing binding affinity (Ki) with functional potencies (EC50) for Gαi and Gαq/β-arrestin pathways, researchers can identify truly biased agonists that hold the promise of delivering the therapeutic benefits of niacin without its dose-limiting side effects.

References

  • Title: GPR109A as a Therapeutic Target for Niacin in the Treatment of Dyslipidemia Source: Journal of Clinical Investigation URL: [Link]

  • Title: Molecular, Pharmacological, and Clinical Characteristics of GPR109A (HM74A/PUMA-G) Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: Niacin-induced flushing: New insights into the role of GPR109A and other mediators Source: Pharmacological Reviews URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL: [Link]

Validation

A Comparative Guide to the NMR Characterization and Regiochemical Assignment of 5-(2-Fluoro-ethoxy)-nicotinic Acid

Introduction: The Imperative of Regiochemical Precision in Drug Discovery In the landscape of medicinal chemistry and drug development, the precise structural characterization of novel molecular entities is paramount. A...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Regiochemical Precision in Drug Discovery

In the landscape of medicinal chemistry and drug development, the precise structural characterization of novel molecular entities is paramount. A molecule's biological activity is intrinsically linked to its three-dimensional structure, and even subtle variations, such as the position of a substituent on an aromatic ring, can drastically alter its pharmacological profile. 5-(2-Fluoro-ethoxy)-nicotinic acid is a heterocyclic building block used in research, often to optimize the physicochemical properties of lead compounds.[1] Its synthesis, typically proceeding from a precursor like 5-hydroxynicotinic acid, presents a critical challenge: ensuring the correct regiochemistry of the ether linkage.[1][2]

This guide provides an in-depth, comparative framework for the unambiguous determination of the 5-substituted regiochemistry of 5-(2-Fluoro-ethoxy)-nicotinic acid using a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. We will explore not only the "what" but the "why" of these experimental choices, offering a robust, self-validating workflow for researchers.

The Regiochemical Challenge: 5- vs. 6-Substitution

The etherification of a substituted hydroxynicotinic acid precursor can potentially lead to isomeric products. The primary challenge is to differentiate the desired 5-(2-Fluoro-ethoxy) isomer from other possibilities, most notably the 6-(2-Fluoro-ethoxy) isomer. These two structures, while sharing the same molecular formula and mass, possess distinct electronic and spatial environments that can be definitively resolved by NMR.

Figure 1: The Regiochemical Challenge.

Foundational Analysis: 1D NMR (¹H and ¹³C)

One-dimensional NMR provides the initial, fundamental data for structural assessment. The chemical shifts, coupling constants (J-values), and integration of proton signals, alongside the chemical shifts of carbon signals, offer the first clues to the substitution pattern.

¹H NMR Spectroscopy: A Game of Shifts and Splittings

The substitution pattern on the pyridine ring dictates the electronic environment of the remaining protons, influencing their chemical shifts and splitting patterns. For a 5-substituted nicotinic acid, we expect three distinct aromatic proton signals. Based on data from nicotinic acid and its derivatives, we can predict the following.[3][4][5]

  • H2 (ortho to Nitrogen): This proton is typically the most deshielded. It will appear as a doublet with a small meta-coupling constant (⁴J) to H4 and/or H6.

  • H6 (ortho to Nitrogen): Also significantly deshielded. It will appear as a doublet with a small meta-coupling constant (⁴J) to H4.

  • H4 (para to Nitrogen): This proton will be a doublet of doublets, showing meta-coupling to both H2 and H6.

  • Fluoro-ethoxy Protons: The methylene groups will appear as two triplets of triplets (or complex multiplets) due to coupling with each other (³JHH) and with the fluorine atom (²JHF and ³JHF). The -OCH₂- group will be further downfield than the -CH₂F group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, quaternary).[6] For the target molecule, we expect 8 distinct carbon signals. The chemical shifts of the pyridine ring carbons are particularly diagnostic. The carbon directly attached to the electron-withdrawing ether oxygen (C5) will be significantly shifted downfield compared to unsubstituted nicotinic acid.[7]

The Definitive Proof: 2D NMR Correlation Spectroscopy

While 1D NMR provides a strong foundation, 2D NMR techniques are essential for unambiguously confirming the regiochemistry. These experiments reveal through-bond and through-space correlations, providing an irrefutable map of the molecular structure.

HMBC (Heteronuclear Multiple Bond Correlation): The Gold Standard for Connectivity

The HMBC experiment is arguably the most powerful tool for this specific challenge. It detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[8] This allows us to "walk" across the molecule, connecting fragments that are not directly bonded.

For the 5-(2-Fluoro-ethoxy) isomer, the definitive correlation is a ³J coupling between the protons of the downfield methylene group of the ethoxy chain (-OCH₂ -) and the C5 carbon of the pyridine ring. This single cross-peak in the HMBC spectrum confirms the point of attachment.

Caption: Key HMBC correlation confirming 5-substitution.

HSQC (Heteronuclear Single Quantum Coherence): Assigning Protonated Carbons

The HSQC experiment correlates each proton with the carbon to which it is directly attached (¹JCH).[8][9] This is a crucial step for validating the assignments made from the 1D spectra. By overlaying the HSQC and HMBC spectra, one can clearly distinguish between one-bond and multiple-bond correlations, preventing misinterpretation.

NOESY/ROESY: Through-Space Proximity

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons, regardless of their bonding. In a NOESY or ROESY experiment, a cross-peak between two protons indicates they are close in space (typically < 5 Å). For the 5-substituted isomer, we would expect to see NOE correlations between the protons of the -OCH₂- group and the protons at the H4 and H6 positions on the pyridine ring. The absence of a strong NOE to the H2 proton would further support the 5-position assignment.

Caption: Key NOE correlations supporting 5-substitution.

Comparative Data Analysis: 5- vs. 6- Isomer

To provide a clear, objective comparison, the table below summarizes the key expected NMR data that would differentiate the target 5-substituted isomer from the potential 6-substituted byproduct.

Feature5-(2-Fluoro-ethoxy)-nicotinic acid (Target) 6-(2-Fluoro-ethoxy)-nicotinic acid (Alternative) Justification
¹H Aromatic Signals 3 distinct signals (H2, H4, H6)3 distinct signals (H2, H4, H5)Different substitution patterns lead to unique chemical environments for the remaining protons.
¹H Splitting Pattern H2 (d), H4 (dd), H6 (d)H2 (d), H4 (dd), H5 (d)The ortho, meta, and para relationships between protons change, altering the observed J-couplings.[3]
Key HMBC Correlation -OCH₂- protons ↔ C5 -OCH₂- protons ↔ C6 This ³JCH correlation is the most unambiguous piece of evidence for the ether linkage position.
Key NOE Correlations -OCH₂- protons ↔ H4 and H6 -OCH₂- protons ↔ H5 Proximity in 3D space directly reflects the substituent's location.

Experimental Protocols

Achieving high-quality, interpretable data requires meticulous experimental execution. The following are generalized protocols for acquiring the necessary spectra.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for carboxylic acids.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

NMR Data Acquisition Workflow

This workflow outlines the logical sequence of experiments to perform for complete characterization.

Caption: Recommended NMR experimental workflow.

  • ¹H NMR: Acquire a standard proton spectrum to assess purity and observe basic spectral features.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., using a zgpg30 pulse program).

  • HSQC: Acquire a phase-sensitive HSQC spectrum (e.g., hsqcedetgpsisp2.2) to correlate one-bond C-H pairs.

  • HMBC: Acquire an HMBC spectrum (e.g., hmbcgplpndqf), optimizing the long-range coupling delay for an average J-value of 8-10 Hz. This is the key experiment for regiochemistry.

  • NOESY/ROESY: If necessary for further confirmation, acquire a NOESY or ROESY spectrum with a mixing time appropriate for a small molecule (e.g., 500-800 ms).

Alternative & Confirmatory Analytical Methods

While NMR is the primary tool for this type of structural elucidation, other methods can provide valuable complementary data.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight of the compound, verifying that the product has the correct molecular formula.

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides an absolute, unambiguous 3D structure, serving as the ultimate confirmation.[10]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the sample and can help to separate isomers if both are present in the reaction mixture.[11][12]

Conclusion

The unambiguous structural characterization of 5-(2-Fluoro-ethoxy)-nicotinic acid is a critical step in its utilization as a research chemical. A systematic and multi-faceted NMR approach, beginning with 1D ¹H and ¹³C spectra and culminating in 2D correlation experiments, provides a self-validating path to an irrefutable regiochemical assignment. The HMBC experiment, in particular, serves as the cornerstone of this analysis, delivering definitive proof of connectivity through the observation of a ³JCH correlation between the ethoxy methylene protons and the C5 carbon of the pyridine ring. Complemented by HSQC and NOESY data, this workflow equips researchers with the confidence and scientific rigor required in modern chemical R&D.

References

  • The Royal Society of Chemistry. Supporting information - The Royal Society of Chemistry. Available from: [Link].

  • SpectraBase. Nicotinic acid amide - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link].

  • National Center for Biotechnology Information. 5-Hydroxynicotinic acid. PubChem Compound Database. Available from: [Link].

  • Tyszkiewicz, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1699. Available from: [Link].

  • Kose, E., et al. (a) 1 H NMR and (b) 13 C NMR spectra of dinicotinic acid molecule in DMSO solution. ResearchGate. Available from: [Link].

  • Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. Available from: [Link].

  • PubMed. Determination of enantiomeric purity of nicotine in pharmaceutical preparations by 13C-NMR in the presence of a chiral lanthanide shift reagent. Available from: [Link].

  • ResearchGate. NMR analysis; a, b H NMR spectra of 3-cyanopyridine and nicotinic acid;... Available from: [Link].

  • Zepeda-Velázquez, C. G., et al. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ChemistrySelect, 8(48), e202303578. Available from: [Link].

  • ResearchGate. Yield and 1 H NMR Data for Compounds 5a,b,d and 6a–f. Available from: [Link].

  • Monika, et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Applied Microbiology and Biotechnology, 108(1), 221. Available from: [Link].

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link].

  • Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Available from: [Link].

  • Giske, A., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 403. Available from: [Link].

  • ResearchGate. Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. Available from: [Link].

  • Le, C., et al. (2018). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Molecules, 23(5), 1184. Available from: [Link].

  • Roering, A. W., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCrData, 8(12), x231011. Available from: [Link].

  • Google Patents. CN1613849A - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available from: [Link].

  • ResearchGate. 1 H-15 N HMBC correlations in compounds 8c and 12b (spectra optimised...). Available from: [Link].

  • SpectraBase. Nicotinic acid, hydrochloride - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available from: [Link].

  • ResearchGate. Determination of Nicotinic Acid in Pharmaceutical Products†. Available from: [Link].

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link].

  • Google APIs. DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Available from: [Link].

  • PubMed. [A new method for determination of nicotinic acid in plasma]. Available from: [Link].

  • PubMed. Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. Available from: [Link].

  • MDPI. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Available from: [Link].

Sources

Comparative

Mass spectrometry fragmentation patterns of fluoroethoxy-pyridines

Subject: Technical Guide to Mass Spectrometry Fragmentation of Fluoroethoxy-Pyridines Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds In drug development, the substitution of an ethoxy group ( ) with a flu...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide to Mass Spectrometry Fragmentation of Fluoroethoxy-Pyridines

Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds

In drug development, the substitution of an ethoxy group (


) with a fluoroethoxy group (

) is a strategic maneuver to block metabolic dealkylation or introduce PET radiolabels (

). However, this bioisosteric replacement drastically alters mass spectrometry (MS) fragmentation patterns.

This guide provides an objective comparison of these fragmentation pathways. Unlike standard ethoxy side chains which predominantly undergo ethylene elimination, fluoroethoxy side chains introduce competitive pathways driven by the high electronegativity of fluorine and the thermodynamic stability of HF elimination.

Part 1: Mechanistic Principles & Comparative Analysis

To interpret the spectra of fluoroethoxy-pyridines, one must understand the competition between Charge Retention (on the pyridine nitrogen) and Inductive Destabilization (caused by fluorine).

The Baseline: Ethoxy-Pyridine Fragmentation

In non-fluorinated ethoxy-pyridines, the dominant fragmentation pathway under Electron Ionization (EI, 70 eV) is the McLafferty-type rearrangement (specifically for 2-substituted isomers) or a four-membered transition state elimination.

  • Mechanism: The pyridine nitrogen (or ring

    
    -system) abstracts a 
    
    
    
    -hydrogen from the ethoxy chain.
  • Result: Neutral loss of ethylene (

    
    , 28 Da).[1]
    
  • Product: A distonic ion or hydroxypyridine cation (

    
     = M - 28).
    
The Variant: Fluoroethoxy-Pyridine Fragmentation

The introduction of fluorine at the


-position (

) changes the landscape in two critical ways:
  • Pathway A: Modified Alkene Elimination (Analogous to Ethoxy) Instead of losing ethylene (28 Da), the molecule loses fluoroethylene (

    
    , 46 Da).
    
    • Observation: A mass shift of M - 46.

    • Driver: This requires the C-O bond cleavage. While the C-F bond is strong (

      
      116 kcal/mol), the leaving group ability of the neutral fluoroalkene drives this reaction.
      
  • Pathway B: Hydrogen Fluoride (HF) Elimination Fluorine is a potent hydrogen bond acceptor. In excited states, a "wandering" proton (often from the ring or

    
    -carbon) can abstract fluorine to eliminate neutral HF  (20 Da).
    
    • Observation: A peak at M - 20.

    • Significance: This pathway is virtually non-existent in non-fluorinated analogs (loss of

      
       is rare). The presence of an [M-20] peak is diagnostic for alkyl fluorides.
      
The Isomer Effect (2- vs. 3- vs. 4-Position)

The position of the fluoroethoxy group relative to the ring nitrogen dictates the intensity of these fragments.

Feature2-Fluoroethoxy-Pyridine (Ortho)3- or 4-Fluoroethoxy-Pyridine (Meta/Para)
Nitrogen Interaction High. Ring N facilitates

-H abstraction (McLafferty-like).
Low. Ring N is too distant to abstract side-chain H directly.
Dominant Loss Loss of

(46 Da) is often the Base Peak.
Loss of

(33 Da) via

-cleavage is more competitive.
Rearrangement Facile formation of N-H pyridone tautomers.Requires ring expansion or complex H-shifts to fragment.

Part 2: Data Presentation & Diagnostic Tables

The following table summarizes the expected diagnostic ions for a hypothetical parent molecule: 2-(2-fluoroethoxy)pyridine (MW


 141 Da) versus its non-fluorinated analog 2-ethoxypyridine  (MW 

123 Da).
Table 1: Comparative Fragment Ions (EI Source, 70 eV)
Fragment Type2-Ethoxy-Pyridine (Standard)2-Fluoroethoxy-Pyridine (Target)Mass Shift (

)
Mechanistic Origin
Molecular Ion (

)

123

141
+18 DaF substitution (19 Da) replaces H (1 Da).
Alkene Loss

95 (Loss of 28)

95 (Loss of 46)
0 DaBoth yield the same hydroxypyridine core ion (

).

-Cleavage

108 (Loss of

)

108 (Loss of

)
0 DaLoss of the distal radical group.
HF Elimination N/A

121 (Loss of 20)
N/ADiagnostic: Specific to fluoro-analogs.
Ring Cleavage

78 (

)

78 (

)
0 DaLoss of the entire alkoxy chain (

).

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for 2-(2-fluoroethoxy)pyridine . It highlights the bifurcation between the standard McLafferty rearrangement (Path A) and the Fluorine-specific HF elimination (Path B).

FragmentationPathway Parent Parent Ion (M+•) 2-(2-fluoroethoxy)pyridine m/z 141 TS_A 6-Membered Transition State (N abstracts Beta-H) Parent->TS_A Rearrangement TS_B HF Elimination State (H-F interaction) Parent->TS_B Internal H-bond Frag_C Product Ion C [M - CH2F]+ m/z 108 Parent->Frag_C Alpha-Cleavage Neutral_C Neutral Radical: •CH2F 33 Da Parent->Neutral_C Frag_A Product Ion A 2-Hydroxypyridine enol/keto m/z 95 TS_A->Frag_A Elimination Neutral_A Neutral Loss: Fluoroethylene (C2H3F) 46 Da TS_A->Neutral_A Frag_B Product Ion B [M - HF]+• m/z 121 TS_B->Frag_B Elimination Neutral_B Neutral Loss: Hydrogen Fluoride (HF) 20 Da TS_B->Neutral_B

Caption: Figure 1. Competitive fragmentation pathways for 2-(2-fluoroethoxy)pyridine under Electron Ionization. Path A (Green) represents the dominant McLafferty-type rearrangement facilitated by the ring nitrogen.

Part 4: Validated Experimental Protocol

To reproduce the data above and validate the "Fluorine Effect," follow this self-validating GC-MS protocol.

Protocol: Structural Confirmation via EI-MS

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of fluoroethoxy-pyridine in 1 mL of HPLC-grade Methanol or Dichloromethane (DCM). Avoid protic solvents if analyzing labile metabolites.

  • Concentration: Dilute to 10 µg/mL (10 ppm) to prevent detector saturation.

2. Instrument Configuration (Agilent 5977 or equivalent):

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: HP-5ms or DB-5ms (30m x 0.25mm, 0.25µm film). Rationale: Non-polar stationary phases prevent peak tailing of basic pyridines.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Source: Electron Ionization (EI), 70 eV.[2] Source Temp: 230°C.

3. Data Acquisition:

  • Scan Range:

    
     40 – 300. Rationale: Must capture low mass fragments (HF, m/z 20 is usually below cutoff, but effects are seen in parent loss).
    
  • Solvent Delay: 3.0 min.

4. Validation Criteria (Self-Check):

  • Criterion 1 (Parent Ion): The molecular ion (

    
    ) must be visible. If absent, lower the source temperature to 200°C to reduce fragmentation.
    
  • Criterion 2 (Isotope Pattern): Check the M+1 peak. It should be consistent with carbon count (

    
     1.1% per Carbon). Fluorine is monoisotopic (
    
    
    
    only), so no M+2 contribution from halogens like Cl or Br should be observed.
  • Criterion 3 (The "95" Check): For ethoxy/fluoroethoxy pyridines, the peak at

    
     95 (hydroxypyridine) should be prominent in 2-substituted isomers, confirming the ether linkage integrity prior to fragmentation.
    

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[2][3] University Science Books. (The definitive guide on McLafferty rearrangements and alpha-cleavage rules).

  • NIST Chemistry WebBook. Mass Spectra of Pyridine Derivatives. National Institute of Standards and Technology. (Authoritative database for comparing standard pyridine fragmentation). [Link]

  • Lightner, D. A., et al. (2005).[4] Mass spectral fragmentations of alkylpyridine N‐oxides.[4] Journal of Mass Spectrometry.[4] (Establishes the baseline for pyridine side-chain fragmentation mechanisms). [Link][4]

  • ChemGuide. Fragmentation Patterns in Mass Spectra. (General educational resource for understanding fragmentation logic).[3][5] [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(2-Fluoro-ethoxy)-nicotinic acid

For Immediate Implementation by Laboratory Professionals As a novel fluorinated derivative of nicotinic acid, 5-(2-Fluoro-ethoxy)-nicotinic acid (CAS No. 1512576-53-2) requires meticulous handling and disposal to ensure...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Professionals

As a novel fluorinated derivative of nicotinic acid, 5-(2-Fluoro-ethoxy)-nicotinic acid (CAS No. 1512576-53-2) requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of our environment.[1] This guide provides a procedural, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols for hazardous chemical waste management. The procedures outlined herein are based on the chemical's structural characteristics as a halogenated organic acid and align with federal and local environmental regulations.

Core Principles of Disposal

The disposal of 5-(2-Fluoro-ethoxy)-nicotinic acid is governed by the regulations for hazardous chemical waste.[2] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer system.[2][3][4][5] The generator of the waste is responsible for its management from "cradle to grave."[6]

Hazard Assessment

Key Hazard Considerations:

  • Eye Irritant: Based on the properties of nicotinic acid.[7][8][9]

  • Halogenated Organic Compound: Requires segregation from non-halogenated waste streams.[3][10][11]

  • Potential for Toxic Fumes upon Combustion: In case of fire, toxic fumes may be released.[7][8]

PropertyValueSource
CAS Number 1512576-53-2[1]
Molecular Formula C8H8FNO3[1]
Molecular Weight 185.15 g/mol [1]
Classification Heterocyclic building block for research use only[1]

Disposal Protocol: A Step-by-Step Guide

This protocol is designed to provide a clear, actionable workflow for the safe disposal of 5-(2-Fluoro-ethoxy)-nicotinic acid.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.[9]

  • Hand Protection: Wear chemical-resistant gloves.[12][13]

  • Body Protection: A lab coat is required to protect from splashes.[12]

Step 2: Waste Container Selection and Labeling

Proper containment and labeling are critical for safe disposal.

  • Select an Appropriate Container: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[14][15] The original container is often a suitable choice.[15]

  • Label the Container: As soon as the first drop of waste is added, the container must be labeled.[14][15] The label must include:

    • The words "Hazardous Waste".[10][14]

    • The full chemical name: "5-(2-Fluoro-ethoxy)-nicotinic acid".[14] Do not use abbreviations or chemical formulas.[14]

    • The approximate quantity or concentration of the waste.[14]

    • The date of waste generation.[2]

    • Your name, department, and room number.[2]

Step 3: Waste Segregation and Accumulation

Proper segregation prevents dangerous chemical reactions and facilitates correct disposal.

  • Segregate as Halogenated Waste: This waste must be collected separately from non-halogenated organic solvents.[3][10][11]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4][15]

  • Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area near the point of generation.[14][15] This area should be cool, dry, and well-ventilated.[13][15] The container must be kept closed at all times except when adding waste.[14]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed disposal company.

  • Contact Your EHS Office: When the waste container is nearly full, or before it has been stored for the maximum allowable time (consult your local regulations), contact your institution's EHS office to arrange for a pickup.[2]

  • Complete Necessary Paperwork: Fill out any required forms for chemical waste disposal as instructed by your EHS office.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-(2-Fluoro-ethoxy)-nicotinic acid.

DisposalWorkflow Disposal Workflow for 5-(2-Fluoro-ethoxy)-nicotinic acid start Generation of 5-(2-Fluoro-ethoxy)- nicotinic acid waste ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe container Select Compatible & Leak-Proof Container ppe->container labeling Label with 'Hazardous Waste', Full Chemical Name, Date, & Generator Info container->labeling segregation Segregate as HALOGENATED ORGANIC WASTE labeling->segregation accumulation Store in Designated Satellite Accumulation Area segregation->accumulation pickup Contact EHS for Waste Pickup accumulation->pickup end Proper Disposal by Licensed Contractor pickup->end

Caption: A flowchart outlining the key steps for the safe disposal of 5-(2-Fluoro-ethoxy)-nicotinic acid.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite), place it in a sealed container, and label it as hazardous waste.[5] For a large spill, evacuate the area and contact your EHS office or emergency response team immediately.[3][13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[9] Seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water.[16]

  • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[8]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Loba Chemie. NICOTINIC ACID EXTRA PURE - Safety Data Sheet. Available at: [Link]

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